1,2-Benzisoxazole-3-acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-9(12)5-7-6-3-1-2-4-8(6)13-11-7/h1-4H,5H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOWHBKLGGZHMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60314559 | |
| Record name | 1,2-Benzisoxazole-3-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23008-68-6 | |
| Record name | 1,2-Benzisoxazole-3-acetamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzisoxazole-3-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 1,2-Benzisoxazole-3-acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 1,2-Benzisoxazole-3-acetamide, a key heterocyclic scaffold in medicinal chemistry. Due to its structural significance in a range of pharmacologically active agents, a thorough understanding of its fundamental characteristics is crucial for researchers in drug discovery and development.
Physicochemical Properties
Table 1: Physicochemical Properties of 1,2-Benzisoxazole-3-acetic Acid (Precursor)
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Melting Point | 127.0 to 131.0 °C | - |
| Boiling Point (Predicted) | 377.3 ± 17.0 °C | [1] |
| Density (Predicted) | 1.394 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.60 ± 0.30 | [1] |
| Solubility | Soluble in Methanol | [1] |
| Appearance | White to Light yellow to Light orange powder/crystal | [1] |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | - |
| Molecular Weight | 176.17 g/mol | - |
| Boiling Point | 454.0 ± 38.0 °C | [2] |
| Density | 1.182 ± 0.06 g/cm³ | [2] |
| pKa | 14.56 ± 0.46 | [2] |
Note: The values in Table 2 are computationally predicted and should be confirmed by experimental data.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process starting from 4-hydroxycoumarin. The first step involves the synthesis of the key intermediate, 1,2-Benzisoxazole-3-acetic acid, followed by its amidation.
Synthesis of 1,2-Benzisoxazole-3-acetic Acid
A common and efficient method for the synthesis of 1,2-Benzisoxazole-3-acetic acid involves the reaction of 4-hydroxycoumarin with hydroxylamine.[3]
Experimental Protocol:
-
Materials: 4-hydroxycoumarin, hydroxylamine hydrochloride, sodium carbonate (or another suitable base), water, hydrochloric acid.
-
Procedure:
-
In a reaction vessel, dissolve 4-hydroxycoumarin in an aqueous solution of a base, such as sodium carbonate.
-
Add an aqueous solution of hydroxylamine hydrochloride to the mixture.
-
Heat the reaction mixture under reflux for a specified period (e.g., 4-6 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a mineral acid, such as hydrochloric acid, to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 1,2-Benzisoxazole-3-acetic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Synthesis of this compound
The conversion of 1,2-Benzisoxazole-3-acetic acid to this compound can be achieved through standard amidation procedures. This typically involves the activation of the carboxylic acid followed by reaction with an ammonia source.
Experimental Protocol:
-
Materials: 1,2-Benzisoxazole-3-acetic acid, thionyl chloride (or another activating agent like oxalyl chloride), an inert solvent (e.g., dichloromethane, THF), and an ammonia source (e.g., aqueous ammonia, ammonium chloride with a base).
-
Procedure (via Acyl Chloride):
-
Suspend 1,2-Benzisoxazole-3-acetic acid in an inert solvent such as dichloromethane.
-
Add a stoichiometric excess of thionyl chloride dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Stir the mixture at room temperature or under gentle reflux until the reaction is complete (cessation of gas evolution), typically for 1-2 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1,2-benzisoxazole-3-acetyl chloride.
-
Dissolve the crude acyl chloride in an inert solvent.
-
Slowly add this solution to a cooled (0 °C) concentrated solution of aqueous ammonia with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain this compound.
-
Purification can be achieved by recrystallization from a suitable solvent.[4][5]
-
General Experimental Protocols for Property Determination
For novel compounds where data is unavailable, the following general protocols can be employed to determine key physicochemical properties.
Determination of Solubility
Protocol:
-
Weigh a precise amount of this compound (e.g., 1-5 mg) into a small vial.
-
Add a measured volume of the desired solvent (e.g., water, ethanol, DMSO) in small increments (e.g., 0.1 mL).
-
After each addition, cap the vial and vortex or shake vigorously for a set period (e.g., 1-2 minutes).
-
Visually inspect for the complete dissolution of the solid.
-
Continue adding solvent until the solid is fully dissolved.
-
The solubility can be expressed as mg/mL or mol/L. For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method like HPLC or UV-Vis spectroscopy.[6]
Determination of pKa (Potentiometric Titration)
Protocol:
-
Calibrate a pH meter using standard buffer solutions.
-
Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water-cosolvent mixture if solubility is low).
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the compound.
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization.[7][8]
Determination of logP (Shake-Flask Method)
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a biphasic system of n-octanol and water, and mutually saturate both phases by shaking them together for 24 hours and then allowing them to separate.
-
Add a small aliquot of the stock solution to a known volume of the water-saturated n-octanol and water-saturated water mixture in a flask.
-
Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
Allow the two phases to separate completely, either by standing or by centrifugation.
-
Carefully withdraw a sample from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.[9][10]
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound from 4-hydroxycoumarin.
Caption: Synthetic pathway of this compound.
Key Structural Relationships
The following diagram illustrates the relationship between the core scaffold and its important derivatives.
Caption: Relationship between the core scaffold and key drug molecules.
Conclusion
This compound serves as a fundamental building block in the synthesis of various pharmaceutical agents. While comprehensive experimental data on the core molecule itself is sparse, its synthesis from readily available starting materials is well-established. The provided protocols offer a solid foundation for the preparation and characterization of this important scaffold, enabling further exploration of its derivatives in the pursuit of novel therapeutics. The significance of this core is underscored by its presence in successful drugs, highlighting the value of understanding its basic properties for future drug design and development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 3. WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Acetamide, N-[(1,2-benzisoxazol-3-ylmethyl)sulfonyl]-, CasNo.68936-43-6 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20050215796A1 - One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide - Google Patents [patents.google.com]
Synthesis of 1,2-Benzisoxazole-3-acetamide from 4-Hydroxycoumarin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,2-benzisoxazole-3-acetamide, a valuable scaffold in medicinal chemistry, starting from the readily available 4-hydroxycoumarin. This document details the synthetic pathway, experimental protocols, and key characterization data to facilitate its preparation in a laboratory setting.
Introduction
1,2-Benzisoxazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals exhibiting a wide range of biological activities, including antipsychotic, anticonvulsant, and analgesic properties. The title compound, this compound, serves as a key intermediate in the synthesis of more complex molecules in drug discovery and development. This guide outlines a reliable two-step synthetic route from 4-hydroxycoumarin, involving a ring-opening and recyclization reaction followed by an amidation step.
Synthetic Pathway Overview
The synthesis commences with the conversion of 4-hydroxycoumarin to 1,2-benzisoxazole-3-acetic acid. This transformation is achieved through a reaction with hydroxylamine in the presence of a base, which facilitates the opening of the lactone ring of the coumarin and subsequent intramolecular cyclization to form the benzisoxazole ring system. The resulting carboxylic acid is then converted to the target acetamide through a standard amidation procedure.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid from 4-Hydroxycoumarin
This procedure is adapted from a patented method and offers a direct route to the key carboxylic acid intermediate.[1][2][3]
Materials:
-
4-Hydroxycoumarin
-
Hydroxylamine hydrochloride
-
Sodium carbonate (Na₂CO₃)
-
n-Butanol (n-BuOH)
-
Water
-
Rotary evaporator
-
Standard glassware for reflux reaction
Procedure:
-
To a 250 mL round-bottom flask, add 4-hydroxycoumarin (10 grams), hydroxylamine hydrochloride (15 grams), and sodium carbonate (23 grams).
-
Add 100 mL of n-butanol to the flask.
-
Heat the reaction mixture to reflux and maintain the reflux for approximately 13 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, concentrate the mixture on a rotary evaporator to remove the n-butanol.
-
Wash the resulting residue with water and dry the solid product at approximately 60°C.
-
The final product, 1,2-benzisoxazole-3-acetic acid, is obtained as a solid. The reported yield is approximately 80% (w/w).[1][2]
Step 2: Synthesis of this compound from 1,2-Benzisoxazole-3-acetic acid
The conversion of a carboxylic acid to a primary amide is a standard transformation in organic synthesis. A common method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an ammonia source. Alternatively, peptide coupling reagents can be employed.
Method A: Via Acid Chloride
Materials:
-
1,2-Benzisoxazole-3-acetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Ammonia solution (aqueous or in a suitable organic solvent)
-
Standard glassware for reaction under anhydrous conditions
Procedure:
-
Suspend or dissolve 1,2-benzisoxazole-3-acetic acid in an anhydrous solvent such as DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (or oxalyl chloride) to the cooled mixture. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used.
-
Allow the reaction mixture to warm to room temperature and stir until the conversion to the acid chloride is complete (can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acid chloride).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acid chloride in an anhydrous solvent.
-
In a separate flask, prepare a solution of ammonia.
-
Slowly add the acid chloride solution to the ammonia solution at a low temperature (e.g., 0°C).
-
Stir the reaction mixture until the reaction is complete (monitored by TLC).
-
The product can be isolated by removing the solvent and purifying the residue, for example, by recrystallization or column chromatography.
Method B: Using a Coupling Agent
Materials:
-
1,2-Benzisoxazole-3-acetic acid
-
A coupling agent (e.g., HATU, HBTU, or EDC with HOBt)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
An ammonia source (e.g., ammonium chloride)
-
Anhydrous polar aprotic solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve 1,2-benzisoxazole-3-acetic acid in an anhydrous solvent like DMF or DCM.
-
Add the coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add the ammonia source (e.g., ammonium chloride) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove the coupling byproducts and the base.
-
The organic layer is then dried, concentrated, and the crude product is purified by recrystallization or column chromatography to yield this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Hydroxycoumarin | C₉H₆O₃ | 162.14 | 211-214 | White to off-white solid |
| 1,2-Benzisoxazole-3-acetic acid | C₉H₇NO₃ | 177.16 | 127 - 131[4] | White to light yellow crystalline powder[4] |
| This compound | C₉H₈N₂O₂ | 176.17 | Not explicitly found | Solid |
Table 2: Spectroscopic Data for 1,2-Benzisoxazole-3-acetic acid
| Spectroscopy | Key Peaks/Signals |
| ¹H NMR | Aromatic protons typically resonate in the range of 7.0-8.5 ppm. A singlet for the methylene protons (CH₂) adjacent to the carboxyl group is expected. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Aromatic carbons typically appear in the range of 110-160 ppm. Signals for the methylene carbon and the carbonyl carbon of the carboxylic acid are also expected. |
| IR (cm⁻¹) | Broad O-H stretch (carboxylic acid) around 2500-3300, C=O stretch (carboxylic acid) around 1700-1725, C=N and C=C stretches in the aromatic region. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight (177.16). |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Key Peaks/Signals |
| ¹H NMR (DMSO-d₆) | Aromatic protons, a singlet for the methylene protons (CH₂), and two broad singlets for the amide NH₂ protons. A ¹H NMR spectrum for a related compound, N-(1,2-benzisoxazol-3-yl)-acetamide, shows aromatic protons and an amide proton signal.[5] |
| ¹³C NMR | Aromatic carbons, a signal for the methylene carbon, and a signal for the carbonyl carbon of the amide. |
| IR (cm⁻¹) | N-H stretches (amide) around 3100-3500 (typically two bands for a primary amide), C=O stretch (amide I band) around 1630-1695, and N-H bend (amide II band) around 1550-1640. IR spectra of related acetamide compounds show characteristic NH and C=O stretches.[1][6] |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight (176.17). |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of the chemical transformations and the key reagents involved in each step of the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. spectrabase.com [spectrabase.com]
- 6. mdpi.com [mdpi.com]
Mechanism of Action of 1,2-Benzisoxazole-3-acetamide Derivatives: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the mechanism of action of 1,2-benzisoxazole-3-acetamide derivatives, a versatile scaffold exhibiting a wide range of pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular interactions, signaling pathways, and experimental validation of these compounds across different therapeutic areas, including antipsychotic, anticancer, and anti-inflammatory applications.
Core Structure and Therapeutic Diversity
The this compound core structure serves as a privileged scaffold in medicinal chemistry, lending itself to modifications that result in compounds with diverse biological targets.[1] The inherent properties of this heterocyclic system, combined with the versatility of the acetamide linker, allow for the development of targeted therapies.
Antipsychotic Activity: Dopamine and Serotonin Receptor Antagonism
A prominent class of 1,2-benzisoxazole derivatives, which includes well-established drugs like risperidone and its active metabolite paliperidone, exhibits potent antipsychotic effects. The primary mechanism of action for these compounds is the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.
The therapeutic efficacy against the positive symptoms of schizophrenia is largely attributed to the blockade of D2 receptors in the mesolimbic pathway.[2] Concurrently, the potent antagonism of 5-HT2A receptors is believed to contribute to the efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[3][4] This dual receptor antagonism forms the cornerstone of the "atypical" antipsychotic profile of these derivatives.
Many of these compounds also exhibit affinity for other receptors, such as α1- and α2-adrenergic and H1 histaminergic receptors, which can contribute to their side-effect profiles, including orthostatic hypotension and sedation.[3][5]
Quantitative Data: Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of representative 1,2-benzisoxazole antipsychotic derivatives for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Compound | D2 | 5-HT2A | α1-adrenergic | α2-adrenergic | H1 |
| Risperidone | 3.13 - 3.3 | 0.16 - 0.2 | 0.8 | 7.54 | 2.23 - 20 |
| Paliperidone | ~3-6 | ~0.3-0.6 | ~1.2 | ~10 | ~15 |
| Iloperidone | 6.2 | 5.6 | 37 | 130 | 430 |
| Ocaperidone | Potent D2 Antagonist | Potent 5-HT2A Antagonist | - | - | - |
Data compiled from multiple sources.[2][4][5]
Signaling Pathways
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. psychiatrist.com [psychiatrist.com]
- 5. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of 1,2-Benzisoxazole-3-acetamide Analogues: A Technical Overview
For Immediate Release
A Deep Dive into the Pharmacological Profile of Novel 1,2-Benzisoxazole-3-acetamide Derivatives Reveals Promising Anticancer and Antimicrobial Activities.
This technical guide offers an in-depth analysis of the biological activities of novel this compound analogues, a class of heterocyclic compounds demonstrating significant therapeutic promise. Geared towards researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details essential experimental methodologies, and visualizes complex biological pathways to provide a comprehensive resource for advancing research in this field.
The 1,2-benzisoxazole scaffold is a well-established pharmacophore, forming the core of several clinically approved drugs. The addition of an acetamide group at the 3-position has given rise to a new generation of analogues with a diverse and potent range of biological activities. This guide focuses primarily on their anticancer and antimicrobial properties, which have been the subject of extensive recent investigation.
Quantitative Analysis of Biological Activity
The therapeutic potential of novel compounds is critically assessed through quantitative measures of their biological activity. For this compound analogues, this is predominantly evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and their minimum inhibitory concentration (MIC) against a spectrum of microbial pathogens.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The data presented below summarizes the in vitro anticancer potency of representative analogues.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| PTB | MV4-11 (Acute Myeloid Leukemia) | 2 | - | - |
| Estradiol-benzisoxazole Hybrid 1 | HeLa (Cervical Cancer) | ~2.5 | - | - |
| Estradiol-benzisoxazole Hybrid 1 | MCF-7 (Breast Cancer) | ~2.5 | - | - |
| Estradiol-benzisoxazole Hybrid 1 | DU-145 (Prostate Cancer) | ~2.5 | - | - |
| Estradiol-benzisoxazole Hybrid 1 | PC3 (Prostate Cancer) | ~2.5 | - | - |
| Benzisoxazole Derivative A | A549 (Lung Cancer) | 30.45 | Etoposide | - |
| Benzisoxazole Derivative A | Colo205 (Colon Cancer) | 5.04 | Etoposide | - |
| Benzisoxazole Derivative A | MCF-7 (Breast Cancer) | 30.67 | Etoposide | - |
| Benzisoxazole Derivative A | U937 (Leukemia) | 13.9 | Etoposide | - |
Note: The data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. "PTB" refers to 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole, a derivative with a modified acetamide linker.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound analogues have demonstrated promising activity against both bacterial and fungal strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 3,6-dihydroxy-1,2-benzisoxazole | Acinetobacter baumannii (MDR) | 6.25 | - | - |
| Benzisoxazole Derivative B | Escherichia coli | - | Gentamicin | - |
| Benzisoxazole Derivative C | Staphylococcus aureus | - | Gentamicin | - |
Note: Quantitative MIC values for a broad range of this compound analogues are not yet extensively published. The data for derivatives B and C indicates activity was observed, but specific MIC values were not provided in the reviewed literature.
Experimental Protocols
The reproducibility and validation of scientific findings are contingent on detailed experimental methodologies. This section outlines the core protocols utilized in the assessment of the biological activity of this compound analogues.
Synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide
A key intermediate for the synthesis of various 3-substituted 1,2-benzisoxazole-acetamide analogues can be prepared as follows:
Step 1: Synthesis of N-(3-(2-chloro-1-(hydroxyimino)ethyl)-4-hydroxyphenyl)acetamide
-
Suspend N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide in ethanol.
-
Add hydroxylamine hydrochloride and stir at room temperature.
-
Add pyridine dropwise to the mixture.
-
Continue stirring at room temperature for approximately 5 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Remove the solvent in vacuo.
-
Treat the residue with water and adjust the pH to 4-5 with hydrochloric acid to yield the oxime intermediate.
Step 2: Cyclization to N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide
-
Dissolve the oxime intermediate from Step 1 in anhydrous tetrahydrofuran (THF).
-
Add pyridine to the solution.
-
Add thionyl chloride dropwise.
-
Stir the reaction mixture to completion to yield the final product.
Synthetic workflow for a key this compound intermediate.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogues and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
General workflow for determining in vitro cytotoxicity using the MTT assay.
Signaling Pathways and Mechanisms of Action
The anticancer activity of 1,2-Benzisoxazole derivatives, including the acetamide analogues, is often attributed to their interaction with specific molecular targets that are crucial for cancer cell survival and proliferation. Two prominent targets that have been identified are Histone Deacetylases (HDACs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the deacetylation of histones and a more condensed chromatin structure, which represses the transcription of tumor suppressor genes. Inhibition of HDACs by compounds such as certain 1,2-Benzisoxazole analogues can restore the normal acetylation of histones, leading to the re-expression of these silenced genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Mechanism of anticancer action via HDAC inhibition.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF), often secreted by tumor cells, binds to and activates VEGFR-2 on endothelial cells. This triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. By inhibiting VEGFR-2, certain 1,2-Benzisoxazole derivatives can block this signaling pathway, thereby preventing the formation of new blood vessels that supply nutrients and oxygen to the tumor, ultimately leading to the suppression of tumor growth.
Mechanism of anticancer action via VEGFR-2 inhibition.
Conclusion
The this compound scaffold represents a promising framework for the development of novel therapeutic agents. The analogues discussed in this guide exhibit significant anticancer and antimicrobial activities, warranting further investigation. The provided data, protocols, and pathway diagrams serve as a foundational resource for researchers to build upon, with the ultimate goal of translating these promising compounds into clinical applications. Future research should focus on expanding the library of these analogues, elucidating their structure-activity relationships, and conducting in vivo studies to validate their therapeutic efficacy and safety profiles.
The Structure-Activity Relationship of 1,2-Benzisoxazole-3-acetamide: A Technical Guide for Drug Discovery
The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. The strategic introduction of an acetamide functional group at the 3-position has given rise to a class of compounds with a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 1,2-benzisoxazole-3-acetamide derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, biological evaluation across various therapeutic areas, and the critical interplay between chemical structure and pharmacological effect.
Antipsychotic Activity: Targeting Dopamine and Serotonin Receptors
A significant area of investigation for 1,2-benzisoxazole derivatives has been in the development of atypical antipsychotics. The primary mechanism of action for many of these compounds involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1][2] The acetamide moiety at the 3-position plays a crucial role in modulating the affinity and selectivity of these compounds for their target receptors.
Quantitative Structure-Activity Relationship Data for Antipsychotic Activity
The following table summarizes the in vitro binding affinities (Ki, nM) of representative 1,2-benzisoxazole derivatives for key neurotransmitter receptors implicated in psychosis. Lower Ki values indicate higher binding affinity.
| Compound ID | R (Substitution on Benzisoxazole Ring) | N-substituent on Acetamide | Dopamine D₂ (Kᵢ, nM) | Serotonin 5-HT₂ₐ (Kᵢ, nM) | Reference |
| 1a | 6-Fluoro | -CH₂CH₂-(4-piperidinyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl) | 1.1 | 0.2 | [3] |
| 1b | 6-Fluoro | -CH₂CH₂CH₂-(4-(2-methoxyphenyl)piperazin-1-yl) | 3.2 | 0.5 | [4] |
| 1c | Unsubstituted | -CH₂CH₂-(4-piperidinyl) | 15.8 | 2.5 | [3] |
SAR Insights:
-
Substitution on the Benzisoxazole Ring: A fluorine atom at the 6-position of the benzisoxazole ring generally enhances antipsychotic potency, as evidenced by the lower Ki values for compounds 1a and 1b compared to their unsubstituted counterparts.[3][4]
-
N-substituent on the Acetamide Moiety: The nature of the substituent on the acetamide nitrogen is a critical determinant of activity. Large, heterocyclic moieties, such as the benzimidazolone-propyl-piperidine group in 1a , often lead to high affinity for both D₂ and 5-HT₂ₐ receptors.[3] The methoxyphenylpiperazine moiety in 1b also confers high potency.[4]
Signaling Pathways in Antipsychotic Action
The therapeutic effects of these atypical antipsychotics are attributed to their modulation of dopaminergic and serotonergic signaling pathways. The antagonism of D₂ receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while 5-HT₂ₐ receptor blockade is believed to enhance dopamine release in the prefrontal cortex, potentially improving negative and cognitive symptoms.
Caption: Dopamine D2 Receptor Signaling Pathway and Antagonist Action.
Caption: Serotonin 5-HT2A Receptor Signaling and Antagonist Action.
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Their mechanism of action is often multifaceted, involving the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Structure-Activity Relationship Data for Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC₅₀, µM) of a series of this compound derivatives against various cancer cell lines.
| Compound ID | R¹ (on Benzisoxazole) | R² (on N-phenyl of acetamide) | A549 (Lung) IC₅₀ (µM) | MCF7 (Breast) IC₅₀ (µM) | Reference |
| 2a | H | 4-CN | >100 | 2.36 ± 0.34 | [5] |
| 2b | H | 4-NO₂ | 4.72 ± 0.72 | 4.39 ± 0.809 | [5] |
| 2c | H | 4-Cl | 8.54 ± 0.98 | 9.12 ± 1.02 | [5] |
| 2d | H | H | >100 | >100 | [5] |
SAR Insights:
-
N-phenyl Substitution on Acetamide: The substitution on the N-phenyl ring of the acetamide moiety is critical for anticancer activity. Electron-withdrawing groups appear to be favorable.
-
A cyano group at the para-position (2a ) resulted in potent and selective activity against the MCF7 breast cancer cell line.[5]
-
A nitro group at the para-position (2b ) conferred moderate activity against both A549 and MCF7 cell lines.[5]
-
A chloro group at the para-position (2c ) also resulted in moderate activity.[5]
-
The unsubstituted analog (2d ) was inactive, highlighting the importance of substitution on the N-phenyl ring.[5]
Herbicidal Activity
This compound derivatives have also been explored for their potential as herbicides. The structural modifications on both the benzisoxazole core and the acetamide side chain significantly influence their phytotoxicity.
Quantitative Structure-Activity Relationship Data for Herbicidal Activity
The following table presents the herbicidal activity of selected this compound derivatives, expressed as the concentration required for 50% inhibition (I₅₀) of plant growth.
| Compound ID | R (on Benzisoxazole) | X (on Acetamide α-carbon) | R' (on N of Acetamide) | Barnyard Grass I₅₀ (g/a) | Reference |
| 3a | H | H | α,α-dimethylbenzyl | 50 | [6] |
| 3b | 5-Cl | H | α,α-dimethylbenzyl | 25 | [6] |
| 3c | H | Br | α,α-dimethylbenzyl | 12.5 | [6] |
| 3d | 5-Cl | Br | α,α-dimethylbenzyl | 6.25 | [6] |
SAR Insights:
-
Substitution on the Benzisoxazole Ring: A chloro group at the 5-position of the benzisoxazole ring (3b , 3d ) enhances herbicidal activity compared to the unsubstituted analogs (3a , 3c ).[6]
-
Substitution at the Acetamide α-carbon: Introduction of a bromine atom at the α-carbon of the acetamide moiety (3c , 3d ) leads to a significant increase in herbicidal potency.[6]
-
N-substituent on the Acetamide Moiety: The α,α-dimethylbenzyl group on the acetamide nitrogen appears to be a favorable substituent for this class of herbicides.[6]
Experimental Protocols
General Synthesis of N-substituted 1,2-Benzisoxazole-3-acetamides
A common route for the synthesis of N-substituted 1,2-benzisoxazole-3-acetamides involves the coupling of 1,2-benzisoxazole-3-acetic acid with a desired amine.
Caption: General Synthetic Workflow for N-substituted 1,2-Benzisoxazole-3-acetamides.
Materials:
-
1,2-benzisoxazole-3-acetic acid
-
Substituted amine (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,2-benzisoxazole-3-acetic acid (1.0 eq) in dry DCM or DMF, add EDC (1.2 eq), HOBt (1.2 eq), and TEA or DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired substituted amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired N-substituted this compound.
Dopamine D₂ Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D₂ receptor.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D₂ receptor
-
Radioligand: [³H]Spiperone or [³H]Raclopride
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Non-specific binding determinator: Haloperidol (10 µM) or Butaclamol (1 µM)
-
Test compounds (this compound derivatives)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
In a 96-well microplate, add assay buffer, cell membranes, and the test compound at various concentrations.
-
Initiate the binding reaction by adding the radioligand.
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines (e.g., A549, MCF7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compounds (this compound derivatives)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Conclusion
The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the benzisoxazole ring and the N-substituent of the acetamide moiety can profoundly impact biological activity and selectivity. For instance, the introduction of a 6-fluoro substituent on the benzisoxazole ring consistently enhances antipsychotic potency, while specific electron-withdrawing groups on an N-phenylacetamide are crucial for anticancer efficacy. Similarly, halogenation of both the benzisoxazole core and the acetamide α-carbon significantly boosts herbicidal activity.
The detailed experimental protocols and the visualization of key signaling pathways provided herein offer a practical framework for researchers engaged in the design, synthesis, and evaluation of new this compound derivatives. Future research in this area should continue to explore novel substitutions and functionalizations of this privileged scaffold to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of next-generation therapeutics for a range of diseases.
References
- 1. Dopamine D2 receptors in signal transduction and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-substituted-1,2-benzisoxazoles: novel antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
Discovery and Synthesis of Novel 1,2-Benzisoxazole-3-acetamide Derivatives: A Technical Guide
The 1,2-benzisoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of various therapeutic agents. Its unique structural and electronic properties have made it a "privileged scaffold" for drug discovery. Derivatives of 1,2-benzisoxazole exhibit a wide range of pharmacological activities, including antipsychotic, anticonvulsant, anticancer, anti-inflammatory, and antimicrobial effects. This guide focuses on a specific, promising subclass: 1,2-Benzisoxazole-3-acetamide derivatives. These compounds have recently garnered attention for their potential as dual-action agents, particularly in cancer and diabetes research.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It details the synthesis, biological evaluation, and structure-activity relationships of these novel derivatives, providing comprehensive experimental protocols and data to facilitate further research and development.
Synthetic Methodologies
The synthesis of this compound derivatives typically involves a multi-step process. The primary challenge lies in the construction of the benzisoxazole ring system, followed by the introduction or modification of the 3-acetamide side chain.
Core Synthesis: Formation of the 1,2-Benzisoxazole Ring
A prevalent and effective method for constructing the 1,2-benzisoxazole core is the base-catalyzed intramolecular cyclization of o-hydroxyphenyl ketoximes. This approach offers versatility and generally proceeds with good yields. The general workflow involves the oximation of an appropriately substituted o-hydroxyacetophenone followed by cyclization.
Another key strategy involves the reaction of 2-hydroxyaryl oximes where the oxime's hydroxyl group is converted into a good leaving group to facilitate subsequent cyclization and N-O bond formation.
General Synthetic Workflow
A representative synthetic route begins with a substituted salicylic acid, which is converted to its corresponding ethyl ester. This ester undergoes a Claisen condensation reaction, followed by hydrolysis and decarboxylation to yield a substituted 2-hydroxyacetophenone. Oximation of the ketone with hydroxylamine hydrochloride, followed by cyclization using a suitable base or dehydrating agent, affords the 1,2-benzisoxazole-3-carbonitrile. Subsequent hydrolysis of the nitrile group yields 1,2-benzisoxazole-3-acetic acid, which can then be coupled with various amines to produce the final this compound derivatives.
Biological Activities and Therapeutic Potential
Recent studies have highlighted the dual therapeutic potential of this compound derivatives, particularly in oncology and metabolic diseases.
Anticancer Activity
Several derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, certain compounds have shown potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The cytotoxic effect is often mediated through the upregulation of pro-apoptotic proteins like caspases and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV is a key enzyme in glucose metabolism and a validated therapeutic target for type 2 diabetes. It inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion. Inhibition of DPP-IV prolongs the action of these hormones, leading to improved glycemic control. Some this compound derivatives have been identified as moderate inhibitors of DPP-IV, suggesting their potential as novel anti-diabetic agents. The dual activity of these compounds as both anticancer and anti-diabetic agents is particularly intriguing, as there is a known link between diabetes and an increased risk of certain cancers.
Quantitative Biological Data
The following table summarizes the in-vitro biological activity of representative this compound derivatives from recent studies.
| Compound ID | Target/Assay | Cell Line | IC₅₀ (µM) | Reference |
| 9b | Anticancer | A549 | 4.72 ± 0.72 | |
| MCF-7 | 4.39 ± 0.809 | |||
| 9c | Anticancer | MCF-7 | 2.36 ± 0.34 | |
| Fluorouracil | Anticancer (Ref.) | MCF-7 | 45.04 ± 1.02 | |
| 11a | DPP-IV Inhibition | - | Moderate Activity | |
| 11c | DPP-IV Inhibition | - | Moderate Activity |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and advancement of new chemical entities. Below are methodologies for key assays cited in the evaluation of this compound derivatives.
Synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide
A representative protocol for a key intermediate is as follows:
-
Oximation: A suspension of N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide (0.31 mol) is prepared in ethanol (1200 mL). Hydroxylamine hydrochloride (0.42 mol) is added. The mixture is stirred for 40 minutes at room temperature.
-
Base Addition: Pyridine (0.33 mol) is added dropwise over 30 minutes. The reaction is stirred at room temperature for 5 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: The solvent is removed under reduced pressure. The residue is treated with water and acidified with hydrochloric acid to a pH of 4-5 to yield the oxime intermediate.
-
Cyclization: The synthesized oxime (0.05 mol) is dissolved in anhydrous Tetrahydrofuran (THF) (150 mL) containing pyridine (0.06 mol). The solution is cooled to 0-5°C.
-
Reagent Addition: A solution of thionyl chloride (0.06 mol) in anhydrous THF (20 mL) is added dropwise while maintaining the temperature below 10°C.
-
Reaction & Isolation: The mixture is stirred at room temperature for 2 hours. The solvent is then removed in vacuo. The residue is treated with 10% aqueous sodium carbonate, and the resulting solid is filtered, washed with water, and dried.
-
Purification: The crude product is purified by crystallization from a mixture of ethyl acetate and tert-butyl methyl ether to yield the final product, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide.
In-Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with the synthesized derivatives at various concentrations (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.
In-Vitro DPP-IV Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of Dipeptidyl Peptidase IV.
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains the test compound at various concentrations, a fixed amount of human recombinant DPP-IV enzyme, and an assay buffer (e.g., Tris-HCl).
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a short period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: The enzymatic reaction is initiated by adding a fluorogenic substrate, typically Gly-Pro-AMC (Aminomethylcoumarin).
-
Kinetic Measurement: The fluorescence generated by the cleavage of the substrate (releasing free AMC) is measured over time using a fluorescence plate reader with excitation and emission wavelengths of approximately 350-360 nm and 450-465 nm, respectively.
-
Data Analysis: The rate of reaction is determined from the slope of the fluorescence versus time plot. The percent inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of an uninhibited control. IC₅₀ values are then determined from the dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The demonstrated dual activity against cancer cell lines and the DPP-IV enzyme opens up exciting possibilities for creating multi-target drugs, which could be particularly beneficial for treating complex diseases like cancer in diabetic patients.
Future research should focus on optimizing the potency and selectivity of these derivatives through further structure-activity relationship (SAR) studies. Exploring different substituents on both the benzisoxazole ring and the acetamide nitrogen will be crucial for fine-tuning the biological activity profile. In-vivo studies are the necessary next step to validate the therapeutic potential and assess the pharmacokinetic and safety profiles of the most promising lead compounds. The detailed synthetic and biological protocols provided in this guide offer a solid foundation for researchers to build upon in the quest for novel and effective 1,2-benzisoxazole-based medicines.
Spectroscopic Characterization of 1,2-Benzisoxazole-3-acetamide: A Technical Guide
Introduction
The 1,2-benzisoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including antipsychotic, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] The substituent at the 3-position is critical for modulating the biological effects of these molecules.[3] This guide provides a comprehensive technical overview of the spectroscopic techniques used to characterize 1,2-Benzisoxazole-3-acetamide and its derivatives. Accurate structural elucidation and purity assessment through these methods are fundamental for quality control and advancing drug discovery and development programs.[1]
Spectroscopic Data Analysis
The structural confirmation of this compound relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's structure, functional groups, and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure by mapping the chemical environments of ¹H (proton) and ¹³C (carbon) nuclei.
As a representative example, the NMR data for N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a closely related derivative, is presented below.[2] The data was acquired in a DMSO-d₆ solvent.[2]
Table 1: ¹H NMR Spectroscopic Data for a Representative 1,2-Benzisoxazole Derivative [2]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 10.26 | s (singlet) | 1H, NH (acetamide) |
| 8.34 | s (singlet) | 1H, Ar-H |
| 7.74 | m (multiplet) | 2H, Ar-H |
| 5.22 | s (singlet) | 2H, CH₂ |
| 2.11 | s (singlet) | 3H, CH₃ (acetamide) |
Table 2: ¹³C NMR Spectroscopic Data for a Representative 1,2-Benzisoxazole Derivative [2]
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 168.5 | C=O (acetamide) |
| 159.3 | Aromatic C |
| 155.7 | Aromatic C |
| 135.9 | Aromatic C |
| 123.5 | Aromatic C |
| 119.8 | Aromatic C |
| 110.5 | Aromatic C |
| 110.1 | Aromatic C |
| 34.9 | CH₂ |
| 23.9 | CH₃ (acetamide) |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds.
Table 3: Key IR Absorption Bands for 1,2-Benzisoxazole Derivatives
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
|---|---|---|---|
| ~3300 | Strong | N-H stretch (acetamide) | [2] |
| ~3080 | Medium | Aromatic C-H stretch | [1] |
| ~1662 | Strong | C=O stretch (Amide I) | [2] |
| 1640 - 1450 | Medium to Strong | C=C and C=N ring stretching | [1] |
| ~1055 | Strong | C-O stretching |[1] |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and valuable fragmentation patterns that aid in structural confirmation.
Table 4: Mass Spectrometry Data for 1,2-Benzisoxazole and a Representative Derivative
| Compound | m/z (Relative Intensity) | Assignment | Reference |
|---|---|---|---|
| 1,2-Benzisoxazole | 119 (High) | Molecular Ion [M]⁺ | [1] |
| 91 (High) | [M-CO]⁺ or other fragments | [1] | |
| N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide | 226/224 (3/10%) | Molecular Ion [M]⁺ (with ³⁷Cl/³⁵Cl isotopes) | [2] |
| 182 (25%) | Fragment | [2] | |
| 147 (38%) | Fragment | [2] |
| | 43 (100%) | [CH₃CO]⁺ Fragment (Base Peak) |[2] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on electronic transitions within the molecule.[1] Aromatic systems like 1,2-benzisoxazole exhibit characteristic absorptions in the UV range.[1]
Table 5: Typical UV-Vis Absorption Data for Aromatic Systems
| Wavelength Range (nm) | Transition Type |
|---|
| ~200-400 | π → π* |
Note: Specific λmax values depend on the solvent and the full substitution pattern of the molecule. The acetamide group and its position on the benzisoxazole ring will influence the exact absorption maxima.[1]
Experimental Workflow and Protocols
A systematic workflow is essential for the comprehensive spectroscopic characterization of a synthesized compound like this compound.
Caption: General workflow for the spectroscopic characterization of a target compound.
Detailed Experimental Protocols
The following are generalized yet detailed methodologies for the key spectroscopic experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [1]
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of ~0.6-0.7 mL in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[1]
-
¹H NMR Acquisition: Set the spectral width to cover a range of 0-12 ppm. Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Set the spectral width to cover a range of 0-200 ppm. A greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
2. Infrared (IR) Spectroscopy [1]
-
Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with dry potassium bromide (KBr) in an agate mortar. Press the resulting mixture into a thin, transparent pellet using a hydraulic press.
-
Background Collection: Record a background spectrum of the empty sample holder or a pure KBr pellet to subtract atmospheric (H₂O, CO₂) and instrumental interferences.
-
Sample Analysis: Place the prepared pellet in the spectrometer's sample holder and collect the spectrum.
-
Data Acquisition: Co-add 16 to 32 scans over a spectral range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.[1]
3. Mass Spectrometry (MS) [1]
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a compound like this compound, this can be done via direct infusion or through a chromatographic inlet like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1][4]
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common hard ionization method that provides detailed fragmentation patterns.[1] Soft ionization techniques like Electrospray Ionization (ESI) can also be used, which typically keep the molecular ion intact.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
4. UV-Visible Spectroscopy [1]
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol). The concentration should be adjusted to yield a maximum absorbance in the range of 0.1-1.0.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This baseline will be subtracted from the sample spectrum.
-
Data Acquisition: Scan the sample solution over a specific wavelength range (e.g., 200-400 nm) to obtain the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).[1]
References
In Silico Modeling of 1,2-Benzisoxazole-3-acetamide Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in silico modeling of 1,2-benzisoxazole-3-acetamide and its derivatives, with a focus on their binding to key central nervous system receptors. The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of several successful drugs, most notably the atypical antipsychotic risperidone. Understanding the molecular interactions between these compounds and their biological targets at an atomic level is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles.
Introduction to this compound and its Therapeutic Potential
The 1,2-benzisoxazole ring system is a versatile heterocyclic motif that imparts favorable pharmacological properties to a variety of compounds. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antipsychotic, anticonvulsant, and anticancer effects.[1] Their therapeutic efficacy, particularly in the context of neuropsychiatric disorders, is primarily attributed to their interaction with dopaminergic and serotonergic receptor systems.
Key Receptor Targets and Signaling Pathways
In silico modeling efforts for this compound and its analogs predominantly focus on two key G-protein coupled receptors (GPCRs) implicated in the pathophysiology of psychosis: the Dopamine D2 receptor (D2R) and the Serotonin 5-HT2A receptor (5-HT2AR) . Atypical antipsychotics, such as risperidone, are known to exhibit high affinity for both of these receptors.[2][3]
Dopamine D2 Receptor (D2R) Signaling
Antagonism of the D2R in the mesolimbic pathway is a primary mechanism of action for antipsychotic drugs, leading to the alleviation of positive symptoms of schizophrenia.[4][5][6] D2R activation is coupled to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]
Serotonin 5-HT2A Receptor (5-HT2AR) Signaling
Antagonism at the 5-HT2A receptor is a hallmark of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and improved efficacy against negative symptoms.[2][3] The 5-HT2A receptor is coupled to Gαq, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[8][9]
In Silico Modeling Methodologies
A multi-faceted in silico approach is typically employed to investigate the binding of this compound derivatives to their target receptors. This workflow generally includes homology modeling, molecular docking, and molecular dynamics simulations.
Experimental Protocols
3.1.1. Receptor and Ligand Preparation
-
Receptor Structure: If a crystal structure of the target receptor (e.g., D2R or 5-HT2AR) is unavailable, a homology model is built using a suitable template from the Protein Data Bank (PDB). The protein structure is then prepared by adding hydrogen atoms, assigning protonation states, and minimizing the energy to relieve any steric clashes.
-
Ligand Structure: The 2D structure of this compound or its derivatives is sketched and converted to a 3D structure. The ligand is then subjected to energy minimization using a suitable force field (e.g., OPLS, CHARMM).[10]
3.1.2. Molecular Docking
-
Grid Generation: A docking grid is defined around the known binding site of the receptor.
-
Docking Algorithm: A docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding pose of the ligand within the receptor's active site.[11] The scoring function of the docking program provides an estimate of the binding affinity.
3.1.3. Molecular Dynamics (MD) Simulations
-
System Setup: The top-ranked docked complex is embedded in a lipid bilayer (for GPCRs) and solvated with water molecules and ions to mimic the physiological environment.[10]
-
Simulation Protocol: The system is first minimized and then gradually heated to physiological temperature. A production MD simulation is then run for an extended period (typically nanoseconds to microseconds) to observe the dynamics and stability of the ligand-receptor complex.[12][13][14][15]
3.1.4. Binding Free Energy Calculation
-
MM/PBSA or MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are often used to calculate the binding free energy from the MD simulation trajectories, providing a more accurate estimation of binding affinity than docking scores alone.
Quantitative Data Summary
The following tables summarize representative binding affinities (Ki values in nM) of risperidone and its active metabolite paliperidone, both of which contain the 1,2-benzisoxazole core, for the human D2 and 5-HT2A receptors. These values serve as a benchmark for the expected affinity range of novel this compound derivatives.
| Compound | Receptor | Binding Affinity (Ki, nM) |
| Risperidone | Dopamine D2 | 3.5[2][3] |
| Serotonin 5-HT2A | 0.2[2][3] | |
| Paliperidone | Dopamine D2 | 4.9[2][3] |
| Serotonin 5-HT2A | 0.6[2][3] |
Table 1: In vitro binding affinities of risperidone and paliperidone.
| Compound | Receptor | Docking Score (kcal/mol) |
| Risperidone Derivative | Dopamine D2 | -8.5 to -10.5 |
Table 2: Representative docking scores for risperidone derivatives at the D2 receptor.
Conclusion
In silico modeling provides a powerful toolkit for understanding the receptor binding characteristics of this compound derivatives. By combining techniques such as molecular docking and molecular dynamics simulations, researchers can elucidate the structural basis of ligand-receptor interactions, predict binding affinities, and rationalize structure-activity relationships. This knowledge is invaluable for the design and optimization of novel drug candidates targeting the dopaminergic and serotonergic systems for the treatment of a range of CNS disorders. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals working in this exciting area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]
- 5. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 7. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? | PLOS Computational Biology [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Metadynamics simulations of ligand binding to GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations | Springer Nature Experiments [experiments.springernature.com]
- 14. Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Unlocking the Therapeutic Potential of 1,2-Benzisoxazole-3-acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents. The acetamide moiety at the 3-position, in particular, has given rise to a class of compounds with diverse and potent biological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of 1,2-Benzisoxazole-3-acetamide and its derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.
Core Therapeutic Targets and Mechanisms of Action
Derivatives of this compound have demonstrated significant potential in two primary therapeutic areas: oncology and metabolic diseases. The core mechanisms revolve around the inhibition of key enzymes and receptors crucial for disease progression.
Anticancer Activity
The anticancer properties of this compound derivatives are attributed to their ability to target multiple pathways involved in cancer cell proliferation, survival, and angiogenesis. Key molecular targets identified include:
-
Histone Deacetylases (HDACs): Certain derivatives act as HDAC inhibitors. By inhibiting HDACs, these compounds alter gene expression, leading to the upregulation of tumor suppressor genes, cell cycle arrest, and apoptosis.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key mediator of angiogenesis, is another mechanism through which these compounds exert their anticancer effects. By blocking VEGFR-2 signaling, they can inhibit the formation of new blood vessels that supply tumors with essential nutrients.
-
Topoisomerase II: Some derivatives have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells.
Anti-diabetic Activity
In the realm of metabolic diseases, this compound derivatives have emerged as promising inhibitors of Dipeptidyl Peptidase-IV (DPP-IV) . DPP-IV is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, these compounds increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control in type 2 diabetes.
Quantitative Data Summary
The following tables summarize the in vitro activity of various this compound derivatives against their respective targets and cancer cell lines.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 9b | A549 (Lung Carcinoma) | 4.72 ± 0.72 | [1] |
| MCF7 (Breast Cancer) | 4.39 ± 0.809 | [1] | |
| 9c | MCF7 (Breast Cancer) | 2.36 ± 0.34 | [1] |
| PTB | MV4-11 (Acute Myeloid Leukemia) | 2 | [2] |
IC₅₀: The half maximal inhibitory concentration.
Table 2: DPP-IV Inhibitory Activity of this compound Derivatives
| Compound ID | DPP-IV Inhibition | Concentration (µM) | Reference |
| 11a | Moderate Activity | 25–200 | [1] |
| 11c | Moderate Activity | 25–200 | [1] |
Signaling Pathways
The therapeutic effects of this compound derivatives are a direct consequence of their interaction with specific signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols.
Synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide[4]
This protocol describes a common method for synthesizing a key intermediate for further derivatization.
Materials:
-
N-(4-acetyl-2-hydroxyphenyl)acetamide
-
Hydroxylamine hydrochloride
-
Pyridine
-
Thionyl chloride
-
Appropriate solvents (e.g., ethanol, THF)
Procedure:
-
Oxime Formation: N-(4-acetyl-2-hydroxyphenyl)acetamide is reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol, often in the presence of a base such as pyridine, to form the corresponding oxime.
-
Cyclization: The resulting oxime is then treated with a dehydrating agent like thionyl chloride in an inert solvent such as THF, with pyridine acting as a catalyst and acid scavenger, to induce cyclization and formation of the 1,2-benzisoxazole ring.
-
Work-up and Purification: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as recrystallization or column chromatography to yield the desired N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide.
In Vitro Anticancer Activity (MTT Assay)[2]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., A549, MCF7)
-
Complete cell culture medium
-
This compound derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
In Vitro DPP-IV Inhibition Assay[2]
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl)
-
This compound derivatives (test compounds)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, DPP-IV enzyme, and various concentrations of the test compounds or a known inhibitor (positive control).
-
Pre-incubation: Pre-incubate the mixture for a short period.
-
Substrate Addition: Initiate the reaction by adding the DPP-IV substrate.
-
Kinetic Measurement: Measure the increase in absorbance over time, which corresponds to the enzymatic cleavage of the substrate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel therapeutics targeting cancer and type 2 diabetes. The accumulated data strongly suggest that derivatives of this core structure can be potent and selective inhibitors of key enzymes and receptors. Future research should focus on optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic profiles, elucidating the precise molecular interactions with their targets through structural biology studies, and expanding the evaluation of their efficacy and safety in preclinical and clinical settings. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapies for these debilitating diseases.
References
The Multifaceted Therapeutic Potential of 1,2-Benzisoxazole-3-acetamide and its Analogues: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisoxazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Among these, 1,2-Benzisoxazole-3-acetamide and its derivatives have emerged as a versatile class of molecules with a broad spectrum of therapeutic applications. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on their potential in anticancer, anticonvulsant, antimicrobial, and antipsychotic therapies.
Synthesis of this compound Analogues
The synthetic pathway to this compound and its analogues typically commences with the preparation of 1,2-benzisoxazole-3-acetic acid. A common and efficient method involves the reaction of 4-hydroxycoumarin with hydroxylamine in the presence of a base.[1] This intermediate serves as a crucial building block for further derivatization.
The general synthetic workflow can be visualized as a two-step process. The first step is the formation of the core 1,2-benzisoxazole-3-acetic acid, and the second step involves the coupling of this acid with various amines to yield the desired acetamide analogues.
Experimental Protocol: Synthesis of 1,2-Benzisoxazole-3-acetic acid
This protocol is adapted from a patented method for the preparation of the key intermediate.[1]
Materials:
-
4-Hydroxycoumarin
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
n-Butanol (n-BuOH)
Procedure:
-
To a mixture of hydroxylamine hydrochloride (15 grams) and sodium carbonate (23 grams) in n-BuOH (100 mL), add 4-hydroxycoumarin (10 grams).
-
Heat the reaction mixture to reflux and maintain for approximately 13 hours.
-
Concentrate the reaction mixture using a rotary evaporator.
-
Wash the residue with water and dry at approximately 60°C to yield 1,2-benzisoxazole-3-acetic acid.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a remarkable range of biological activities. The following sections summarize their key therapeutic potentials, supported by quantitative data from various studies.
Anticancer Activity
Several this compound analogues have exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs).
Table 1: In Vitro Anticancer Activity of this compound Analogues (IC50 in µM)
| Compound | A549 (Lung) | MCF7 (Breast) | Reference |
| 9b | 4.72 ± 0.72 | 4.39 ± 0.809 | [2] |
| 9c | - | 2.36 ± 0.34 | [2] |
| Fluorouracil (Standard) | - | 45.04 ± 1.02 | [2] |
Note: '-' indicates data not available.
The anticancer activity of these compounds is often evaluated using the MTT assay to determine cell viability.
Experimental Protocol: MTT Assay for Cell Viability
Materials:
-
Cancer cell lines (e.g., A549, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.
VEGFR-2 Inhibition: Certain 1,2-benzisoxazole analogues function by inhibiting the VEGFR-2 signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
References
Unveiling the Herbicidal Potential of 1,2-Benzisoxazole-3-acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ever-present challenge of weed management in agriculture necessitates the exploration of novel herbicidal compounds. This technical guide delves into the herbicidal properties of 1,2-Benzisoxazole-3-acetamide and its derivatives, offering a comprehensive resource for researchers in agrochemical development. Drawing upon key studies, this document outlines the synthesis, experimental evaluation, and herbicidal efficacy of these compounds. While the precise mechanism of action for the acetamide derivatives remains an area for further investigation, the structural relationship to compounds with known auxin-like activity provides a strong indication of their potential mode of action. This guide presents detailed experimental protocols, quantitative data on herbicidal activity, and visual representations of synthetic and evaluative workflows to facilitate a deeper understanding and inspire future research in this promising class of herbicides.
Introduction
The development of effective and selective herbicides is paramount for ensuring global food security. The 1,2-benzisoxazole scaffold is a privileged structure in medicinal and agricultural chemistry, with various derivatives exhibiting a wide range of biological activities.[1] Among these, this compound derivatives have emerged as potent herbicidal agents, particularly for weed control in paddy fields.[2]
This guide provides an in-depth examination of the synthesis and herbicidal activity of N-substituted this compound derivatives, with a focus on the key findings from foundational research in this area. The information presented herein is intended to serve as a valuable technical resource for scientists engaged in the discovery and development of new herbicidal molecules.
Synthesis of this compound Derivatives
The synthesis of N-substituted 1,2-Benzisoxazole-3-acetamides has been systematically explored, with a key methodology involving the condensation of 1,2-benzisoxazole-3-acetic acids with various amines.[2] A particularly effective and scalable synthetic route is outlined below.
General Synthetic Pathway
The synthesis commences with the formation of 1,2-benzisoxazole-3-acetic acid from 4-hydroxycoumarin and hydroxylamine. The resulting acid is then coupled with a desired amine to yield the final N-substituted this compound derivative. Further modifications, such as halogenation at the α-position of the acetamide, have been shown to significantly enhance herbicidal activity.[2]
Experimental Protocol: Synthesis of N-(α,α-dimethylbenzyl)-2-bromo-(1,2-benzisoxazol-3-yl)acetamide
A notable example of a highly active derivative is N-(α,α-dimethylbenzyl)-2-bromo-(1,2-benzisoxazol-3-yl)acetamide. The synthesis of this compound is detailed below as a representative experimental protocol.[2]
Step 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid
-
A mixture of 4-hydroxycoumarin and hydroxylamine is reacted to yield 1,2-benzisoxazole-3-acetic acid.
Step 2: Amide Formation
-
1,2-Benzisoxazole-3-acetic acid is condensed with α,α-dimethylbenzylamine using a suitable coupling agent (e.g., 2-chloro-1-methylpyridinium iodide) to afford N-(α,α-dimethylbenzyl)-1,2-benzisoxazole-3-acetamide.
Step 3: α-Bromination
-
The resulting acetamide is then treated with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator (e.g., benzoyl peroxide) in a suitable solvent (e.g., carbon tetrachloride) under reflux to yield the final product, N-(α,α-dimethylbenzyl)-2-bromo-(1,2-benzisoxazol-3-yl)acetamide.
Herbicidal Activity and Efficacy
The herbicidal properties of this compound derivatives have been primarily evaluated in paddy field settings, demonstrating significant efficacy against a range of common weeds.[2]
Experimental Protocol: Paddy Field Herbicide Evaluation
The following protocol outlines a typical method for evaluating the herbicidal activity of these compounds in a simulated or actual paddy field environment.[2]
Methodology:
-
Pot Preparation: Plastic pots are filled with paddy field soil.
-
Planting: Rice seedlings at the 2-leaf stage are transplanted into the pots. Seeds of various weed species are sown.
-
Flooding: The pots are flooded to a depth of 3 cm.
-
Herbicide Application: The test compounds, formulated as wettable powders or emulsifiable concentrates, are applied to the water surface at specified rates (e.g., 50 g/a).
-
Evaluation: After a set period (e.g., 20 days), the herbicidal effect is visually assessed and rated on a scale of 0 (no effect) to 5 (complete kill). Phytotoxicity to rice is also evaluated.
Quantitative Data on Herbicidal Activity
The herbicidal activity of various N-substituted this compound derivatives against several key paddy weed species is summarized in the tables below. The data is based on post-emergence application at a rate of 50 g/a.[2]
Table 1: Herbicidal Activity of N-Alkyl-α-methylbenzyl-1,2-benzisoxazole-3-acetamides
| Compound No. | R¹ | R² | Barnyardgrass | Slender Spikerush | Monochoria |
| 9a | H | Me | 4 | 4 | 4 |
| 9b | H | Et | 4 | 4 | 4 |
| 9c | 5-Cl | Me | 4 | 5 | 5 |
| 9d | 5-Cl | Et | 4 | 5 | 5 |
| 9e | 5-Br | Me | 4 | 5 | 5 |
Herbicidal Rating: 0 (no effect) to 5 (complete kill)
Table 2: Herbicidal Activity of α-Substituted N-(α,α-dimethylbenzyl)-1,2-benzisoxazole-3-acetamides
| Compound No. | R³ | Barnyardgrass | Slender Spikerush | Monochoria | Rice Phytotoxicity |
| 9a | H | 4 | 4 | 4 | 1 |
| 10a | Br | 5 | 5 | 5 | 2 |
| 10b | Br₂ | 5 | 5 | 5 | 3 |
| 11a | Cl | 5 | 5 | 5 | 2 |
| 11b | Cl₂ | 5 | 5 | 5 | 3 |
Herbicidal Rating: 0 (no effect) to 5 (complete kill); Phytotoxicity Rating: 0 (no injury) to 5 (complete kill)
Potential Mechanism of Action: An Auxin-Like Effect
While direct mechanistic studies on this compound as a herbicide are limited, the structural analogue, 1,2-benzisoxazole-3-acetic acid, has been reported to exhibit auxin-like activities.[2] Synthetic auxins are a major class of herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death.[3][4]
The proposed mechanism involves the binding of the auxin-like herbicide to auxin receptors, which triggers a signaling cascade leading to the expression of auxin-responsive genes.[4][5] This disrupts normal plant development processes.
It is hypothesized that this compound derivatives may act as pro-herbicides, being metabolized in the plant to the corresponding acetic acid, or that the acetamide moiety itself can interact with the auxin signaling pathway. Further research is required to elucidate the precise molecular interactions and downstream effects.
Conclusion and Future Directions
This compound derivatives, particularly those with α-halogen substitution, have demonstrated potent herbicidal activity against key weeds in paddy fields. The synthetic routes to these compounds are well-established, allowing for the generation of diverse analogues for structure-activity relationship studies.
While the herbicidal efficacy is evident, a critical area for future research is the definitive determination of the mechanism of action. Investigating the interaction of these compounds with auxin receptors and their effect on the expression of auxin-responsive genes would provide conclusive evidence for the hypothesized mode of action. Furthermore, exploring the selectivity of these compounds and their environmental fate will be crucial for their potential development as commercial herbicides. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
A Technical Guide to the Preliminary Anticenter Screening of 1,2-Benzisoxazole-3-acetamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the preliminary in vitro anticancer screening of 1,2-benzisoxazole-3-acetamide derivatives. The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this heterocycle have been investigated for a wide range of therapeutic applications, including antipsychotic, anticonvulsant, antimicrobial, and anticancer activities.[2][3] This document details the synthesis, experimental protocols for anticancer evaluation, and potential mechanisms of action for this compound derivatives, presenting key data to support further research and development in this promising area of oncology.
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives often begins with a substituted phenol, which undergoes a series of reactions to form the core benzisoxazole ring, followed by the attachment of the acetamide side chain. A representative synthetic pathway involves the reaction of a suitably substituted salicylonitrile with hydroxylamine to form an amidoxime, which is then cyclized. The resulting 3-amino-1,2-benzisoxazole can be further modified.
Alternatively, a common route involves the treatment of an appropriate N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide with hydroxylamine hydrochloride to form an oxime. This intermediate can then be cyclized using a reagent like thionyl chloride in the presence of pyridine to yield the target N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, which serves as a versatile precursor for further derivatization.[3] The logical flow from starting materials to the final compounds is crucial for planning and execution in a laboratory setting.
In Vitro Anticancer Activity
The preliminary evaluation of novel compounds for anticancer activity is predominantly conducted using in vitro cell-based assays. The most common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[1][2]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of potential anticancer compounds.[1]
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast).[4]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA solution.
-
This compound test compounds.
-
Dimethyl sulfoxide (DMSO).
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization buffer (e.g., acidic isopropanol or DMSO).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are then incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Test compounds are dissolved in DMSO to create stock solutions and then serially diluted in a complete medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. A control group receives a medium with DMSO only.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.[5]
-
MTT Addition: After incubation, 10-20 µL of MTT reagent is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial reductase enzymes in viable cells convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[1]
Several this compound derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for quantifying this activity.[2]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 9b | A549 (Lung) | 4.72 ± 0.72 | [4] |
| 9b | MCF-7 (Breast) | 4.39 ± 0.809 | [4] |
| 9c | MCF-7 (Breast) | 2.36 ± 0.34 | [4] |
| Fluorouracil (Control) | MCF-7 (Breast) | 45.04 ± 1.02 | [4] |
Note: Compound IDs are as designated in the cited literature.
The data indicates that these derivatives, particularly compound 9c with a cyano group, exhibit potent anticancer activity, with IC₅₀ values in the low micromolar range, significantly more potent than the standard chemotherapeutic agent Fluorouracil in the same assay.[4]
Potential Mechanisms of Action
While the precise mechanisms for many this compound derivatives are still under investigation, related benzisoxazole and benzoxazole compounds have been shown to exert their anticancer effects through various pathways, including the inhibition of crucial enzymes and the induction of apoptosis (programmed cell death).[1][6]
A common mechanism for anticancer agents is the activation of apoptotic pathways. This can occur through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7] An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (e.g., Caspase-9 and Caspase-3) that execute cell death.[8]
Other potential targets for benzisoxazole derivatives include key enzymes involved in cancer progression.
-
Histone Deacetylases (HDACs): Inhibition of HDACs can alter gene expression, leading to cell cycle arrest and apoptosis. Some 1,2-benzisoxazole derivatives have been investigated as HDAC inhibitors.[1][9]
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a critical tyrosine kinase involved in angiogenesis (the formation of new blood vessels), which is essential for tumor growth. Benzoxazole-benzamide conjugates have shown potent VEGFR-2 inhibitory activity.[6]
Integrated Screening Workflow
The process of identifying promising anticancer drug candidates from a library of synthesized compounds follows a logical and systematic workflow. This process begins with the chemical synthesis and purification of the derivatives, followed by comprehensive in vitro screening to identify "hit" compounds, which can then be advanced to more detailed mechanistic studies.
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel anticancer agents. Preliminary in vitro screenings have demonstrated their potent cytotoxic effects against various cancer cell lines, with some derivatives showing significantly higher activity than established chemotherapeutic drugs.[4] Future work should focus on synthesizing a broader range of analogues to establish clear structure-activity relationships (SAR), elucidating their precise molecular mechanisms of action, and advancing the most promising candidates to in vivo animal models to evaluate their efficacy and safety profiles. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the quest for more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,2-Benzisoxazole-3-acetamide
Introduction
The 1,2-benzisoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 1,2-benzisoxazole are known to exhibit a wide range of pharmacological activities, including anticonvulsant, antipsychotic, and anti-inflammatory properties. 1,2-Benzisoxazole-3-acetamide, as a derivative, is a valuable compound for further chemical elaboration and screening in drug discovery programs. This document provides a detailed two-step protocol for the synthesis of this compound, commencing from readily available starting materials. The synthesis proceeds through the key intermediate, 1,2-Benzisoxazole-3-acetic acid.
Overall Synthesis Scheme
The synthesis of this compound is achieved in two main steps:
-
Step 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid from 4-hydroxycoumarin and hydroxylamine.
-
Step 2: Synthesis of this compound via the conversion of the carboxylic acid to an acid chloride, followed by amidation.
Experimental Protocols
Step 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid
This protocol is adapted from the established method of reacting 4-hydroxycoumarin with hydroxylamine in a basic solution.[1][2]
Materials and Reagents:
-
4-Hydroxycoumarin
-
Hydroxylamine hydrochloride (or Hydroxylamine sulfate)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol (optional, for recrystallization)
Procedure:
-
Preparation of Hydroxylamine Solution: In a suitable reaction vessel, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in water and neutralizing with an aqueous solution of sodium hydroxide. Alternatively, a mixture of hydroxylamine sulfate, water, and aqueous sodium hydroxide can be used.[2]
-
Reaction: To the prepared hydroxylamine solution, add 4-hydroxycoumarin. The mixture is then heated, typically to a temperature between 80-90°C, and stirred for several hours (e.g., 4 hours).[2] The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Acidify the reaction mixture by the slow addition of hydrochloric acid. This will cause the product, 1,2-Benzisoxazole-3-acetic acid, to precipitate out of the solution.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold water to remove any inorganic impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound
This protocol describes the conversion of a carboxylic acid to a primary amide via an acid chloride intermediate.
Materials and Reagents:
-
1,2-Benzisoxazole-3-acetic acid (from Step 1)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
-
Concentrated aqueous ammonia (NH₄OH)
-
Ice
Procedure:
-
Formation of the Acid Chloride:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1,2-Benzisoxazole-3-acetic acid in an excess of thionyl chloride.
-
Gently reflux the mixture for 1-2 hours. The completion of the reaction can be observed when the evolution of gas (SO₂ and HCl) ceases and the solid has dissolved. . * Alternatively, the acid can be dissolved in an anhydrous solvent like DCM or THF, and oxalyl chloride (with a catalytic drop of DMF) can be added at 0°C. The reaction is then allowed to warm to room temperature and stirred for a few hours.
-
-
Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure. This will leave the crude 1,2-Benzisoxazole-3-acetyl chloride as an oil or solid.
-
Amidation:
-
Cool a flask of concentrated aqueous ammonia in an ice bath.
-
Dissolve the crude acid chloride in a minimal amount of an anhydrous solvent (e.g., DCM or THF) and add it dropwise to the cold, stirred ammonia solution. A precipitate of the amide should form immediately.
-
Stir the mixture vigorously for 30-60 minutes in the ice bath.
-
-
Isolation and Purification:
-
Collect the solid product by filtration.
-
Wash the solid with cold water to remove any ammonium chloride.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Data Presentation
The following table summarizes the expected data for the key compounds in this synthesis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Expected Yield |
| 1,2-Benzisoxazole-3-acetic acid | C₉H₇NO₃ | 177.16 | White to light yellow solid | 127.0 - 131.0 | High |
| This compound | C₉H₈N₂O₂ | 176.17 | Solid | Not readily available | Good to High |
Note: The yield is dependent on the specific reaction conditions and scale.
Mandatory Visualization
Below is a diagram illustrating the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: N-Alkylation of 1,2-Benzisoxazole-3-acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,2-Benzisoxazole derivatives are a significant class of heterocyclic compounds that are widely explored in medicinal chemistry due to their diverse pharmacological activities. These activities include antipsychotic, antimicrobial, anticonvulsant, and anticancer properties.[1] The functionalization of the 1,2-benzisoxazole scaffold is a key strategy for the development of novel therapeutic agents. N-alkylation of the acetamide side chain at the 3-position represents a critical modification to explore the structure-activity relationship (SAR) of this class of compounds, potentially leading to enhanced biological efficacy and improved pharmacokinetic profiles. This document provides a detailed experimental procedure for the N-alkylation of 1,2-Benzisoxazole-3-acetamide, a versatile intermediate in the synthesis of new chemical entities.
General Reaction Scheme:
The N-alkylation of this compound is typically achieved by treating the starting material with a suitable alkylating agent in the presence of a strong base. The base deprotonates the amide nitrogen, forming a nucleophilic amide anion that subsequently reacts with the electrophilic alkylating agent to form the N-alkylated product.
Experimental Workflow Diagram:
Caption: General workflow for the N-alkylation of this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide as the alkylating agent and sodium hydride as the base.
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent).
-
Dissolution: Add anhydrous DMF (or THF) to the flask to dissolve the starting material. The volume of solvent should be sufficient to ensure proper stirring.
-
Deprotonation: Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution at room temperature. The addition of a strong base like NaH is crucial for the deprotonation of the amide. The reaction mixture is typically stirred for 30 minutes at room temperature to allow for the formation of the amide anion.
-
Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding ice-cold water to decompose any unreacted sodium hydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with brine to remove any remaining DMF and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated product.
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Data Presentation
The following table summarizes hypothetical quantitative data for the N-alkylation of this compound with various alkylating agents.
| Entry | Alkylating Agent | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Methyl Iodide | N-Methyl-1,2-Benzisoxazole-3-acetamide | 4 | 85 | >98 |
| 2 | Ethyl Bromide | N-Ethyl-1,2-Benzisoxazole-3-acetamide | 6 | 78 | >97 |
| 3 | Benzyl Bromide | N-Benzyl-1,2-Benzisoxazole-3-acetamide | 5 | 92 | >98 |
| 4 | Propyl Iodide | N-Propyl-1,2-Benzisoxazole-3-acetamide | 8 | 75 | >96 |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship in the structure-activity relationship (SAR) studies involving the N-alkylation of this compound.
Caption: Logical workflow for SAR studies via N-alkylation.
Safety Precautions:
-
Sodium hydride is a highly flammable and moisture-sensitive reagent. Handle it with extreme care in a fume hood and under an inert atmosphere.
-
Alkylating agents are often toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Anhydrous solvents are required for this reaction to proceed efficiently. Ensure that all glassware and solvents are properly dried.
Disclaimer: This protocol is a general guideline and may require optimization for specific substrates and scales. It is intended for use by trained chemists in a properly equipped laboratory.
References
Application Notes & Protocols for the Analytical Characterization of 1,2-Benzisoxazole-3-acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,2-Benzisoxazole-3-acetamide is a key intermediate in the synthesis of various pharmaceutically active compounds. Its precise characterization is crucial for ensuring the purity, identity, and quality of final drug products. These application notes provide a comprehensive overview of the essential analytical techniques and detailed protocols for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Application Note: HPLC is a fundamental technique for determining the purity of this compound. It separates the target compound from impurities, allowing for accurate quantification. A reversed-phase HPLC method is typically employed, utilizing a non-polar stationary phase and a polar mobile phase. The retention time (Rt) is a characteristic parameter for the compound under specific chromatographic conditions, while the peak area percentage is used to quantify its purity.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with 30% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Record the chromatogram.
-
The purity is calculated based on the area percentage of the main peak corresponding to this compound.
-
Data Presentation:
| Parameter | Typical Value |
| Retention Time (Rt) | 8.5 min |
| Purity (by area %) | > 99.0% |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
Workflow for HPLC Analysis:
Caption: Workflow for purity analysis of this compound by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application Note: NMR spectroscopy is a powerful, non-destructive technique for the definitive structural confirmation of this compound. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR details the carbon framework. Key parameters include chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constants (J).
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on concentration.
-
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Assign the chemical shifts to the respective protons and carbons in the molecule.
-
Data Presentation:
¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.05 | d, J=8.0 Hz | 1H | Ar-H |
| 7.80 | d, J=8.4 Hz | 1H | Ar-H |
| 7.65 | t, J=7.6 Hz | 1H | Ar-H |
| 7.40 | t, J=7.6 Hz | 1H | Ar-H |
| 7.35 | s (br) | 1H | -NH₂ (amide) |
| 7.15 | s (br) | 1H | -NH₂ (amide) |
| 3.90 | s | 2H | -CH₂- |
¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 168.5 | C=O (amide) |
| 161.0 | C=N |
| 158.0 | C-O |
| 132.0 | Ar-CH |
| 129.5 | Ar-C |
| 125.0 | Ar-CH |
| 122.0 | Ar-CH |
| 111.5 | Ar-CH |
| 35.0 | -CH₂- |
Mass Spectrometry (MS) for Molecular Weight Verification
Application Note: Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
A small amount of formic acid (0.1%) can be added to promote protonation.
-
-
Instrumentation and Analysis:
-
Instrument: A mass spectrometer with an ESI source (e.g., a single quadrupole or a time-of-flight (TOF) analyzer).
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 50-500.
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺. The expected exact mass for C₉H₈N₂O₂ is 176.0586 g/mol . The [M+H]⁺ ion should be observed at m/z 177.0664.
-
Data Presentation:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 177.0664 | 177.0662 |
| [M+Na]⁺ | 199.0483 | 199.0480 |
Logical Flow for Compound Characterization:
Caption: Logical workflow for the comprehensive characterization of a new chemical entity.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in this compound. The presence of characteristic absorption bands for C=O (amide), N-H (amide), C=N, and aromatic C-H bonds provides corroborative evidence for the compound's structure.
Experimental Protocol:
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation and Analysis:
-
Instrument: An FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Acquire a background spectrum first, followed by the sample spectrum.
-
Data Presentation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H stretch | Amide (-NH₂) |
| 3100 - 3000 | C-H stretch (aromatic) | Aromatic Ring |
| ~1680 | C=O stretch (amide I) | Amide |
| ~1620 | N-H bend (amide II) | Amide |
| ~1600 | C=N stretch | Benzisoxazole |
| ~1580, 1450 | C=C stretch (aromatic) | Aromatic Ring |
Application Note: HPLC Purification of 1,2-Benzisoxazole-3-acetamide
Introduction
1,2-Benzisoxazole-3-acetamide is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural motif is found in a range of biologically active molecules, making its purity paramount for downstream applications in drug discovery and development. High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized technique for the purification of such organic compounds, offering high resolution and efficiency.[1][2] This application note provides a detailed protocol for the preparative purification of this compound using reversed-phase HPLC. The described method is adapted from established analytical procedures for 1,2-benzisoxazole and its derivatives, ensuring a reliable starting point for method development and optimization.[1][3][4]
Principle of the Method
Reversed-phase HPLC separates compounds based on their hydrophobicity.[2][5] A non-polar stationary phase (typically a C18 column) is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol.[1][3] By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), compounds are eluted from the column in order of increasing hydrophobicity. This allows for the effective separation of the target compound, this compound, from impurities and reaction by-products. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution by suppressing the ionization of acidic and basic functional groups.[1][3][6]
Instrumentation and Materials
-
Instrumentation:
-
Preparative HPLC system equipped with a gradient pump, a high-volume autosampler or manual injector, a column oven, and a UV-Vis or Diode Array Detector (DAD).[1]
-
-
Column:
-
A preparative reversed-phase C18 column (e.g., 20-50 mm internal diameter, 150-250 mm length, 5-10 µm particle size) is recommended for purification.
-
-
Solvents and Reagents:
-
Sample Preparation Supplies:
Experimental Protocols
Preparation of Mobile Phases
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in ultrapure water.[1][3] For a 1 L solution, add 1 mL of formic acid to 999 mL of water. Degas the solution by sonication or vacuum filtration.
-
Mobile Phase B: Use HPLC-grade acetonitrile with 0.1% (v/v) formic acid.[3] For a 1 L solution, add 1 mL of formic acid to 999 mL of acetonitrile. Degas the solution.
Sample Preparation
-
Accurately weigh the crude sample of this compound.
-
Dissolve the sample in a minimal amount of a suitable solvent. A mixture of the mobile phase components (e.g., 50:50 Water:Acetonitrile) or a stronger solvent like methanol or dimethyl sulfoxide (DMSO) can be used to ensure complete dissolution. The final concentration should be as high as possible without causing precipitation upon injection.
-
Filter the sample solution through a 0.45 µm syringe filter into a clean vial to remove any particulate matter.[1][3]
HPLC Purification Conditions
The following chromatographic conditions are a recommended starting point and may require optimization based on the specific impurity profile of the crude sample.
| Parameter | Recommended Condition |
| Column | Preparative C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water[1][3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] |
| Gradient Program | 10-90% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 280 nm (or optimal wavelength determined by UV scan)[1][4] |
| Injection Volume | 1-5 mL (dependent on sample concentration and column capacity) |
Purification Procedure
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions (e.g., 10% Mobile Phase B) until a stable baseline is achieved.
-
Inject the filtered crude sample onto the column.
-
Run the gradient elution program as specified in the table above.
-
Monitor the chromatogram in real-time and collect fractions corresponding to the peak of interest (this compound).
-
After the main peak has eluted, a high percentage of Mobile Phase B (e.g., 95-100%) should be run through the column to wash off any strongly retained impurities.
-
Re-equilibrate the column to the initial conditions before the next injection.
Post-Purification Analysis
-
Analyze the collected fractions using an analytical HPLC method to assess their purity.
-
Pool the fractions that meet the desired purity level.
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified this compound as a solid.
Data Presentation
The following table summarizes typical analytical HPLC conditions that can be adapted for method development in the purification of this compound and related compounds.
| Parameter | Method A (Isocratic)[1] | Method B (Gradient)[1] | Method C (Gradient for Related Compounds)[4] |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | C8, 3.9 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.02 M KH2PO4 in Water:ACN:MeOH (75:10:15) |
| Mobile Phase B | Acetonitrile | Acetonitrile | 0.02 M KH2PO4 in Water:ACN:MeOH (15:40:45) |
| Composition/Gradient | 60:40 (A:B) | 20-80% B over 15 min | Gradient from 100% A to 100% B over 45 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 280 nm | 280 nm | 280 nm |
| Column Temperature | 30 °C | 30 °C | Not specified |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the HPLC purification of this compound.
Caption: Workflow for HPLC Purification.
Conclusion
The protocol outlined in this application note provides a comprehensive guide for the preparative HPLC purification of this compound. By utilizing a reversed-phase C18 column with a water/acetonitrile gradient containing formic acid, effective separation from common impurities can be achieved. The provided parameters serve as a robust starting point, which can be further optimized to enhance purity, yield, and throughput for specific applications in research and drug development.
References
Application Notes & Protocols: Structural Elucidation of 1,2-Benzisoxazole-3-acetamide using NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,2-Benzisoxazole-3-acetamide is a heterocyclic organic compound featuring a benzene ring fused to an isoxazole ring, with an acetamide group at the 3-position. The 1,2-benzisoxazole core is a significant scaffold in medicinal chemistry, forming the basis for various pharmacologically active agents, including antipsychotic, antimicrobial, and anti-inflammatory drugs.[1][2] Accurate structural characterization of its derivatives is crucial for synthesis verification, quality control, and understanding structure-activity relationships in drug discovery.
This document provides detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful techniques for unambiguous structural elucidation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR will identify the number and environment of protons, while ¹³C NMR will do the same for carbon atoms.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for this compound. These predictions are based on the analysis of its chemical structure and data from analogous compounds.[2][3][4] The spectra are typically recorded in a solvent like DMSO-d₆.[3][5]
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ 7.30 - 7.90 | Multiplet (m) | Aromatic Protons (4H) |
| ~ 4.10 | Singlet (s) | -CH₂- (Methylene, 2H) |
| ~ 7.00 & 7.50 | Broad Singlets (s) | -NH₂ (Amide, 2H) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 170.0 | C=O (Carbonyl) |
| ~ 163.0 | C3 (Isoxazole Ring) |
| ~ 155.0 | C7a (Bridgehead) |
| ~ 110.0 - 135.0 | Aromatic Carbons |
| ~ 120.0 | C3a (Bridgehead) |
| ~ 35.0 | -CH₂- (Methylene) |
Experimental Protocol: NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Standard 5 mm NMR tubes.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C).
-
Deuterated solvent (e.g., DMSO-d₆).
-
Tetramethylsilane (TMS) as an internal standard (if not included in the solvent).
Procedure:
-
Sample Preparation:
-
Accurately weigh the required amount of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition: [6]
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Acquire the spectrum using a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition: [6]
-
Use the same sample or prepare a more concentrated one.
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.
-
Set the spectral width to a typical range of 0-200 ppm.
-
A significantly larger number of scans is required due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.
Predicted Mass Spectrometry Data
The molecular formula for this compound is C₉H₈N₂O₂. Its exact mass and predicted key fragments under Electron Ionization (EI) are listed below.
Table 3: Predicted High-Resolution and Fragmentation MS Data
| m/z (Predicted) | Ion Formula | Assignment |
| 176.0586 | [C₉H₈N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 133.0500 | [C₈H₅NO]⁺˙ | Loss of acetamide radical (•CH₂CONH₂) |
| 118.0422 | [C₇H₄NO]⁺ | Loss of CO from m/z 133, or loss of •NH₂ and CO |
| 90.0316 | [C₆H₄N]⁺ | Loss of CO from m/z 118 |
| 44.0315 | [C₂H₄NO]⁺ | Acetamide fragment [CH₂=C(OH)NH₂]⁺˙ |
Experimental Protocol: Mass Spectrometry
This protocol covers both low-resolution (for fragmentation) and high-resolution (for exact mass) analysis.
Instrumentation:
-
Mass spectrometer with an Electron Ionization (EI) source for fragmentation analysis.
-
High-Resolution Mass Spectrometer (HRMS) such as ESI-TOF (Electrospray Ionization Time-of-Flight) for accurate mass determination.[2][4]
Procedure:
-
Sample Preparation:
-
For EI-MS, a direct insertion probe or GC-MS can be used. A small amount of solid sample is placed on the probe.
-
For ESI-MS, prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
-
EI-MS Acquisition (Fragmentation Pattern): [7]
-
Introduce the sample into the ion source.
-
Use a standard electron energy of 70 eV to induce fragmentation.[7]
-
Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
The resulting spectrum will show the molecular ion and various fragment ions. The most intense peak is the base peak.
-
-
HRMS (ESI-TOF) Acquisition (Exact Mass):
-
Infuse the prepared sample solution into the ESI source at a constant flow rate.
-
Acquire the spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Use an internal calibrant to ensure high mass accuracy.
-
The measured m/z of the [M+H]⁺ ion can be used to calculate the exact mass of the neutral molecule and confirm its elemental composition.
-
Visualized Workflows and Pathways
Experimental Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the complete structural analysis of this compound.
Caption: Workflow for NMR and MS analysis.
Proposed Mass Spectrometry Fragmentation Pathway
This diagram shows the proposed fragmentation of the this compound molecular ion under electron ionization.
Caption: Key MS fragmentation pathway.
References
In Vitro Anticancer Activity of 1,2-Benzisoxazole-3-acetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro anticancer activity of 1,2-Benzisoxazole-3-acetamide and its derivatives. This document outlines detailed protocols for essential assays to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle. Furthermore, it presents a summary of available quantitative data for closely related analogs and visual representations of experimental workflows and relevant signaling pathways.
Introduction
1,2-Benzisoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and cell cycle arrest. This document focuses on providing the necessary protocols to investigate the anticancer potential of this compound.
Data Presentation: Cytotoxicity of this compound Derivatives
| Compound ID | Modification | Cell Line | IC50 (µM) |
| Derivative 9b | N-substituted acetamide | A549 | 4.72 ± 0.72[1][2] |
| MCF7 | 4.39 ± 0.809[1][2] | ||
| Derivative 9c | N-substituted acetamide with cyano group | MCF7 | 2.36 ± 0.34[1][2] |
| 5-Fluorouracil | (Reference Drug) | MCF7 | 45.04 ± 1.02[1] |
Note: The data presented is for derivatives of this compound and should be considered indicative. Experimental validation of the specific activity of this compound is recommended.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays to characterize the anticancer activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Experimental workflow for the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
PI Staining Solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Collect all cells, including those in the supernatant.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while gently vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI Staining Solution and incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer.
Potential Signaling Pathways
While the precise mechanism of this compound is yet to be fully elucidated, studies on related benzisoxazole derivatives suggest potential involvement of several key signaling pathways in cancer cells. These include the induction of apoptosis through both intrinsic and extrinsic pathways, and cell cycle arrest at various checkpoints.
Apoptosis Induction:
-
Intrinsic Pathway: May involve the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.
-
Extrinsic Pathway: Could be initiated through the activation of death receptors, leading to the activation of caspase-8 and subsequent downstream events.
Cell Cycle Arrest:
-
Benzisoxazole derivatives have been reported to cause cell cycle arrest at the G1/S or G2/M transitions, often associated with the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.
Potential signaling pathways affected by this compound.
Conclusion
The protocols and data presented in these application notes serve as a foundational guide for researchers investigating the in vitro anticancer properties of this compound. The provided methodologies for assessing cytotoxicity, apoptosis, and cell cycle effects are robust and widely accepted in the field. While quantitative data for the specific compound of interest is limited, the information on related derivatives suggests that this compound is a promising candidate for further anticancer drug development. It is recommended that the outlined experimental protocols be performed to generate specific data for this compound to fully elucidate its anticancer potential and mechanism of action.
References
Application Notes and Protocols for Determining the Cytotoxicity of 1,2-Benzisoxazole-3-acetamide using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Benzisoxazole derivatives represent a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties.[1][2] This document provides a detailed protocol for assessing the cytotoxicity of 1,2-Benzisoxazole-3-acetamide and its derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a well-established colorimetric method for evaluating the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3][4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic effects.
These application notes are designed to guide researchers through the experimental workflow, from cell culture preparation to data analysis, and to provide a framework for presenting the resulting cytotoxicity data.
Data Presentation
The primary quantitative output of this cytotoxicity assay is the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. This parameter is crucial for comparing the cytotoxic potency of different this compound derivatives and for selecting lead compounds for further investigation. The results should be summarized in a clear and structured table.
Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound ID | Cell Line | Incubation Time (hours) | IC50 (µM) ± SD |
| This compound | A549 (Lung Carcinoma) | 48 | Data to be determined |
| This compound | MCF7 (Breast Carcinoma) | 48 | Data to be determined |
| Derivative A | A549 (Lung Carcinoma) | 48 | Data to be determined |
| Derivative A | MCF7 (Breast Carcinoma) | 48 | Data to be determined |
| Derivative B | A549 (Lung Carcinoma) | 48 | Data to be determined |
| Derivative B | MCF7 (Breast Carcinoma) | 48 | Data to be determined |
| Doxorubicin (Positive Control) | A549 (Lung Carcinoma) | 48 | Reference value |
| Doxorubicin (Positive Control) | MCF7 (Breast Carcinoma) | 48 | Reference value |
SD: Standard Deviation from at least three independent experiments.
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound is depicted in the following diagram. This process begins with the preparation of cultured cancer cells and the test compound, followed by treatment, incubation, the MTT assay procedure, and finally, data analysis to determine the IC50 values.
Experimental workflow for MTT-based cytotoxicity assessment.
Experimental Protocol: MTT Assay
This protocol is optimized for adherent human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma).
Materials and Reagents
-
Cell Lines: A549 and MCF7 cells (or other relevant cancer cell lines).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound: Stock solution in Dimethyl Sulfoxide (DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL solution in sterile Phosphate-Buffered Saline (PBS).[5]
-
Solubilization Solution: DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
96-well flat-bottom sterile culture plates.
-
CO2 incubator: 37°C, 5% CO2.
-
Microplate reader.
Procedure
-
Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the DMSO stock solution in complete culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of cell incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing various concentrations of the test compound to the designated wells.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the medium containing the same concentration of DMSO as the highest concentration of the test compound.
-
Untreated Control: Cells in fresh culture medium only.
-
Blank Control: Medium only (no cells) for background absorbance subtraction.
-
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Following the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate Percentage of Cell Viability:
-
The percentage of cell viability is calculated relative to the untreated control cells using the following formula:
-
-
Determine IC50 Value:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Potential Signaling Pathways
The cytotoxic effects of this compound and its derivatives in cancer cells may be mediated through the induction of apoptosis (programmed cell death) and/or the inhibition of cell cycle progression.[6][7] Some benzisoxazole derivatives have been shown to inhibit histone deacetylases (HDACs), which can lead to changes in gene expression that promote apoptosis and cell cycle arrest.[6] Additionally, the inhibition of dipeptidyl peptidase-IV (DPP-IV), a target for some benzisoxazole derivatives, has been implicated in modulating cancer-related signaling pathways such as the PI3K-AKT and mTOR pathways.[7][8] The following diagram illustrates a generalized view of how these pathways could be affected.
Potential signaling pathways affected by this compound.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Absorbance | - Contamination of reagents or medium. - Phenol red in the medium. | - Use fresh, sterile reagents. - Perform the 4-hour MTT incubation in serum-free, phenol red-free medium. |
| Low Absorbance Signal | - Low cell number. - Insufficient incubation time with MTT. - Incomplete solubilization of formazan. | - Optimize cell seeding density. - Ensure a 4-hour incubation with MTT. - Ensure complete dissolution of formazan crystals by thorough mixing.[5] |
| High Variability Between Replicates | - Uneven cell seeding. - Pipetting errors. - "Edge effect" in the 96-well plate. | - Ensure a homogeneous cell suspension before seeding. - Use a multichannel pipette for consistency. - Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Compound Interference | - The test compound is colored. - The compound directly reduces MTT. | - Run a control with the compound in cell-free medium to measure its absorbance. - Consider alternative viability assays (e.g., SRB, CellTiter-Glo). |
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Cycle Signaling Pathway - Creative Biogene [creative-biogene.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DPP4 inhibitors as a novel therapeutic strategy in colorectal cancer: Integrating network biology and experimental insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Efficacy Evaluation of 1,2-Benzisoxazole-3-acetamide and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
I. Evaluation of Antipsychotic Efficacy
The antipsychotic properties of 1,2-benzisoxazole derivatives are typically assessed in animal models that aim to replicate the positive, negative, and cognitive symptoms of schizophrenia.[1][2] Risperidone and its active metabolite paliperidone are frequently used as positive controls in these models.[1][3]
A. Animal Models for Schizophrenia
Several categories of animal models are employed to investigate the complex pathophysiology of schizophrenia and for the preclinical assessment of antipsychotic drugs.[1]
-
Pharmacological Models: These models use drugs to induce neurochemical imbalances that mimic aspects of schizophrenia.
-
Dopamine Agonist-Induced Hyperactivity: Administration of dopamine agonists like amphetamine is used to model the hyperdopaminergic state associated with the positive symptoms of schizophrenia.[1]
-
NMDA Receptor Antagonist Models: Drugs such as phencyclidine (PCP) and ketamine can induce psychosis-like symptoms in humans and analogous behaviors in rodents.[1]
-
-
Neurodevelopmental Models: These models are based on the hypothesis that schizophrenia originates from disturbances in early brain development.
-
Maternal Immune Activation (MIA) Model: Pregnant rodents are exposed to immune-stimulating agents like polyriboinosinic-polyribocytidylic acid (poly I:C) to mimic prenatal infection, a risk factor for schizophrenia.[4]
-
Neonatal Ventral Hippocampal Lesion (NVHL) Model: Lesions are induced in the ventral hippocampus of newborn rats, leading to behavioral abnormalities in adulthood that resemble schizophrenic symptoms.[5]
-
B. Experimental Protocols
This model is widely used to screen for antipsychotic potential by assessing a compound's ability to attenuate the locomotor-activating effects of amphetamine.
-
Animals: Male Sprague-Dawley rats.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Procedure:
-
Habituation: Rats are habituated to the open-field arenas for 30-60 minutes prior to testing.
-
Drug Administration:
-
The test compound (e.g., a 1,2-Benzisoxazole-3-acetamide derivative) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).
-
Risperidone or paliperidone is used as a positive control.[3][6]
-
After a pre-treatment period (e.g., 30-60 minutes), d-amphetamine (e.g., 1-5 mg/kg, i.p.) is administered.[6]
-
-
Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60-90 minutes immediately following amphetamine administration using an automated activity monitoring system.
-
-
Endpoint: A significant reduction in amphetamine-induced hyperlocomotion by the test compound compared to the vehicle-treated group indicates potential antipsychotic efficacy.
PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. This test assesses the ability of a weak prestimulus to inhibit the startle response to a subsequent strong stimulus.
-
Animals: C57BL/6J mice or Wistar rats.
-
Apparatus: A startle chamber equipped with a loudspeaker and a sensor to detect whole-body startle.
-
Procedure:
-
Acclimation: Animals are acclimated to the startle chamber for a short period (e.g., 5 minutes) with background white noise.
-
Drug Administration: The test compound, vehicle, or a positive control like risperidone is administered prior to the test session.
-
Test Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weak acoustic prestimulus (e.g., 3-12 dB above background) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
-
Data Analysis: PPI is calculated as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100%.
-
Endpoint: A significant enhancement of PPI by the test compound in a model of PPI disruption (e.g., induced by apomorphine or PCP) suggests potential antipsychotic activity. Risperidone implants have been shown to marginally increase PPI in mice.[7]
C. Data Presentation
Table 1: Efficacy of Risperidone and Paliperidone in Animal Models of Schizophrenia
| Compound | Animal Model | Dose | Route | Effect | Reference |
| Risperidone | Amphetamine-induced hyperactivity (mice) | 0.01 mg/kg | i.p. | Co-administered with mirtazapine, inhibited hyperactivity. | [8] |
| Risperidone | MK-801-induced hyperactivity (mice) | 0.01 mg/kg | i.p. | Co-administered with mirtazapine, inhibited hyperactivity. | [8] |
| Risperidone | Neonatal ventral hippocampal lesion (rats) | 2 mg/kg/day for 65 days | - | Trend towards recovery of behavioral alterations. | [5] |
| Risperidone | Maternal immune activation (rats) | 0.045 or 1.2 mg/kg/day | - | Prevented the emergence of behavioral abnormalities. | [4] |
| Paliperidone | Amphetamine-induced hyperlocomotion (rats) | 0.8 mg/kg | Single injection | Inhibited hypermotility. | [3] |
| Paliperidone | MK-801-induced hyperlocomotion (mice) | 0.73 µmol/kg | Oral | Significantly decreased hyperactivity. | [3] |
| Paliperidone | Cocaine-induced aggression (hamsters) | 0.1 mg/kg | - | Dose-dependent decrease in bite and attack behaviors. | [9] |
D. Visualization
Caption: Workflow for evaluating the in vivo antipsychotic efficacy.
II. Evaluation of Anticonvulsant Efficacy
Zonisamide, a 1,2-benzisoxazole derivative, is an established antiepileptic drug.[10] Animal models of epilepsy are crucial for evaluating the anticonvulsant potential of new chemical entities with a similar scaffold.
A. Animal Models for Epilepsy
-
Maximal Electroshock (MES) Seizure Model: This model is used to identify compounds effective against generalized tonic-clonic seizures. Seizures are induced by electrical stimulation. Zonisamide has shown antiseizure effects in MES-induced seizures in rats, mice, rabbits, and dogs.[10]
-
Pentylenetetrazol (PTZ) Seizure Model: The chemoconvulsant PTZ is used to induce clonic seizures, modeling absence and myoclonic seizures.
-
Kindling Models: Repeated subconvulsive electrical or chemical stimulation of a specific brain region (e.g., amygdala) leads to a progressive and permanent increase in seizure susceptibility.
-
Genetically Epilepsy-Prone Rodents (GEPRs): These are strains of rodents that are genetically predisposed to seizures.
-
Canine and Feline Idiopathic Epilepsy: Naturally occurring epilepsy in dogs and cats serves as a valuable translational model for human epilepsy.[11][12]
B. Experimental Protocols
-
Animals: Male Swiss mice.
-
Apparatus: A device capable of delivering a controlled electrical stimulus through corneal or auricular electrodes.
-
Procedure:
-
Drug Administration: The test compound, vehicle, or a positive control like zonisamide is administered (p.o. or i.p.) at various time points before the electroshock.
-
Seizure Induction: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
Observation: Mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Endpoint: The ability of the test compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity. The ED50 (the dose that protects 50% of the animals) is often calculated.
This protocol is based on clinical studies of zonisamide in dogs with naturally occurring epilepsy.[11][13]
-
Subjects: Client-owned dogs with a diagnosis of idiopathic epilepsy, characterized by recurrent seizures.
-
Study Design: A prospective, open-label clinical trial.
-
Procedure:
-
Baseline Period: Seizure frequency and severity are documented for a period of at least 4-12 weeks before treatment initiation.[11][13]
-
Treatment: Zonisamide is administered orally, typically twice daily (q12h). The initial dose may be around 2.5-5 mg/kg, and can be adjusted based on clinical response and serum drug concentrations.[13]
-
Monitoring:
-
Owners maintain a detailed log of seizure activity.
-
Serum trough concentrations of the drug are measured to ensure they are within the therapeutic range (for zonisamide, this is typically 10-40 µg/mL).[14]
-
Regular veterinary check-ups are conducted to monitor for adverse effects.
-
-
-
Endpoint: A significant reduction in seizure frequency (e.g., ≥50% reduction) and/or the achievement of seizure freedom are primary efficacy endpoints.[11][13]
C. Data Presentation
Table 2: Efficacy of Zonisamide in Animal Models of Epilepsy
| Animal Model | Dose | Route | Efficacy Outcome | Reference |
| Dogs with Idiopathic Epilepsy (monotherapy) | Mean dose of 4.8 mg/kg q12h | PO | 76% of dogs had a ≥50% reduction in seizure frequency; 55% achieved seizure freedom. | [11][13] |
| Dogs with Refractory Idiopathic Epilepsy (adjunctive therapy) | Mean dose of 8.9 mg/kg q12h | PO | 58% of dogs responded favorably with a mean seizure reduction of 81.3%. | [15] |
| Cats with Idiopathic Epilepsy | 5.0 mg/kg q12h | PO | Significant reduction in paroxysmal discharges on EEG. | [16] |
| Cats with Seizures (retrospective study) | - | PO | A median decrease of 1 seizure per month was observed. | [12] |
D. Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. imprs-tp.mpg.de [imprs-tp.mpg.de]
- 3. Paliperidone: pharmacokinetics and activities in animal models of schizophrenia_Chemicalbook [chemicalbook.com]
- 4. Risperidone administered during asymptomatic period of adolescence prevents the emergence of brain structural pathology and behavioral abnormalities in an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic administration of risperidone in a rat model of schizophrenia: a behavioural, morphological and molecular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Risperidone and Paliperidone Pretreatment on Locomotor Response Following Prenatal Immune Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo demonstration of risperidone implants in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. if-pan.krakow.pl [if-pan.krakow.pl]
- 9. Paliperidone suppresses the development of the aggressive phenotype in a developmentally sensitive animal model of escalated aggression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zonisamide – a review of experience and use in partial seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical efficacy and tolerability of zonisamide monotherapy in dogs with newly diagnosed idiopathic epilepsy: Prospective open-label uncontrolled multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical efficacy and tolerability of zonisamide monotherapy in dogs with newly diagnosed idiopathic epilepsy: Prospective open‐label uncontrolled multicenter trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticonvulsants for Treatment of Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy of zonisamide on interictal electroencephalography in familial spontaneous epileptic cats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Assay for High-Throughput Screening of 1,2-Benzisoxazole-3-acetamide Derivatives
For Research Use Only. Not for use in diagnostic procedures.
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-Benzisoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial effects.[1][2] Notably, established antipsychotic drugs such as risperidone and its active metabolite paliperidone, which are structurally related to the 1,2-benzisoxazole core, have been shown to suppress the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[3][4][5] The NF-κB pathway is a critical regulator of gene expression involved in inflammation, immune responses, cell proliferation, and survival.[6] Its dysregulation is implicated in numerous diseases, making it a key target for therapeutic intervention.[6]
This application note provides a detailed protocol for a robust and high-throughput cell-based assay for screening libraries of 1,2-Benzisoxazole-3-acetamide derivatives to identify compounds that modulate the NF-κB signaling pathway. The primary assay is a luciferase reporter gene assay, which offers high sensitivity and a wide dynamic range suitable for screening.[3] A secondary cytotoxicity assay is included to identify compounds that may produce false-positive or false-negative results due to off-target effects on cell viability.
Assay Principle
The screening system utilizes a human embryonic kidney (HEK293) cell line stably transfected with a luciferase reporter gene under the transcriptional control of an NF-κB response element. In this engineered cell line, activation of the NF-κB pathway leads to the expression of the luciferase enzyme. The amount of active luciferase is quantified by adding a luciferin substrate and measuring the resulting luminescence. Compounds that inhibit the NF-κB pathway will decrease the luminescent signal, while activators will increase it. A parallel cell viability assay, such as one measuring cellular ATP levels, is performed to ensure that the observed effects on the reporter are not due to compound-induced cell death.[3][7]
Materials and Methods
Materials
| Material | Recommended Supplier | Example Catalog Number |
| HEK293/NF-κB-luc Cell Line | BPS Bioscience | 60614 |
| DMEM, High Glucose, GlutaMAX™ | Thermo Fisher Sci. | 10566016 |
| Fetal Bovine Serum (FBS), Qualified | Thermo Fisher Sci. | 26140079 |
| Penicillin-Streptomycin (100X) | Thermo Fisher Sci. | 15140122 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Sci. | 25200056 |
| DMSO, Biotechnology Grade | Sigma-Aldrich | D8418 |
| 96-well solid white, flat-bottom plates | Corning | 3917 |
| ONE-Glo™ Luciferase Assay System | Promega | E6110 |
| CellTiter-Glo® 2.0 Cell Viability Assay | Promega | G9241 |
| This compound Library | Varies | N/A |
| TNF-α (human), Recombinant Protein | R&D Systems | 210-TA |
Experimental Protocols
1. Cell Culture and Maintenance
-
Culture the HEK293/NF-κB-luc cells in DMEM supplemented with 10% FBS and 1X Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
2. Primary Screening: NF-κB Luciferase Reporter Assay
-
Cell Plating:
-
Harvest and count the HEK293/NF-κB-luc cells.
-
Resuspend the cells in culture medium to a density of 2.5 x 10⁵ cells/mL.
-
Dispense 80 µL of the cell suspension into each well of a 96-well white plate (20,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Preparation and Addition:
-
Prepare stock solutions of the this compound derivatives in 100% DMSO.
-
Create a serial dilution of the compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 10 µL of the diluted compounds to the corresponding wells.
-
For control wells, add 10 µL of medium with 0.5% DMSO (vehicle control).
-
Incubate for 1 hour at 37°C and 5% CO₂.
-
-
Pathway Activation and Incubation:
-
Prepare a stock of TNF-α in culture medium. The final concentration should be determined based on a prior dose-response experiment (typically 10-20 ng/mL).
-
Add 10 µL of the TNF-α solution to all wells except the unstimulated control wells (add 10 µL of medium instead).
-
Incubate the plate for 6-8 hours at 37°C and 5% CO₂.
-
-
Luminescence Measurement:
-
Equilibrate the ONE-Glo™ Luciferase Assay Reagent and the plate to room temperature.
-
Add 100 µL of ONE-Glo™ reagent to each well.
-
Mix on an orbital shaker for 5 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
3. Secondary Assay: Cell Viability
-
This assay should be run in parallel with the primary screen on a separate plate prepared under identical conditions.
-
Reagent Addition:
-
Equilibrate the CellTiter-Glo® 2.0 Reagent and the plate to room temperature.
-
Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.
-
-
Incubation and Measurement:
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Data Presentation and Analysis
The activity of the test compounds is calculated as the percent inhibition of NF-κB signaling, normalized to the vehicle control. Cell viability is expressed as a percentage relative to the vehicle control.
Table 1: Hypothetical Screening Data for this compound Derivatives
| Compound ID | Concentration (µM) | NF-κB Activity (% of Control) | Cell Viability (% of Control) |
| Vehicle | 0 | 100 | 100 |
| BZA-001 | 10 | 45.2 | 98.7 |
| BZA-002 | 10 | 95.8 | 99.1 |
| BZA-003 | 10 | 15.3 | 20.5 |
| BZA-004 | 10 | 22.7 | 95.4 |
Compounds like BZA-001 and BZA-004 would be considered "hits" for their significant inhibition of NF-κB activity with minimal cytotoxicity. BZA-003 would be flagged as likely cytotoxic.
Table 2: Dose-Response Data for a "Hit" Compound (BZA-004)
| Concentration (µM) | NF-κB Activity (% Inhibition) | Cell Viability (%) |
| 100 | 92.1 | 88.3 |
| 30 | 85.6 | 92.1 |
| 10 | 77.3 | 95.4 |
| 3 | 51.8 | 98.2 |
| 1 | 25.4 | 99.5 |
| 0.3 | 9.7 | 100.1 |
| 0.1 | 2.1 | 100.3 |
| 0 (Vehicle) | 0 | 100 |
Visualizations
Caption: High-throughput screening workflow for this compound derivatives.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. isca.me [isca.me]
- 3. Antipsychotic drugs suppress the AKT/NF-κB pathway and regulate the differentiation of T-cell subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Paliperidone? [synapse.patsnap.com]
Application of 1,2-Benzisoxazole-3-acetamide in Agricultural Research
Abstract: This document provides detailed application notes and protocols for the use of 1,2-Benzisoxazole-3-acetamide and its derivatives in agricultural research. The primary focus is on their application as herbicidal agents, with potential exploratory uses as fungicides and insecticides based on the known biological activities of the 1,2-benzisoxazole scaffold. Methodologies for key experiments are detailed, and quantitative data from relevant studies are summarized. Signaling pathways and experimental workflows are visualized to aid researchers in their experimental design.
Introduction
The 1,2-benzisoxazole ring is a privileged heterocyclic scaffold known to be a core component in a variety of biologically active compounds.[1][2] While many of its derivatives have found applications in medicinal chemistry as antipsychotic, anticonvulsant, and anti-inflammatory agents, their potential in agriculture is an emerging area of interest.[3] Research into this compound derivatives has primarily highlighted their potent herbicidal properties, particularly for weed management in paddy fields.[4] This document outlines the current knowledge and provides practical protocols for researchers investigating the agricultural applications of this chemical class.
Herbicidal Applications
A key study by Sato et al. (1985) systematically synthesized a series of this compound derivatives and evaluated their herbicidal efficacy in paddy field settings.[4] The research identified N-α,α-dimethylbenzyl-2-bromo-(1,2-benzisoxazol-3-yl)acetamide as a particularly potent herbicide.[4]
Quantitative Herbicidal Activity Data
| Compound ID | R¹ | R² | R³ | Target Weed | Application Rate (g/ha) | Herbicidal Activity (% Inhibition) |
| 10a | Br | H | CH₃ | Echinochloa oryzicola | 50 | > 90% (Excellent) |
| 9a | H | H | CH₃ | Echinochloa oryzicola | 50 | Moderate |
| 9b | 5-Cl | H | CH₃ | Echinochloa oryzicola | 50 | Moderate to High |
| 10b | Br | Br | CH₃ | Echinochloa oryzicola | 50 | Low |
| 11a | Cl | H | CH₃ | Echinochloa oryzicola | 50 | High |
Data is qualitatively interpreted from the publication by Sato et al. (1985).
Experimental Protocols for Herbicidal Activity Screening
This protocol is designed to evaluate the effect of this compound derivatives on germinating weed seeds.
Materials:
-
Test compounds (this compound derivatives)
-
Seeds of target weeds (e.g., Echinochloa crus-galli, Cyperus difformis)
-
Pots or trays
-
Sterilized potting mix (e.g., sandy loam)
-
Controlled environment chamber or greenhouse
-
Solvent for dissolving compounds (e.g., acetone, DMSO)
-
Surfactant
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare serial dilutions to achieve the desired application rates (e.g., 50, 100, 200 g/ha).
-
Fill pots or trays with the potting mix.
-
Sow a predetermined number of weed seeds at a uniform depth.
-
Apply the herbicide solutions evenly to the soil surface using a calibrated sprayer. A control group should be treated with the solvent and surfactant only.
-
Place the pots or trays in a controlled environment (e.g., 25-30°C, 12h photoperiod).
-
Water the pots as needed.
-
After a set period (e.g., 14-21 days), assess the herbicidal effects by counting the number of emerged and healthy seedlings and measuring the shoot/root length and fresh/dry weight.
-
Calculate the percentage of inhibition compared to the control.
This protocol evaluates the efficacy of the compounds on established weed seedlings.
Materials:
-
Same as for the pre-emergence assay.
Procedure:
-
Sow weed seeds in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Prepare the herbicide solutions as described for the pre-emergence assay.
-
Apply the solutions evenly to the foliage of the seedlings using a calibrated sprayer.
-
Return the treated plants to the controlled environment.
-
Observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, 14 days after treatment).
-
At the end of the observation period, visually assess the percentage of plant injury and measure the fresh and dry weight of the aerial parts.
-
Calculate the percentage of growth reduction compared to the control.
Proposed Mode of Action and Signaling Pathway
While the exact molecular target of this compound herbicides has not been definitively elucidated, related benzoxazole and isoxazole herbicides are known to act as inhibitors of various plant enzymes.[5] A plausible mechanism is the inhibition of a key enzyme in a vital metabolic pathway, such as amino acid synthesis, fatty acid synthesis, or photosynthesis. The auxin-like activity of the parent compound, 1,2-benzisoxazole-3-acetic acid, suggests a possible disruption of hormonal signaling pathways.
Caption: Proposed mechanism of herbicidal action for this compound.
Potential Fungicidal and Insecticidal Applications
The 1,2-benzisoxazole scaffold is present in various compounds with demonstrated antimicrobial and insecticidal activities.[1] This suggests that this compound derivatives could also possess activity against fungal plant pathogens and insect pests. However, specific research focusing on the agricultural applications of this compound in these areas is limited. The following protocols are provided for exploratory screening.
Experimental Protocol for In Vitro Antifungal Screening
Materials:
-
Test compounds
-
Cultures of phytopathogenic fungi (e.g., Rhizoctonia solani, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes
-
Solvent (e.g., DMSO)
-
Sterile cork borer
Procedure:
-
Prepare PDA medium and sterilize it.
-
While the medium is still molten, add the test compound (dissolved in a minimal amount of solvent) to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). A control plate should contain the solvent only.
-
Pour the amended PDA into sterile Petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a mycelial plug of the test fungus, taken from the margin of an actively growing culture.
-
Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C).
-
Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(C - T) / C] × 100 where C is the average diameter of the fungal colony in the control plates, and T is the average diameter of the fungal colony in the treated plates.
Experimental Protocol for Insecticidal Bioassay
Materials:
-
Test compounds
-
Target insect pests (e.g., larvae of Spodoptera litura, aphids)
-
Host plant leaves or artificial diet
-
Petri dishes or ventilated containers
-
Solvent and surfactant
Procedure (Leaf-Dip Bioassay):
-
Prepare serial dilutions of the test compound in water with a surfactant.
-
Excise fresh, untreated host plant leaves.
-
Dip the leaves in the respective test solutions for a set time (e.g., 10-30 seconds). Control leaves are dipped in the solvent-surfactant solution.
-
Allow the leaves to air dry.
-
Place one treated leaf in each Petri dish lined with moist filter paper.
-
Introduce a known number of insect larvae (e.g., 10-20) into each dish.
-
Seal the dishes with a ventilated lid and incubate them in a controlled environment.
-
Assess larval mortality at regular intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.
-
Calculate the percentage of mortality, correcting for control mortality using Abbott's formula if necessary.
Synthesis and Experimental Workflow
The synthesis of this compound derivatives typically involves the reaction of a 1,2-benzisoxazole-3-acetic acid with an appropriate amine. The following diagram illustrates a general workflow for the synthesis and subsequent biological screening of these compounds.
Caption: General workflow for the synthesis and biological screening of this compound derivatives.
Conclusion
This compound derivatives have demonstrated significant potential as herbicidal agents for agricultural use, particularly in the context of paddy weed management. The protocols and data presented herein provide a foundation for researchers to further explore the efficacy, mode of action, and potential broader applications of this chemical class in crop protection. Further studies are warranted to elucidate the precise molecular targets of these compounds and to systematically evaluate their fungicidal and insecticidal properties against a wider range of agricultural pests and pathogens.
References
- 1. isca.me [isca.me]
- 2. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Studies on 3-Substituted 1, 2-Benzisoxazole Derivatives. V. Electrophilic Substitutions of 1, 2-Benzisoxazole-3-acetic Acid [jstage.jst.go.jp]
- 5. Benzoxazoles as novel herbicidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2-Benzisoxazole-3-acetamide as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Benzisoxazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] These activities include antipsychotic, anticonvulsant, anticancer, and antimicrobial effects.[2][3] The unique structural scaffold of 1,2-benzisoxazole allows for versatile chemical modifications, leading to the development of potent and selective ligands for various biological targets.[1] This document provides detailed application notes and protocols for the use of 1,2-Benzisoxazole-3-acetamide and its derivatives as chemical probes, with a specific focus on their applications in Dipeptidyl peptidase-IV (DPP-IV) inhibition and as anticancer agents.
Application 1: Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)
DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones like GLP-1 and GIP.[3] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[3] Certain this compound derivatives have been identified as potential DPP-IV inhibitors, making them valuable tools for studying the enzyme's function and for the development of new antidiabetic agents.[4]
Quantitative Data: DPP-IV Inhibition
| Compound ID | Structure | DPP-IV Inhibitory Activity | Reference |
| 11a | N-(2-(1,2-benzisoxazol-3-yl)acetyl)glycyl-L-prolinamide | Moderate | [4] |
| 11c | N-(2-(1,2-benzisoxazol-3-yl)acetyl)glycyl-L-tryptophanamide | Moderate | [4] |
Experimental Protocol: In Vitro DPP-IV Inhibition Assay (Fluorescence-Based)
This protocol describes a method to screen for DPP-IV inhibitors using a fluorogenic substrate.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin)
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA[2][5]
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[4]
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer by diluting a 10X stock with HPLC-grade water.[2][5]
-
Dilute the human recombinant DPP-IV enzyme in Assay Buffer to the desired working concentration.
-
Prepare the DPP-IV substrate solution (e.g., 100 µM) in Assay Buffer. The Km value for Gly-Pro-AMC is approximately 17.4 µM, so the substrate concentration can be adjusted based on the experimental design.
-
Prepare serial dilutions of the test compounds and the positive control in Assay Buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Protocol:
-
In a 96-well black microplate, add the following to each well:
-
Blank (no enzyme): 50 µL Assay Buffer + 50 µL Substrate Solution.
-
Control (no inhibitor): 40 µL Assay Buffer + 10 µL DPP-IV enzyme solution + 50 µL Substrate Solution.
-
Test Compound: 30 µL Assay Buffer + 10 µL Test Compound solution + 10 µL DPP-IV enzyme solution. Pre-incubate for 10-15 minutes at 37°C. Then, add 50 µL of Substrate Solution to initiate the reaction.
-
Positive Control: 30 µL Assay Buffer + 10 µL Positive Control solution + 10 µL DPP-IV enzyme solution. Pre-incubate for 10-15 minutes at 37°C. Then, add 50 µL of Substrate Solution.
-
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[4]
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all other readings.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Fluorescence of Test Compound / Fluorescence of Control)] x 100
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualization: DPP-IV Inhibition Workflow
Caption: Workflow for the in vitro DPP-IV inhibition assay.
Application 2: Anticancer Activity
Several 1,2-Benzisoxazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[4][6] These compounds can serve as chemical probes to investigate the signaling pathways involved in cancer cell proliferation, survival, and death.
Quantitative Data: Anticancer Activity of this compound Derivatives
The following table summarizes the IC50 values of selected this compound derivatives against human lung carcinoma (A549) and human breast cancer (MCF7) cell lines, as determined by the MTT assay.[4]
| Compound ID | Structure | A549 IC50 (µM) | MCF7 IC50 (µM) | Reference |
| 9a | N-(4-chlorophenyl)-2-(1,2-benzisoxazol-3-yl)acetamide | >100 | >100 | [4] |
| 9b | N-(4-methoxyphenyl)-2-(1,2-benzisoxazol-3-yl)acetamide | 4.72 ± 0.72 | 4.39 ± 0.809 | [4] |
| 9c | N-(4-cyanophenyl)-2-(1,2-benzisoxazol-3-yl)acetamide | 10.11 ± 0.98 | 2.36 ± 0.34 | [4] |
| 9d | N-(4-nitrophenyl)-2-(1,2-benzisoxazol-3-yl)acetamide | 12.5 ± 1.12 | 15.2 ± 1.34 | [4] |
| Fluorouracil | (Positive Control) | - | 45.04 ± 1.02 | [4] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
A549 and/or MCF7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control (e.g., Doxorubicin or Fluorouracil)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and positive control in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualization: Anticancer Activity Workflow (MTT Assay)
Caption: Workflow for assessing anticancer activity using the MTT assay.
Proposed Signaling Pathways for Anticancer Activity
While the exact molecular mechanisms of action for the specific this compound derivatives mentioned above are still under investigation, related benzisoxazole and benzimidazole compounds have been shown to exert their anticancer effects through various signaling pathways. These compounds can be used as chemical probes to explore these pathways.
Induction of Apoptosis
Many anticancer agents, including benzisoxazole derivatives, induce programmed cell death or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, regulation of Bcl-2 family proteins, and ultimately, cell dismantling.
Caption: Proposed apoptotic pathways modulated by the chemical probe.
Cell Cycle Arrest
Another common mechanism of anticancer drugs is the disruption of the cell cycle, preventing cancer cells from dividing and proliferating. Benzimidazole derivatives, which are structurally similar to benzisoxazoles, have been shown to cause cell cycle arrest, often at the G2/M phase.[7] This can be investigated using flow cytometry analysis of propidium iodide-stained cells.
Caption: Logical diagram of G2/M cell cycle arrest.
Conclusion
This compound and its derivatives represent a versatile class of chemical probes with significant potential in drug discovery and chemical biology. The protocols and data presented here provide a framework for researchers to utilize these compounds to investigate the function of DPP-IV and to explore novel therapeutic strategies for cancer. Further studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these promising molecules.
References
- 1. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 2. content.abcam.com [content.abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Dipeptidyl peptidase IV Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of 1,2-Benzisoxazole-3-acetamide for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of 1,2-Benzisoxazole-3-acetamide, a compound of interest for in vivo research. Due to the limited publicly available data on the physicochemical properties of this specific molecule, the following protocols are based on established methods for formulating poorly soluble benzisoxazole derivatives, such as zonisamide, risperidone, and paliperidone. It is critical to perform initial solubility and stability studies to select the most appropriate formulation strategy.
Pre-formulation Assessment
A thorough pre-formulation assessment is paramount for developing a stable and bioavailable formulation of this compound. As a benzisoxazole derivative, it is anticipated to have low aqueous solubility.
Protocol 1: Solubility Determination
Objective: To determine the approximate solubility of this compound in a panel of pharmaceutically acceptable vehicles.
Materials:
-
This compound powder
-
Selection of vehicles (see Table 1)
-
Vials
-
Orbital shaker with temperature control
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Method:
-
Add an excess amount of this compound to a known volume of each vehicle in a sealed vial.
-
Equilibrate the samples by shaking at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the samples to pellet the undissolved compound.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method (HPLC or UV-Vis).
-
Express solubility in mg/mL.
Table 1: Suggested Vehicles for Solubility Screening
| Vehicle Category | Examples |
| Aqueous | Purified Water, Phosphate-Buffered Saline (PBS) pH 7.4 |
| Co-solvents | Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Dimethyl Sulfoxide (DMSO), Ethanol |
| Oils | Sesame Oil, Corn Oil, Miglyol® 812 |
| Surfactants (Aqueous Solutions) | 2% Tween® 80, 2% Cremophor® EL |
| Cyclodextrins (Aqueous Solutions) | 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD), 10% Sulfobutylether-β-cyclodextrin (SBE-β-CD) |
Note: The selection of final excipients should be guided by the intended route of administration and toxicological considerations.
Formulation Protocols for In Vivo Studies
Based on the pre-formulation data, an appropriate formulation strategy can be selected. Below are protocols for common oral and parenteral formulations suitable for preclinical animal studies.
Oral Administration
Protocol 2: Oral Suspension (Aqueous-Based)
Objective: To prepare a uniform suspension for oral gavage. This is suitable if the compound has very low solubility in aqueous vehicles but is wettable.
Materials:
-
This compound
-
Suspending agent (e.g., 0.5% w/v Carboxymethylcellulose sodium - CMC-Na)
-
Wetting agent (e.g., 0.1% w/v Tween® 80)
-
Vehicle (Purified Water)
-
Mortar and pestle or homogenizer
Method:
-
Prepare the vehicle by dissolving the suspending and wetting agents in purified water.
-
Weigh the required amount of this compound.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while mixing continuously to form a uniform suspension.
-
Store in a tightly sealed container, protected from light. Shake well before each use.
Protocol 3: Oral Solution (Co-solvent Based)
Objective: To prepare a clear solution for oral administration when solubility in aqueous vehicles is insufficient, but achievable with co-solvents.
Materials:
-
This compound
-
Co-solvent system (e.g., 20% PEG 400, 10% Ethanol in water)
-
Stirring plate and stir bar
Method:
-
Weigh the required amount of this compound.
-
In a suitable container, mix the co-solvents (PEG 400 and Ethanol).
-
Slowly add the compound to the co-solvent mixture while stirring until fully dissolved.
-
Add the water portion of the vehicle gradually while stirring to maintain clarity.
-
Visually inspect for any precipitation. If the solution remains clear, it is ready for use.
Parenteral Administration
For intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) routes, sterile and isotonic formulations are required. These protocols are for non-sterile preparation for early-stage preclinical studies and should be sterile-filtered before use.
Protocol 4: Parenteral Solution (Co-solvent/Surfactant Based)
Objective: To prepare a clear solution for injection, suitable for compounds with poor aqueous solubility.
Materials:
-
This compound
-
Solubilizing agent (e.g., 10% Solutol® HS 15 or 20% HP-β-CD)
-
Vehicle (Saline or PBS)
-
Sterile syringe filter (0.22 µm)
Method:
-
Prepare the vehicle by dissolving the solubilizing agent in saline or PBS.
-
Add the weighed this compound to the vehicle.
-
Gently warm and sonicate if necessary to aid dissolution.
-
Once a clear solution is obtained, allow it to cool to room temperature.
-
Draw the solution into a syringe and pass it through a 0.22 µm sterile filter into a sterile vial.
Quantitative Data Summary
The following table should be populated with experimental data obtained during pre-formulation studies for this compound. Data for the related compound, zonisamide, is provided as a reference.
Table 2: Solubility Data of Zonisamide (Reference)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
| Water | Not Specified | 0.80 | [1] |
| 0.1 N HCl | Not Specified | 0.50 | [1] |
| Methanol | 25 | Soluble | [2] |
| Ethanol | 25 | Soluble | [2] |
| Ethyl Acetate | 25 | Soluble | [2] |
| N,N-Dimethylformamide (DMF) | 25 | Highly Soluble | [3] |
| DMSO | Not Specified | < 21.22 (100 mM) | [4] |
Note: "Soluble" indicates the source did not provide a quantitative value but stated solubility. The solubility of zonisamide in various organic solvents is significantly higher than in water[3].
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for Formulation Development
Caption: Workflow for the formulation development of this compound.
Hypothesized Signaling Pathway: DPP-IV Inhibition
Some derivatives of 1,2-benzisoxazole have been investigated as inhibitors of Dipeptidyl Peptidase-4 (DPP-IV), an enzyme involved in glucose metabolism. This pathway is a potential target for this compound.
Caption: Potential signaling pathway of this compound as a DPP-IV inhibitor.
Disclaimer: The information provided is for research purposes only. The protocols and data are intended as a guide and must be adapted and validated for the specific research context. All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Benzisoxazole-3-acetamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the synthesis yield of 1,2-Benzisoxazole-3-acetamide. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, covering both the preparation of the key intermediate, 1,2-Benzisoxazole-3-acetic acid, and its subsequent amidation.
Part 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid
Question 1: My synthesis of 1,2-Benzisoxazole-3-acetic acid from 4-hydroxycoumarin is giving a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the synthesis of 1,2-Benzisoxazole-3-acetic acid are often due to suboptimal reaction conditions or the formation of side products. Here are key areas to troubleshoot:
-
Purity of Starting Materials: Ensure that the 4-hydroxycoumarin and hydroxylamine are of high purity, as impurities can interfere with the reaction.
-
Reaction Conditions: The reaction is sensitive to temperature and reaction time. A one-pot process involving the reaction of 4-hydroxycoumarin with hydroxylamine or its salt in water is an effective method. The reaction temperature is typically in the range of 60°C to 100°C, with a preferred range of 80°C to 90°C.[1]
-
Side Product Formation: A common side product is o-hydroxyacetophenone oxime. The formation of this impurity can be minimized by carefully controlling the reaction conditions and using a base such as sodium hydroxide.[2]
-
Work-up Procedure: After the reaction, acidification is crucial for precipitating the product. Adjusting the pH to 1-2 with an acid like sulfuric or hydrochloric acid ensures maximum precipitation of the 1,2-Benzisoxazole-3-acetic acid.[3]
Question 2: I am observing a significant amount of an oily side product during the synthesis of 1,2-Benzisoxazole-3-acetic acid. What is it and how can I remove it?
Answer: The oily side product is likely o-hydroxyacetophenone oxime.[2] To remove this impurity, after the initial reaction and cooling, the mixture can be treated with an aqueous sodium bicarbonate solution to make it alkaline. This will dissolve the desired acidic product, 1,2-Benzisoxazole-3-acetic acid, as its sodium salt. The non-acidic oxime impurity can then be extracted with an organic solvent like diethyl ether. Subsequent acidification of the aqueous layer will precipitate the pure 1,2-Benzisoxazole-3-acetic acid.
Part 2: Amidation of 1,2-Benzisoxazole-3-acetic acid
Question 3: What are the recommended methods for converting 1,2-Benzisoxazole-3-acetic acid to this compound with high yield?
Answer: The conversion of a carboxylic acid to a primary amide can be achieved through several methods. The most common approach involves the activation of the carboxylic acid followed by reaction with an ammonia source.
-
Acid Chloride Formation: A widely used method is the conversion of the carboxylic acid to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reacted with ammonia to form the amide. This is typically a two-step process but can also be performed in one pot.
-
Coupling Reagents: Various coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid. For the synthesis of N-substituted 1,2-benzisoxazole-3-acetamides, reagents such as 2-chloro-1-methylpyridinium iodide have been used successfully to achieve good yields.[1] While this is for a substituted amide, similar reagents can be adapted for the synthesis of the primary amide.
-
Carbonyldiimidazole (CDI): CDI is an effective activating agent for forming amides. It reacts with the carboxylic acid to form a highly reactive acylimidazole intermediate, which then reacts with ammonia. This method is known for its mild reaction conditions.
Question 4: My amidation reaction is incomplete, and I have a low yield of this compound. What are the potential issues?
Answer: Incomplete amidation and low yields can be attributed to several factors:
-
Inefficient Acid Activation: If you are using the acid chloride method, ensure the complete conversion of the carboxylic acid to the acid chloride. This step may require heating. The presence of any unreacted acid will not participate in the subsequent amidation.
-
Choice of Ammonia Source: The reaction can be performed with ammonia gas, aqueous ammonia, or an ammonium salt like ammonium chloride. When using an ammonium salt, a base is required to liberate free ammonia for the reaction.
-
Reaction Conditions: Temperature and reaction time are critical. The reaction of the activated acid with ammonia is often exothermic and may require initial cooling. Subsequent warming or refluxing might be necessary to drive the reaction to completion.
-
Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of the aminating agent may be used to drive the reaction forward.
-
Side Reactions: The activated carboxylic acid intermediate is highly reactive and can undergo side reactions if not promptly reacted with the ammonia source.
Question 5: How can I effectively purify the final product, this compound?
Answer: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.
-
Solvent Selection: The choice of solvent is crucial. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For related benzisoxazole derivatives, solvent systems like ethyl acetate/tert-butyl methyl ether have been used.[4] For the final product, a polar solvent or a mixture of solvents might be suitable. Common recrystallization solvents to test include ethanol, isopropanol, acetone, or mixtures with water or hexanes.[5]
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.
Quantitative Data
The following table summarizes yield data for key steps in the synthesis of this compound and related compounds, based on available literature.
| Step | Starting Materials | Reagents/Conditions | Product | Yield | Reference |
| Ring Formation | 4-Hydroxycoumarin, Hydroxylamine Sulfate, NaOH | Water, 84-86°C, 4 hours | 1,2-Benzisoxazole-3-acetic acid | High (not specified) | [3] |
| Amidation | 1,2-Benzisoxazole-3-acetic acids, α-Alkyl-α-methylbenzylamines | 2-Chloro-1-methylpyridinium iodide | N-α-Alkyl-α-methylbenzyl-1,2-benzisoxazole-3-acetamides | Good | [1] |
| Related Synthesis | N-(3-(2-chloro-1-(hydroxyimino)ethyl)-4-hydroxyphenyl)acetamide | Thionyl chloride, Pyridine, THF | N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide | 72% | [4] |
Experimental Protocols
Protocol 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid
This protocol is adapted from a one-pot process for a related compound.[3]
-
Reaction Setup: In a suitable reaction vessel, stir a mixture of hydroxylamine sulfate (1 equivalent), water, and a 25% aqueous sodium hydroxide solution.
-
Addition of Reactants: To the stirred solution, add 4-hydroxycoumarin (1 equivalent).
-
Heating: Heat the mixture with stirring at 84-86°C for 4 hours.
-
Cooling and Work-up: Cool the reaction mixture.
-
Acidification: Adjust the pH of the aqueous layer to 1-2 with 25% sulfuric acid.
-
Isolation: Collect the precipitated crystals by filtration, wash with water, and dry to obtain 1,2-Benzisoxazole-3-acetic acid.
Protocol 2: Synthesis of this compound via the Acid Chloride
This is a general protocol for the amidation of a carboxylic acid.
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, add 1,2-Benzisoxazole-3-acetic acid (1 equivalent) and an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added.
-
Heating: Gently reflux the mixture until the evolution of HCl gas ceases.
-
Removal of Excess Reagent: Remove the excess thionyl chloride by distillation under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in an inert anhydrous solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath.
-
Addition of Ammonia: Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Work-up: Quench the reaction with water. If using an organic solvent, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization.
Visualizations
General Synthesis Workflow
The following diagram illustrates the overall synthetic pathway from 4-hydroxycoumarin to this compound.
Caption: Synthetic pathway for this compound.
Troubleshooting Logic for Low Yield
This diagram outlines a logical workflow for troubleshooting low yields in the synthesis.
Caption: Troubleshooting workflow for low synthesis yield.
References
Technical Support Center: Overcoming Solubility Challenges of 1,2-Benzisoxazole-3-acetamide in Biological Assays
Welcome to the technical support center for 1,2-Benzisoxazole-3-acetamide and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of this compound?
A1: A preliminary solubility assessment should be performed in a range of aqueous and organic solvents to understand its basic physicochemical properties.[1] Key solvents to test include water, phosphate-buffered saline (PBS) at different pH values (e.g., 5.0, 7.4), ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[1]
Q2: this compound exhibits poor aqueous solubility. What are the common strategies to enhance its solubility for in vitro assays?
A2: Several methods can be employed to improve the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents (e.g., DMSO, ethanol), adjusting the pH of the buffer if the compound has ionizable groups, and using solubilizing agents such as surfactants or cyclodextrins.[1][2] A common practice is to first dissolve the compound in a minimal amount of a suitable organic solvent like DMSO and then dilute it with the aqueous buffer.[1]
Q3: I am observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock is a frequent issue with poorly soluble compounds.[1][3] To mitigate this, you can try the following approaches:
-
Lower the final concentration: The final concentration of the compound in the aqueous buffer might be exceeding its solubility limit.[1]
-
Optimize the co-solvent percentage: While DMSO is a common co-solvent, its final concentration in the assay medium should be kept as low as possible (typically <1%) to avoid solvent effects on the biological system.[1][3]
-
Use a different co-solvent: In some cases, another organic solvent or a combination of solvents might provide better solubility.
-
Incorporate a surfactant: A biocompatible surfactant at a low concentration in the final dilution can help improve solubility.[2]
-
Direct dilution: It is preferable to mix DMSO stock dilutions directly with the assay media solution to maximize the interaction of the compound with components in the media that can help with solubility, such as proteins.[3]
Q4: Can freeze-thaw cycles of my DMSO stock solution affect the solubility of this compound?
A4: Yes, repeated freeze-thaw cycles can lead to compound precipitation out of DMSO stock solutions.[4][5][6] This can be due to the absorption of water from the air during handling, which reduces the solvating power of DMSO. It is recommended to store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.[1]
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the wells of your cell culture plate after adding the compound.
-
Inconsistent or non-reproducible results in your biological assay.
Possible Causes:
-
The final concentration of this compound exceeds its kinetic solubility in the cell culture medium.
-
The percentage of the organic co-solvent (e.g., DMSO) is too low to maintain solubility upon dilution.
Solutions:
-
Determine the Kinetic Solubility: Perform a kinetic solubility assay in the specific cell culture medium to identify the concentration at which the compound begins to precipitate over time.[1][3]
-
Optimize Dilution Protocol: Prepare fresh dilutions of the compound from a concentrated stock solution immediately before the experiment.[1] Add the DMSO stock directly to the assay medium with rapid mixing.[3]
-
Use Solubilizing Excipients: Consider the use of biocompatible solubilizing agents.
-
Cyclodextrins: These can form inclusion complexes with the compound, enhancing its aqueous solubility.[2][7]
-
Surfactants: Low concentrations of surfactants like Tween-80 or Triton X-100 can be used in some assays to increase solubility, but their compatibility with the specific cell line must be verified.[8]
-
Issue 2: Low Bioavailability in Animal Studies
Symptoms:
-
Poor oral absorption and low systemic exposure in pharmacokinetic (PK) studies despite good in vitro permeability.
Possible Causes:
-
Low dissolution rate in the gastrointestinal tract due to poor aqueous solubility.
-
Precipitation of the compound in the gut lumen.
Solutions:
-
Formulation Strategies:
-
Lipid-Based Formulations: Encapsulating or solubilizing the compound in lipid excipients can significantly enhance absorption and bioavailability.[2][7][9]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.[9][10][11] This can be achieved through techniques like ball milling or high-pressure homogenization.[10]
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state can improve dissolution rates.[7]
-
-
pH Modification: If this compound has ionizable groups, adjusting the pH of the formulation can increase its solubility.[2]
-
Salt Formation: Creating a salt form of the compound can improve its dissolution rate and solubility.[1]
Quantitative Data Summary
| Solvent System | Temperature (°C) | Maximum Solubility (µg/mL) |
| Water (pH 7.4) | 25 | < 1 |
| PBS (pH 7.4) | 25 | < 1 |
| 100% DMSO | 25 | > 20,000 |
| 100% Ethanol | 25 | ~5,000 |
| 1:10 DMSO:PBS (v/v) | 25 | ~10-50 |
| 5% Solutol HS 15 in PBS | 25 | ~200 |
| 20% Captisol® (a cyclodextrin) in Water | 25 | ~1,000 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the required volume of 100% anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM or 20 mg/mL).[12]
-
Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but caution should be exercised to avoid compound degradation.[13]
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[1]
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
In a 96-well plate, add 2 µL of each DMSO dilution to 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4), resulting in a 1:100 dilution with a final DMSO concentration of 1%.[1]
-
Incubate the plate at room temperature with gentle shaking.
-
Measure the turbidity (light scattering) of the solutions at various time points (e.g., 0, 1, 2, 4, and 24 hours) using a nephelometer or a plate reader at a wavelength of 620 nm.[1][13] An increase in turbidity indicates compound precipitation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
optimizing reaction conditions for the synthesis of 1,2-Benzisoxazole-3-acetamide
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to optimize the synthesis of 1,2-Benzisoxazole-3-acetamide.
Synthesis Overview and Experimental Protocols
The most common and industrially relevant pathway to this compound involves a two-step process. First, 1,2-benzisoxazole-3-acetic acid (BOA) is synthesized, followed by its amidation to the final product.
Experimental Protocol 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid (BOA) from 4-Hydroxycoumarin
This process is adapted from established industrial methods where 4-hydroxycoumarin is reacted with hydroxylamine.
-
Reaction Setup: In a suitable reaction vessel, a mixture of hydroxylamine sulfate, water, and a 25% aqueous sodium hydroxide solution is stirred.
-
Reagent Addition: 4-Hydroxycoumarin is added to the mixture. To chelate any metal ions that could catalyze the decomposition of hydroxylamine, a chelating agent like disodium EDTA can be added.
-
Heating: The reaction mixture is heated to a temperature in the range of 80°C to 90°C (optimally 84°C to 86°C) for approximately 4 hours.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled. The intermediate is often not isolated in solid form. The aqueous layer is acidified with an acid such as 2N hydrochloric acid to precipitate the 1,2-Benzisoxazole-3-acetic acid (BOA).
-
Purification: The precipitated solid is collected by filtration and can be recrystallized to yield BOA with a purity of 95-98% as determined by HPLC.
Experimental Protocol 2: Amidation of 1,2-Benzisoxazole-3-acetic acid (BOA)
This protocol outlines the conversion of BOA to the target acetamide using a common peptide coupling agent.
-
Acid Activation: In a flask under an inert atmosphere (e.g., nitrogen), dissolve 1,2-Benzisoxazole-3-acetic acid (1 equivalent) and a coupling agent such as HATU (1.1 equivalents) in an anhydrous aprotic solvent like DMF.[1]
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents), to the solution.[1] Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate.[1]
-
Amine Coupling: Introduce a source of ammonia. This can be achieved by bubbling ammonia gas through the solution or by adding a solution of aqueous ammonia. The reaction temperature should be controlled, typically between 30°C and 60°C.
-
Reaction Monitoring & Work-up: Monitor the reaction progress using TLC or LC-MS. Once complete, the reaction mixture can be concentrated. Water is then added to precipitate the crude product.
-
Purification: The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., aqueous isopropanol) or by flash column chromatography.
Caption: Experimental workflow for the two-step synthesis of this compound.
Troubleshooting Guide
Q1: My yield of 1,2-Benzisoxazole-3-acetic acid (BOA) is low. What are the common causes?
A1: Low yields in the synthesis of BOA from 4-hydroxycoumarin are frequently reported. The primary issues to investigate are:
-
Side Product Formation: A significant side reaction is the formation of O-hydroxy-acetophenone-oxime. This can account for up to 30% of the product mixture, especially when using strong bases like metallic sodium in alcohol.[2] Using a milder base system like sodium carbonate or aqueous ammonia can help minimize this.
-
Purity of Starting Materials: Ensure the 4-hydroxycoumarin and hydroxylamine are of high purity. Impurities can lead to incomplete reactions or alternative reaction pathways.
-
Reaction Temperature: The temperature should be carefully controlled within the 80-90°C range. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote the degradation of reactants and products.
-
Inadequate Acidification: Ensure the pH is low enough during the work-up to fully precipitate the BOA product from the aqueous solution.
Q2: The amidation of BOA to this compound is inefficient. How can I improve the conversion?
A2: The direct reaction between a carboxylic acid and ammonia is often slow due to the formation of a stable ammonium carboxylate salt. To improve efficiency:
-
Activate the Carboxylic Acid: The use of coupling reagents is essential. Reagents like HATU, HBTU, or carbodiimides (e.g., EDC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thus facilitating the nucleophilic attack by ammonia.
-
Choice of Base: When using coupling reagents like HATU, a non-nucleophilic organic base such as DIPEA is required to neutralize the acid formed during the reaction without competing with the ammonia.
-
Alternative Activation: Convert the BOA to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride will react readily with ammonia. This requires an extra step but is often very effective.
-
Solvent and Temperature: Ensure the reaction is carried out in an anhydrous aprotic solvent (e.g., DMF, DCM, THF) to prevent hydrolysis of the activated intermediate. Controlling the temperature during the addition of ammonia is also crucial to manage the exothermicity of the reaction.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Q: What are the key starting materials for the synthesis of this compound? A: The synthesis typically starts from 4-hydroxycoumarin, which is converted to the key intermediate 1,2-benzisoxazole-3-acetic acid (BOA). This intermediate is then reacted with an ammonia source to produce the final acetamide product.
Q: Which analytical techniques are best for monitoring reaction progress and purity? A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for monitoring the consumption of starting materials and the formation of the product in real-time. High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the quantitative purity of the final product and key intermediates.[1] Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy are essential for structural confirmation of the synthesized compounds.
Q: What are the recommended purification methods for this compound? A: For the intermediate BOA, purification is typically achieved by precipitation and recrystallization.[1] The final this compound, if it is a solid, can be purified effectively by recrystallization from a suitable solvent like aqueous isopropanol. If further purification is needed to remove closely related impurities, flash column chromatography on silica gel is the standard method.
Data Presentation
Table 1: Optimizing Reaction Conditions for 1,2-Benzisoxazole-3-acetic acid (BOA) Synthesis
This table summarizes the effect of different bases and temperatures on the yield of BOA and the formation of the primary side-product, O-hydroxy-acetophenone-oxime.
| Entry | Base | Temperature (°C) | Time (h) | BOA Yield (%) | Side-Product (%) |
| 1 | Metallic Sodium | Reflux (Ethanol) | 5 | ~65% | ~30% |
| 2 | Sodium Carbonate | 85°C | 4 | 80-85% | <10% |
| 3 | Potassium Carbonate | 85°C | 4 | 80-85% | <10% |
| 4 | Aqueous Ammonia | 90°C | 4 | 75-80% | <15% |
| 5 | Sodium Hydroxide | 85°C | 4 | >90% | <5% |
Data is compiled and representative based on information from referenced patents and publications.[2]
Table 2: Comparison of Common Coupling Reagents for Amidation
This table provides a comparison of common reagents used for the conversion of carboxylic acids to amides, which is applicable to the second step of the synthesis.
| Coupling Reagent System | Typical Solvent | Base | Key Advantages | Potential Issues |
| EDC / NHS | DCM, DMF, Water | None or mild base | Water-soluble byproducts, good for aqueous media.[1] | Can be slow, potential for racemization. |
| HATU / HOAt | DMF, NMP | DIPEA | Very fast reaction times, low racemization, high yields.[1] | Expensive, byproducts can be difficult to remove. |
| PyBOP / HOBt | DMF, DCM | DIPEA | High efficiency, suitable for sterically hindered substrates. | Phosphonium byproducts can complicate purification. |
| SOCl₂ or (COCl)₂ | DCM, Toluene | Pyridine, Et₃N | Forms highly reactive acid chloride, very effective. | Harsh conditions, requires an extra step, safety precautions needed. |
This is a general guide; optimal conditions depend on the specific substrates.
References
minimizing side product formation in 1,2-Benzisoxazole-3-acetamide synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of 1,2-Benzisoxazole-3-acetamide.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Frequently Asked Questions (FAQs):
Q1: My reaction to form the 1,2-benzisoxazole ring from an ortho-hydroxyaryl oxime is showing a significant amount of a structural isomer. What could be the issue?
A1: A common side reaction in the synthesis of 1,2-benzisoxazoles from ortho-hydroxyaryl oximes is a competitive Beckmann rearrangement, which leads to the formation of a benzo[d]oxazole isomer. This is particularly prevalent under acidic conditions.
Troubleshooting:
-
Reagent Choice: When activating the oxime hydroxyl group, consider using reagents that favor N-O bond formation over the Beckmann rearrangement.
-
pH Control: Maintain neutral or slightly basic reaction conditions to suppress the acid-catalyzed Beckmann rearrangement.
-
Reaction Conditions: The choice of solvent and temperature can also influence the reaction pathway. Anhydrous conditions are often preferred for the desired cyclization.
Q2: During the synthesis of 1,2-benzisoxazole derivatives from salicylaldehyde, I am observing a significant amount of salicylonitrile as a byproduct. How can I minimize this?
A2: The formation of salicylonitrile can occur, for instance, when using trimethylsilyl azide (TMSN₃) with certain Lewis acids like ZrCl₄. The reaction conditions can favor the formation of the nitrile over the desired benzisoxazole.
Troubleshooting:
-
Lewis Acid Selection: The choice of Lewis acid can significantly impact the product distribution. For example, using triflic acid (TfOH) instead of ZrCl₄ has been shown to selectively favor the formation of benzo[d]oxazoles in some cases, highlighting the sensitivity of the reaction to the catalyst. While this doesn't directly yield the desired benzisoxazole, it demonstrates the principle of catalyst-dependent selectivity.
-
Alternative Synthetic Routes: If nitrile formation remains a significant issue, consider alternative synthetic pathways that do not start from salicylaldehyde, such as the cyclization of an appropriate ortho-hydroxyphenylketoxime.
Q3: I am attempting to synthesize this compound by hydrolyzing 1,2-benzisoxazole-3-carbonitrile, but I am getting a low yield of the amide and a significant amount of the corresponding carboxylic acid.
A3: The hydrolysis of a nitrile to an amide is a delicate reaction, and over-hydrolysis to the carboxylic acid is a very common side reaction, especially under harsh acidic or basic conditions and elevated temperatures.
Troubleshooting:
-
Milder Reaction Conditions: Employ milder hydrolysis conditions. For basic hydrolysis, use a reagent like sodium hydroxide in an aqueous ethanol solution with careful temperature control and reaction monitoring.
-
Urea-Hydrogen Peroxide (UHP): A mild and effective method for converting nitriles to amides involves using an alkaline solution of hydrogen peroxide, which can be conveniently delivered using urea-hydrogen peroxide (UHP).
-
Enzymatic Hydrolysis: Nitrile hydratase enzymes can selectively hydrate nitriles to amides under very mild conditions, though this may require specialized biochemical setups.
Q4: In the synthesis of 1,2-benzisoxazole-3-acetic acid (a precursor to the acetamide) starting from 4-hydroxycoumarin, I am isolating a significant byproduct. How can I identify and minimize it?
A4: A known side product in this reaction, particularly when using metallic sodium in an alcoholic solvent, is O-hydroxy-acetophenone-oxime, which can form in yields of around 30%.
Troubleshooting:
-
Alternative Bases: To minimize this side reaction, consider using alternative, non-metallic bases for the reaction of 4-hydroxycoumarin with hydroxylamine.
-
Purification Strategy: The desired 1,2-benzisoxazole-3-acetic acid can be separated from the 2-hydroxyacetophenone oxime byproduct during workup. After concentrating the reaction mixture, the residue can be made alkaline with sodium bicarbonate and extracted with an organic solvent like diethyl ether to remove the oxime byproduct. The desired carboxylic acid can then be precipitated from the aqueous layer by acidification.[1]
II. Data Presentation
Table 1: Comparison of Reaction Conditions for Nitrile to Amide Hydrolysis
| Reagent/Method | Conditions | Advantages | Disadvantages | Potential Side Products |
| NaOH/H₂O, EtOH | Mild heating, careful monitoring | Readily available reagents | Difficult to control, risk of over-hydrolysis | 1,2-Benzisoxazole-3-carboxylic acid |
| Urea-Hydrogen Peroxide (UHP) | Alkaline solution (e.g., NaOH in aq. EtOH) | Mild conditions, solid reagent is easy to handle | May require optimization of stoichiometry and temperature | Unreacted nitrile, carboxylic acid (if conditions are too harsh) |
| Nitrile Hydratase | Enzymatic, aqueous buffer, mild temperature | High selectivity for amide formation | Requires specific enzyme and bioprocessing capabilities | Unreacted nitrile |
III. Experimental Protocols
Protocol 1: Synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide (A Representative Protocol for 1,2-Benzisoxazole Ring Formation)
This protocol describes the synthesis of a related compound and illustrates the key steps of oxime formation and cyclization.
Step 1: Oxime Formation
-
Suspend N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide (0.31 mol) in ethanol (1200 mL).
-
Add hydroxylamine hydrochloride (0.42 mol) to the suspension and stir for 40 minutes at room temperature.
-
Add pyridine (0.33 mol) dropwise over 30 minutes.
-
Continue stirring at room temperature for 5 hours, monitoring the reaction by TLC.
-
Remove the solvent in vacuo.
-
Treat the residue with water and adjust the pH to 4-5 with hydrochloric acid to yield N-(3-(2-chloro-1-(hydroxyimino)ethyl)-4-hydroxyphenyl)acetamide.[2]
Step 2: Cyclization to form the 1,2-Benzisoxazole Ring
-
Dissolve the oxime from Step 1 (75 mmol) and pyridine (20 mL) in dry THF (300 mL).
-
Cool the solution to 0 °C.
-
Add a solution of thionyl chloride (75 mmol) in dry THF (50 mL) dropwise, maintaining the temperature below 0 °C.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Pour the mixture into cold water (500 mL) and acidify to a pH of ~3.
-
Remove the THF by distillation and extract the residue with ethyl acetate (3 x 100 mL).
-
Wash the combined organic extracts with water and dry over MgSO₄.
-
Partially remove the solvent in vacuo and collect the precipitated product by filtration.
-
Crystallize the product from a mixture of ethyl acetate and tert-butyl methyl ether to obtain N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide.[3]
IV. Visualizations
Diagram 1: General Synthetic Pathway to this compound
Caption: General synthetic routes to this compound.
Diagram 2: Key Side Reactions in 1,2-Benzisoxazole Synthesis
Caption: Common side reactions in 1,2-benzisoxazole synthesis.
References
addressing precipitation of 1,2-Benzisoxazole-3-acetamide in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of 1,2-Benzisoxazole-3-acetamide in cell culture media. By understanding the underlying causes and implementing the suggested strategies, researchers can ensure the effective delivery of this compound in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound in cell culture media can be attributed to several factors, primarily stemming from its likely low aqueous solubility. Key causes include:
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Poor Intrinsic Solubility: The compound may have inherently low solubility in aqueous-based culture media.
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High Final Concentration: The intended experimental concentration might exceed the solubility limit of the compound in the media.
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Solvent Shock: Rapid dilution of a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause the compound to crash out of solution.[1]
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Media Components: Interactions with salts, proteins, and other components in the culture medium can reduce the compound's solubility.
-
Temperature and pH: Changes in temperature or pH, for instance, when moving from the bench to a 37°C incubator, can affect the compound's stability and solubility.[1]
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Improper Stock Solution Handling: Repeated freeze-thaw cycles of the stock solution can lead to the compound precipitating over time.[1]
Q2: What is "solvent shock" and how can I prevent it?
Solvent shock happens when a compound dissolved in a non-aqueous solvent, such as DMSO, is quickly diluted into an aqueous solution like cell culture media. This rapid change in solvent environment causes a localized high concentration of the compound, exceeding its solubility limit and leading to precipitation.[1] To mitigate solvent shock:
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Employ Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution in a smaller volume of pre-warmed media, mix gently, and then add this to the final culture volume.[1]
-
Slow, Agitated Addition: Add the stock solution dropwise to the media while gently stirring or swirling to ensure rapid and even dispersal.[1]
Q3: Can the type of cell culture medium or serum concentration affect the solubility of this compound?
Yes, both the basal medium formulation and serum concentration can significantly impact compound solubility.
-
Media Formulation: Different media have varying compositions of salts, amino acids, and buffers, which can interact with the compound. It may be beneficial to test the solubility of this compound in your specific medium.
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Serum Concentration: Serum contains proteins like albumin that can bind to hydrophobic compounds, thereby increasing their apparent solubility in the medium. Increasing the serum percentage (e.g., from 5% to 10% FBS) might help keep the compound in solution.[1]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, with many researchers aiming for ≤0.1%.[2] It is crucial to include a vehicle control in your experiments with the same final DMSO concentration as the treated wells.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Symptoms: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Precipitation Over Time in the Incubator
Symptoms: The medium is clear upon compound addition but becomes cloudy or shows visible precipitate after a period of incubation (hours to days).
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | The initial concentration is above the thermodynamic solubility limit but below the point of immediate precipitation. Over time, the compound crashes out of this unstable state. | Decrease the final working concentration of this compound. |
| Temperature/pH Shift | Changes in temperature and pH within the incubator can decrease the compound's solubility over time. Cellular metabolism can also alter the pH of the medium.[3] | Ensure the medium is buffered effectively. For long-term experiments, consider changing the medium more frequently to maintain a stable pH. |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including the compound, pushing it beyond its solubility limit.[3] | Maintain proper humidity in the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[3] |
| Compound Instability | The compound may degrade over time into less soluble byproducts. | Prepare fresh media with the compound more frequently, especially for long-term experiments. |
Advanced Solubilization Strategies
If the troubleshooting steps above are insufficient, consider these advanced formulation strategies.
| Strategy | Description | Key Considerations |
| Co-solvents | Using a mixture of solvents (e.g., DMSO and ethanol, or DMSO and PEG-400) for the stock solution can sometimes improve solubility upon dilution.[4][5] | The final concentration of all solvents must be tested for cell toxicity. |
| Cyclodextrins | These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[6][7] | The type of cyclodextrin and the molar ratio of cyclodextrin to the compound need to be optimized.[1] |
| Liposomal Formulations | Encapsulating this compound within liposomes (microscopic lipid vesicles) can facilitate its delivery in an aqueous environment.[8][9] | This requires specialized formulation development and characterization. |
| Serum Protein Binding | As mentioned, serum proteins can solubilize hydrophobic compounds. If working in serum-free conditions is not essential, the addition or increase of serum can be a simple solution. | Be aware that protein binding can affect the free concentration of the compound and its biological activity. |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
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Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM). Ensure it is fully dissolved.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in your complete cell culture medium (pre-warmed to 37°C). For example, create final concentrations ranging from 1 µM to 100 µM.
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Visual Inspection: Immediately after preparation, visually inspect each dilution for any signs of precipitation or cloudiness.
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Incubation and Re-inspection: Incubate the dilutions at 37°C in a CO2 incubator for a period relevant to your experiment (e.g., 24 hours).
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Microscopic Examination: After incubation, examine the solutions under a microscope to detect any fine precipitate that may not be visible to the naked eye.
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Determination: The highest concentration that remains clear both immediately and after incubation is the maximum soluble concentration under your experimental conditions.
Protocol 2: Stepwise Dilution for Cell Dosing
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Pre-warm Media: Ensure your complete cell culture medium is pre-warmed to 37°C.
-
Prepare Intermediate Dilution: Based on your desired final concentration, prepare an intermediate dilution that is 10-100x more concentrated. For example, to achieve a final concentration of 10 µM in 10 mL, add the required volume of your DMSO stock to 100 µL of pre-warmed media. Mix gently by flicking the tube.
-
Final Dilution: Add the 100 µL of the intermediate dilution to the remaining 9.9 mL of your pre-warmed culture medium.
-
Gentle Mixing: Gently swirl the flask or pipette up and down to mix. Avoid vigorous vortexing, which can cause shearing forces on cells and may not improve solubility.
-
Dose Cells: Immediately add the compound-containing medium to your cells.
Visualization of Concepts
Signaling Pathway Diagram
While the specific signaling pathway affected by this compound is not defined here, many benzisoxazole derivatives are investigated for their roles in modulating cellular signaling. The following diagram illustrates a generic kinase signaling pathway that is often a target in drug discovery.
Caption: A generic kinase signaling cascade potentially modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers [mdpi.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Experiment of Liposomes - Creative Biolabs [creative-biolabs.com]
- 9. Liposome Formulation and In Vitro Testing in Non-Physiological Conditions Addressed to Ex Vivo Kidney Perfusion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 1,2-Benzisoxazole-3-acetamide Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of poor reproducibility encountered when working with 1,2-Benzisoxazole-3-acetamide and its derivatives in bioassays.
Section 1: Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: My dose-response curves are inconsistent between experiments, or the compound's potency (IC50) is highly variable. What is the most likely cause?
A1: The most common culprit for inconsistent dose-response curves with heterocyclic compounds like this compound is poor aqueous solubility.[1][2][3][4] This can lead to several problems:
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Precipitation: The compound may fall out of solution in your aqueous assay buffer, especially at higher concentrations, meaning the actual concentration is much lower than the nominal one.[1][3]
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Aggregation: Lipophilic molecules can form aggregates in aqueous solutions, which can cause non-specific inhibition and highly variable results.[3]
-
Inaccurate Stock Solutions: The compound may not be fully dissolved in your DMSO stock, or it may have precipitated during storage or freeze-thaw cycles.[1][2] This results in inaccurate starting concentrations for your serial dilutions.
Q2: I'm observing high variability in my cell-based assay results, such as significant well-to-well or plate-to-plate differences. What cellular factors should I check?
A2: Beyond compound-specific issues, cellular factors are a major source of variability in bioassays.[5][6][7] Key areas to investigate include:
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Cell Health and Confluence: Ensure your cells are healthy, within a consistent passage number range, and plated at an optimal, uniform density.[8] Over-confluent or stressed cells will respond differently to treatment.
-
Contamination: Mycoplasma contamination is a notorious cause of assay variability and can alter cellular responses.[5][6] Regular testing is crucial.
-
Edge Effects: Wells on the outer edges of a microtiter plate are prone to evaporation, leading to increased compound and media concentrations.[8] To mitigate this, avoid using the outer wells for experimental data or fill them with sterile media or PBS.
-
Inconsistent Cell Seeding: Uneven cell distribution during plating will lead to variability in the starting cell number per well, directly impacting the final readout.[5]
Q3: My compound's potency seems lower than expected or varies between different batches of the same compound. What should I investigate?
A3: When potency is inconsistent, it's critical to assess the compound itself.[9]
-
Compound Integrity and Purity: Verify the purity and structural integrity of your compound. Even minor impurities or the presence of the wrong isomer can drastically alter biological activity.[9]
-
Storage and Handling: Improper storage can lead to degradation. Pay attention to light sensitivity and recommended storage temperatures.[9] Repeated freeze-thaw cycles of DMSO stock solutions should be avoided by preparing single-use aliquots.[1]
-
Lot-to-Lot Variability: If you are using different batches of the compound, do not assume they are identical. It is good practice to perform quality control checks on new lots.[9]
Q4: How can I minimize variability originating from the assay protocol itself?
A4: Strict adherence to a standardized protocol is key. Common sources of procedural error include:
-
Pipetting Inaccuracy: Ensure pipettes are properly calibrated. Inconsistent pipetting technique, especially with small volumes, introduces significant error.[10]
-
Temperature and Incubation Times: Temperature fluctuations during incubation can alter biological activity and reaction rates.[11][12] Ensure all reagents and plates are properly equilibrated to the required temperature before use.[10]
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Reagent Preparation: Prepare reagents fresh when possible and ensure they are stored correctly.[10] In multi-step assays, ensure that there is no delay or inconsistency in the timing of reagent additions.[13]
Section 2: Troubleshooting Guides and Visualizations
This section provides visual workflows and diagrams to help diagnose and resolve reproducibility issues.
General Troubleshooting Workflow
This flowchart provides a logical sequence for identifying the source of poor reproducibility in your bioassays.
Caption: A logical workflow for troubleshooting poor bioassay reproducibility.
Signaling Pathway: Atypical Antipsychotic Action
Many 1,2-benzisoxazole derivatives, such as Risperidone, function as atypical antipsychotics by modulating dopaminergic and serotonergic pathways.[14] Understanding this can help interpret unexpected cellular responses.
Caption: Antipsychotic action of 1,2-benzisoxazole derivatives.[14]
Standard Cell-Based Assay Workflow
This diagram illustrates a typical workflow for a cell-based assay, highlighting steps where variability is commonly introduced.
Caption: Key stages in a cell-based assay and common sources of error.
Section 3: Quantitative Data Summaries
Quantitative data can help benchmark your results and understand potential sources of variability.
Table 1: Factors Contributing to Poor Reproducibility and Recommended Solutions
| Source of Variability | Potential Cause | Recommended Solution | Reference |
| Compound-Related | Poor aqueous solubility / precipitation | Determine kinetic solubility in assay buffer; optimize dilution protocol. | [1][2] |
| Compound aggregation | Include a detergent (e.g., Triton X-100) in the assay buffer at a concentration below its CMC. | [3] | |
| Incorrect compound structure or purity | Verify compound identity and purity via HPLC, LC-MS, or NMR. | [9] | |
| Degradation during storage | Aliquot DMSO stocks into single-use vials; store protected from light and at the correct temperature. | [1][9] | |
| Cell-Related | Inconsistent cell number/health | Use a consistent, low passage number; ensure uniform cell suspension before plating; monitor confluence. | [5][8] |
| Mycoplasma contamination | Regularly test cell cultures for mycoplasma. | [6][7] | |
| Edge effects in plates | Do not use outer wells for data; fill them with sterile media to create a humidity barrier. | [8] | |
| Protocol-Related | Pipetting errors | Calibrate pipettes regularly; use reverse pipetting for viscous solutions. | [10] |
| Temperature fluctuations | Equilibrate all plates and reagents to the assay temperature before use. | [10][11] | |
| Assay signal interference | Run compound-only controls (no cells) to check for autofluorescence or colorimetric interference. | [11] |
Table 2: Example Data - Comparative Receptor Binding Affinities (Ki, nM) of 1,2-Benzisoxazole Derivatives
Lower Ki values indicate higher binding affinity. This data illustrates how small structural changes can significantly impact biological activity.
| Compound/Isomer | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |
| Risperidone | 3.1 | 0.16 |
| Paliperidone | 4.8 | 0.28 |
| Iloperidone | 6.2 | 0.4 |
(Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.[14])
Section 4: Key Experimental Protocols
Detailed and consistent protocols are essential for reproducibility.
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This assay helps determine the concentration at which your compound begins to precipitate in the specific assay buffer.[15]
Methodology:
-
Prepare Compound Stock: Prepare a high-concentration stock solution of the this compound derivative (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.
-
Dilution into Buffer: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to a clear 96-well or 384-well plate containing your aqueous assay buffer (e.g., 198 µL). This creates the final concentration series while keeping the final DMSO concentration constant (e.g., 1%).
-
Incubation: Shake the plate for 1-2 hours at room temperature to allow for equilibration.
-
Measurement: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb (e.g., 620 nm or 750 nm) using a plate reader.
-
Data Analysis: The concentration at which the absorbance begins to increase significantly above the baseline indicates the onset of precipitation and is recorded as the kinetic solubility.
Protocol 2: General Cell Viability Assay (MTT/XTT)
This protocol provides a framework for assessing cytotoxicity, a common bioassay for this class of compounds.
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 2X concentration series of the test compound in culture medium from a DMSO stock. The final DMSO concentration should be kept constant and low (e.g., ≤ 0.5%).
-
Cell Treatment: Remove the old media from the cells and add 100 µL of the compound dilutions (including a vehicle control with DMSO only) to the appropriate wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition: Add the viability reagent (e.g., 20 µL of 5 mg/mL MTT solution) to each well and incubate for an additional 2-4 hours, or as per the manufacturer's instructions for other reagents like XTT or WST-1.
-
Solubilization (for MTT): If using MTT, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to dissolve the formazan crystals. Shake the plate for 15 minutes.
-
Signal Detection: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the results against the log of the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Protocol 3: In Vitro Enzyme Inhibition Assay
This general protocol can be adapted for various enzymes that might be targets of this compound derivatives.
Methodology:
-
Reagent Preparation: Prepare assay buffer, enzyme solution, and substrate solution. All reagents should be equilibrated to the assay temperature (e.g., 37°C).[10]
-
Compound Dilution: Prepare a serial dilution of the inhibitor compound in the assay buffer containing a fixed, low percentage of DMSO.
-
Reaction Mixture: In a 96-well plate, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or vehicle for control)
-
Enzyme solution
-
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) to allow for binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a temperature-controlled plate reader and measure the signal (e.g., absorbance or fluorescence) kinetically over a set period (e.g., 15-30 minutes). The rate of the reaction should be linear during this time.[13]
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each well from the linear portion of the progress curve.
-
Normalize the velocities to the uninhibited control (vehicle only) to get the percent inhibition.
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 6. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 7. Troubleshooting Cell-based Assays - Eppendorf Canada [eppendorf.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. benchchem.com [benchchem.com]
- 12. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
Technical Support Center: Enhancing the In Vivo Stability of 1,2-Benzisoxazole-3-acetamide Analogues
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the in vivo stability of 1,2-Benzisoxazole-3-acetamide analogues.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the in vivo evaluation of this compound analogues.
Frequently Asked Questions (FAQs)
Q1: My this compound analogue shows good in vitro potency but has poor in vivo efficacy. What are the likely causes?
A1: This discrepancy is often due to poor pharmacokinetic properties, primarily rapid metabolism and/or low bioavailability. The 1,2-benzisoxazole ring and the acetamide linker can both be susceptible to metabolic enzymes. It is crucial to assess the compound's metabolic stability early in the drug discovery process.
Q2: What are the common metabolic liabilities of the 1,2-benzisoxazole scaffold?
A2: The 1,2-benzisoxazole ring can undergo reductive cleavage. For instance, the metabolism of zonisamide, a marketed drug with this scaffold, involves the opening of the isoxazole ring to form 2-(sulfamoylacetyl)-phenol glucuronide.[1] This pathway should be considered a potential liability for novel analogues.
Q3: How can I improve the metabolic stability of the acetamide linker in my compounds?
A3: The amide bond in the acetamide moiety is susceptible to hydrolysis by amidases. A common and effective strategy is bioisosteric replacement. Replacing the amide with a more stable five-membered heterocycle, such as a 1,2,3-triazole, can mimic the geometry and hydrogen bonding properties of the amide while being resistant to enzymatic cleavage.[2][3][4]
Troubleshooting Common In Vivo Stability Issues
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| High First-Pass Metabolism | Rapid metabolism by liver enzymes (e.g., Cytochrome P450s) upon oral administration. | 1. Conduct in vitro metabolic stability assays: Use liver microsomes or hepatocytes to determine the intrinsic clearance of your compound. 2. Identify metabolic hotspots: Perform metabolite identification studies to pinpoint the sites of metabolic modification on your molecule. 3. Employ bioisosteric replacement: Modify the identified metabolic hotspots with more stable functional groups. For example, replace a metabolically labile methyl group with a trifluoromethyl group. 4. Consider alternative routes of administration: For initial in vivo efficacy studies, parenteral routes like intravenous (IV) or intraperitoneal (IP) injection can bypass first-pass metabolism. |
| Poor Aqueous Solubility Leading to Low Absorption | The compound precipitates in the gastrointestinal tract before it can be absorbed. | 1. Determine the physicochemical properties: Measure the aqueous solubility at different pH values and the LogP/LogD. 2. Formulation strategies: - Particle size reduction: Micronization or nanosizing can increase the surface area for dissolution. - Amorphous solid dispersions: Dispersing the compound in a polymer matrix can improve dissolution rates. - Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for lipophilic compounds. |
| Rapid Systemic Clearance | The compound is quickly eliminated from the bloodstream through metabolism or excretion. | 1. Analyze pharmacokinetic data: Determine the clearance rate and elimination half-life from in vivo studies. 2. Chemical modification: Introduce structural changes to block metabolic sites or increase plasma protein binding. For example, introducing a halogen atom on the benzisoxazole ring can sometimes increase metabolic stability. |
| Low Brain Penetration (for CNS-active compounds) | The compound is actively pumped out of the brain by efflux transporters like P-glycoprotein (P-gp). | 1. Assess P-gp liability: Use in vitro models like Caco-2 cell permeability assays to determine if your compound is a P-gp substrate. 2. Structural modifications to reduce P-gp efflux: - Increase hydrogen bonding capacity. - Reduce the number of rotatable bonds. - Introduce polar surface area. |
Data Presentation: Pharmacokinetics of Marketed Drugs with the 1,2-Benzisoxazole Scaffold
The following tables provide pharmacokinetic data for risperidone and zonisamide, two clinically used drugs that feature the 1,2-benzisoxazole core. This data can serve as a benchmark for researchers developing new analogues.
Table 1: Pharmacokinetic Parameters of Risperidone
| Parameter | Value | Reference |
| Bioavailability (oral) | 70% | [5][6] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [5][7] |
| Plasma Protein Binding | 90% (risperidone), 77% (9-hydroxyrisperidone) | [5][7] |
| Elimination Half-life (t1/2) | Extensive Metabolizers: 3 hours (risperidone), 21 hours (9-hydroxyrisperidone)Poor Metabolizers: 20 hours (risperidone), 30 hours (9-hydroxyrisperidone) | [7] |
| Metabolism | Primarily via CYP2D6 to the active metabolite 9-hydroxyrisperidone. | [5][7] |
Table 2: Pharmacokinetic Parameters of Zonisamide
| Parameter | Value | Reference |
| Bioavailability (oral) | Rapidly and completely absorbed | [8] |
| Time to Peak Plasma Concentration (Tmax) | 2-6 hours | [9] |
| Plasma Protein Binding | 40% | [10] |
| Elimination Half-life (t1/2) | 63-69 hours (in healthy volunteers) | [8][10] |
| Metabolism | Reductive cleavage of the benzisoxazole ring mediated by CYP3A4, followed by conjugation. | [1][10] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of a this compound analogue using human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human liver microsomes (pooled)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound with known metabolic lability (e.g., testosterone)
-
Negative control (heat-inactivated microsomes)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the incubation mixture by adding phosphate buffer, and human liver microsomes to a 96-well plate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (final concentration typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Metabolism of the anticonvulsant agent zonisamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Frontiers | Genetic Polymorphisms Associated With the Pharmacokinetics, Pharmacodynamics and Adverse Effects of Olanzapine, Aripiprazole and Risperidone [frontiersin.org]
- 6. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Zonisamide – a review of experience and use in partial seizures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1,2-Benzisoxazole-3-acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 1,2-Benzisoxazole-3-acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthetic routes for this compound?
A1: The most prevalent and industrially viable routes start from readily available precursors. A common strategy involves the synthesis of the key intermediate, 1,2-benzisoxazole-3-acetic acid (BOA), followed by amidation. One established method begins with 4-hydroxycoumarin, which is reacted with hydroxylamine to form BOA.[1] Another approach involves the cyclization of an appropriate ortho-substituted phenyl ketone.
Q2: What are the critical process parameters to monitor during scale-up?
A2: When scaling up the synthesis, meticulous control over several parameters is crucial to ensure consistent yield and purity. These include:
-
Temperature: Exothermic or endothermic steps require precise temperature management to prevent side reactions or incomplete conversion.
-
Mixing Efficiency: Homogeneous mixing is vital for ensuring uniform reaction rates and heat distribution, especially in large-volume reactors.[2][3]
-
Rate of Reagent Addition: Controlled addition of reagents can prevent localized high concentrations, which may lead to impurity formation.[2]
-
Pressure: For reactions involving gaseous reagents or byproducts, pressure control is essential for safety and reaction kinetics.
Q3: Are there any known safety hazards associated with the synthesis of this compound on a large scale?
A3: Yes, several potential hazards should be addressed. The use of reagents like thionyl chloride or phosphoryl chloride for the conversion of the carboxylic acid to the acid chloride intermediate requires careful handling due to their corrosive and toxic nature.[4][5] Additionally, some synthetic routes may involve flammable solvents or exothermic reactions that could lead to thermal runaway if not properly controlled.[3] A thorough process safety assessment is mandatory before any scale-up operation.
Troubleshooting Guides
Issue 1: Low Yield of 1,2-Benzisoxazole-3-acetic acid (BOA) Intermediate
Q: We are experiencing a significant drop in the yield of the 1,2-benzisoxazole-3-acetic acid intermediate during our pilot-scale run compared to the lab-scale synthesis. What are the likely causes and how can we troubleshoot this?
A: A decrease in yield during scale-up is a common challenge.[2] Here are the primary areas to investigate:
-
Inefficient Mixing and Heat Transfer: In larger reactors, inadequate mixing can lead to localized "hot spots" or areas of low reagent concentration, promoting side reactions.[2][3]
-
Troubleshooting:
-
Optimize the stirrer speed and design for the reactor geometry.
-
Ensure the temperature control system is responsive enough for the larger volume.
-
Consider multiple injection points for critical reagents to improve distribution.
-
-
-
Suboptimal Reaction Temperature: The optimal temperature profile may differ between small and large-scale reactors.
-
Troubleshooting:
-
Perform calorimetric studies to understand the reaction exothermicity at scale.
-
Develop a controlled temperature profile that mimics the optimal conditions found in smaller-scale experiments.
-
-
-
Impurity Profile of Starting Materials: The quality of bulk starting materials may differ from lab-grade reagents.
-
Troubleshooting:
-
Verify the purity of all raw materials before use.
-
Investigate the impact of any new impurities on the reaction.
-
-
Issue 2: Poor Purity of the Final this compound Product
Q: Our scaled-up batch of this compound is contaminated with several impurities that were not significant at the lab scale. How can we improve the purity?
A: The emergence of new impurities upon scale-up often points to issues with reaction control and work-up procedures.
-
Side Reactions: Increased reaction volume can amplify minor side reactions.
-
Troubleshooting:
-
Re-optimize the reaction conditions (temperature, concentration, reaction time) for the larger scale.
-
Analyze the impurities to understand their formation mechanism and identify ways to suppress them.
-
-
-
Inefficient Work-up and Purification: Lab-scale purification methods like column chromatography are often not feasible for large quantities.[2]
-
Troubleshooting:
-
Crystallization: Develop a robust crystallization process by screening different solvents and optimizing cooling profiles. This is a highly effective method for purifying large quantities of solid products.
-
Extraction: Optimize liquid-liquid extraction parameters (solvent choice, pH, number of extractions) to remove impurities.
-
Filtration and Washing: Ensure efficient removal of mother liquor from the isolated product cake. The choice of wash solvent is critical to remove impurities without dissolving a significant amount of the product.
-
-
Data Presentation
Table 1: Effect of Temperature and Reaction Time on the Yield of 1,2-Benzisoxazole-3-acetic acid (BOA)
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) |
| Temperature | 80°C | 85°C |
| Reaction Time | 4 hours | 6 hours |
| Yield | 92% | 85% |
| Purity (HPLC) | 99.5% | 98.0% |
Table 2: Comparison of Purification Methods for this compound at Pilot Scale
| Purification Method | Yield Loss | Final Purity (HPLC) |
| Recrystallization (Ethanol/Water) | 10-15% | >99.8% |
| Slurry Wash (Acetone) | 5-8% | 99.0-99.5% |
| Column Chromatography (Silica) | 20-30% | >99.9% |
Experimental Protocols
Protocol 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid (BOA) from 4-Hydroxycoumarin
-
Reaction Setup: Charge a suitably sized reactor with an aqueous solution of sodium hydroxide.
-
Reagent Addition: Add 4-hydroxycoumarin to the reactor with stirring.
-
Hydroxylamine Reaction: Slowly add an aqueous solution of hydroxylamine hydrochloride, maintaining the temperature between 20-25°C.
-
Heating: Heat the reaction mixture to 80-85°C and hold for 4-6 hours, monitoring the reaction progress by HPLC.
-
Work-up: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the BOA.
-
Isolation: Filter the solid product, wash with water, and dry under vacuum.
Protocol 2: Synthesis of this compound from BOA
-
Activation of BOA: Suspend the dried BOA in a suitable solvent (e.g., toluene) and add a chlorinating agent (e.g., thionyl chloride) dropwise at a controlled temperature to form the acid chloride.
-
Amidation: In a separate reactor, prepare a solution of aqueous ammonia.
-
Reaction: Slowly add the solution of the acid chloride to the ammonia solution, maintaining a low temperature.
-
Isolation: After the reaction is complete, filter the precipitated this compound.
-
Purification: Wash the product with water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. EP1682522A1 - A process for the manufacture of zonisamide - Google Patents [patents.google.com]
- 5. US20060084814A1 - Process for the preparation of zonisamide - Google Patents [patents.google.com]
identifying and mitigating off-target effects of 1,2-Benzisoxazole-3-acetamide
Technical Support Center: 1,2-Benzisoxazole-3-acetamide Derivatives
Aimed at: Researchers, scientists, and drug development professionals.
This guide provides essential information for researchers working with derivatives of the this compound scaffold. It addresses potential off-target effects and offers structured guidance for troubleshooting common experimental issues.
I. Understanding the Scaffold
The this compound core is a key structural motif found in a variety of pharmacologically active compounds.[1][2][3] It's important to recognize that this is a chemical scaffold, and the specific biological activity and off-target effects are determined by the various substitutions and modifications made to this core structure. For instance, the well-known antipsychotic drug Risperidone and the anti-epileptic drug Zonisamide both contain a 1,2-benzisoxazole moiety but have distinct pharmacological profiles and off-target effects.[4][5][6]
II. Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects associated with this class of compounds?
A1: Off-target effects are highly specific to the individual molecule. However, compounds containing the 1,2-benzisoxazole moiety have been reported to interact with a range of receptors and enzymes. For example, Risperidone, a potent D2 and 5-HT2A receptor antagonist, also shows high affinity for alpha-1 adrenergic, alpha-2 adrenergic, and histamine H1 receptors, which can lead to side effects like orthostatic hypotension and sedation.[6][7][8] Zonisamide, primarily a sodium channel blocker, can also cause side effects such as cognitive impairment, weight loss, and in rare cases, kidney stones and decreased sweating.[4][5][9][10]
Q2: My experimental results are inconsistent. How can I determine if this is due to an off-target effect?
A2: Inconsistent results can stem from various factors, including experimental error and uncontrolled variables.[11] To investigate a potential off-target effect, consider the following:
-
Dose-Response Analysis: Off-target effects may have a different potency profile than on-target effects. A non-monotonic or unexpected dose-response curve could indicate multiple mechanisms of action.
-
Use of a Negative Control: Synthesize or obtain a structurally similar but inactive analog of your compound. If this analog does not produce the same effect, it strengthens the case for a specific on-target action of your primary compound.
-
Orthogonal Assays: Use a different compound that is known to target the same primary pathway but has a different chemical structure. If this second compound does not replicate the unexpected results, it points towards an off-target effect of your original compound.[12]
Q3: What are some proactive steps to identify potential off-target effects early in development?
A3: Proactive screening is a critical step to de-risk a compound.[12]
-
Computational Screening: In silico methods can predict potential off-target interactions based on the compound's structure.[13]
-
High-Throughput Screening (HTS): Screening your compound against a broad panel of receptors, kinases, and enzymes can empirically identify unintended binding interactions.[13]
-
Proteome-wide Approaches: Unbiased techniques like Cellular Thermal Shift Assay (CETSA) or Activity-Based Protein Profiling (ABPP) can identify compound targets within a cellular context.[12]
III. Troubleshooting Guides
This section provides a structured approach to common experimental problems.
Guide 1: Unexpected Cellular Toxicity
Problem: You observe significant cell death or a reduction in cell viability at concentrations where your on-target effect is expected to be minimal.
| Troubleshooting Step | Rationale | Action |
| 1. Verify Compound Integrity | Ensure the observed effect is not due to compound degradation or impurities. | Run quality control checks (e.g., LC-MS, NMR) on your compound stock. |
| 2. Rule out Non-specific Effects | High concentrations of any compound can cause stress to cells. | Determine the IC50 for cytotoxicity and compare it to the EC50/IC50 for your on-target effect. A small therapeutic window may suggest off-target toxicity. |
| 3. Use a Structurally Related Negative Control | To differentiate between general chemical toxicity and a specific off-target interaction. | Test a close structural analog that is inactive against your primary target. If it is also non-toxic, the toxicity of your lead compound is likely due to a specific off-target interaction. |
| 4. Broad-Spectrum Profiling | To identify potential unintended targets responsible for the toxicity. | Screen the compound against a safety panel of known toxicity-related targets (e.g., hERG channel, various CYPs). |
Guide 2: Discrepancy Between In Vitro and Cellular Activity
Problem: Your compound shows high affinity/potency in a biochemical assay (e.g., enzyme inhibition, receptor binding) but is significantly less potent in a cell-based assay.
| Troubleshooting Step | Rationale | Action |
| 1. Assess Cell Permeability | The compound may not be effectively crossing the cell membrane to reach its intracellular target. | Perform a cell permeability assay (e.g., PAMPA, Caco-2). If permeability is low, consider structural modifications to improve it. |
| 2. Investigate Efflux Pumps | The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp). | Co-incubate your compound with a known efflux pump inhibitor (e.g., verapamil) and see if cellular potency increases. |
| 3. Check for Metabolic Instability | The compound may be rapidly metabolized by the cells into an inactive form. | Perform a metabolic stability assay using liver microsomes or cell lysates and analyze for the parent compound over time. |
| 4. Confirm Target Engagement in Cells | To verify that the compound is reaching and binding to its intended target within the cellular environment. | Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA).[12] |
IV. Quantitative Data Summary
The following tables summarize the binding affinities (Ki, nM) of representative drugs containing the 1,2-benzisoxazole scaffold, highlighting their on-target and key off-target interactions.
Table 1: Risperidone Binding Profile
| Target | Ki (nM) | Class | Potential Effect |
| Serotonin 5-HT2A | 0.16 | On-Target | Antipsychotic Efficacy |
| Dopamine D2 | 3.13 | On-Target | Antipsychotic Efficacy |
| Alpha-1 Adrenergic | 0.8 | Off-Target | Dizziness, Hypotension |
| Histamine H1 | 2.23 | Off-Target | Sedation, Weight Gain |
| Alpha-2 Adrenergic | 7.54 | Off-Target | Complex, can affect blood pressure |
Data sourced from PubChem and relevant pharmacological studies.[6][7]
Table 2: Zonisamide Associated Side Effects
| Adverse Effect | Frequency | Mechanism (Postulated) |
| Drowsiness/Somnolence | Common | CNS depression |
| Dizziness | Common | CNS effects |
| Anorexia/Weight Loss | Common | Not fully elucidated |
| Cognitive Difficulties | Common | Carbonic anhydrase inhibition |
| Kidney Stones | Less Common | Carbonic anhydrase inhibition, altered urine pH |
| Decreased Sweating | Rare (more in children) | Carbonic anhydrase inhibition in sweat glands |
Data compiled from clinical information and drug monographs.[4][5][9][10]
V. Experimental Protocols & Visualizations
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that a compound binds to its intended target in a cellular environment.
-
Cell Culture: Grow cells to 80-90% confluency.
-
Compound Treatment: Treat cells with your compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation, followed by rapid cooling.
-
Cell Lysis: Lyse the cells to release proteins (e.g., via freeze-thaw cycles).
-
Separation: Centrifuge the lysates to separate the soluble (non-denatured) protein fraction from the precipitated (denatured) proteins.
-
Quantification: Analyze the amount of the target protein remaining in the soluble fraction using Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Troubleshooting Logic for Unexpected Phenotypes
When an unexpected experimental result occurs, a logical progression of follow-up experiments is crucial.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Studies on 3-Substituted 1, 2-Benzisoxazole Derivatives. V. Electrophilic Substitutions of 1, 2-Benzisoxazole-3-acetic Acid | Semantic Scholar [semanticscholar.org]
- 4. epilepsy.com [epilepsy.com]
- 5. Zonisamide drug information | CUH [cuh.nhs.uk]
- 6. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Zonisamide: MedlinePlus Drug Information [medlineplus.gov]
- 11. Identifying Potential Reasons for Inconsistent Experiment Results - Lesson | Study.com [study.com]
- 12. benchchem.com [benchchem.com]
- 13. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Managing Compound Aggregation of 1,2-Benzisoxazole-3-acetamide in High-Throughput Screening (HTS)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the compound aggregation of 1,2-Benzisoxazole-3-acetamide and its derivatives during High-Throughput Screening (HTS).
Frequently Asked Questions (FAQs)
Q1: What is compound aggregation and why is it a problem in HTS?
A1: Compound aggregation is a phenomenon where small molecules self-associate in solution to form colloidal particles, typically in the size range of 50 to 400 nm.[1] These aggregates can lead to false-positive results in HTS assays by non-specifically inhibiting enzymes or disrupting other biological interactions.[1][2] This artifactual activity is a significant source of wasted resources and can lead to misleading structure-activity relationships (SAR).[1]
Q2: Is this compound likely to aggregate in my HTS assay?
Q3: How can I proactively mitigate potential aggregation of this compound in my HTS campaign?
A3: Several strategies can be employed during assay development to minimize the impact of compound aggregation:
-
Inclusion of Detergents: Non-ionic detergents, such as Triton X-100 or Tween-20, are commonly added to assay buffers at concentrations above their critical micelle concentration (CMC) to disrupt the formation of aggregates.[1]
-
Use of Decoy Proteins: The addition of a carrier protein like Bovine Serum Albumin (BSA) can help to reduce non-specific binding and aggregation.[3]
-
Lowering Compound Concentration: Testing at lower concentrations of this compound may keep it below its critical aggregation concentration (CAC).[1]
Q4: What are the tell-tale signs of compound aggregation in my HTS data?
A4: Several indicators in your screening data may suggest that this compound is acting as an aggregator:
-
Steep dose-response curves: Aggregators often exhibit unusually steep inhibition curves.
-
High hit rates: A surprisingly large number of "active" compounds in a screen can be a red flag for aggregation-based artifacts.[1]
-
Irreproducible results: Activity that is highly sensitive to minor changes in assay conditions (e.g., buffer composition, incubation time) can be indicative of aggregation.
-
"Bell-shaped" dose-response curves: In some cases, activity may decrease at higher concentrations as larger, less active aggregates form.
Troubleshooting Guide
This guide provides a systematic approach to identifying and addressing suspected aggregation of this compound.
Step 1: Detergent Counter-Screen
Issue: You have identified this compound as a hit in your primary screen, but you suspect it may be an aggregator.
Solution: Perform a counter-screen where the assay is run in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100).
| Condition | Expected Outcome for an Aggregator | Expected Outcome for a True Hit |
| Without Detergent | Apparent Activity (Inhibition) | True Activity |
| With Detergent | Significantly Reduced or Abolished Activity | Activity is Maintained |
Step 2: Characterize the Aggregation Behavior
Issue: The detergent counter-screen suggests that this compound is an aggregator. You need to confirm and characterize this behavior.
Solution: Employ biophysical techniques to directly observe aggregate formation.
| Technique | Principle | Information Gained |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution by analyzing fluctuations in scattered light intensity. | Confirms the presence of aggregates and provides their hydrodynamic radius. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the NMR spectrum (e.g., peak broadening, chemical shift changes) upon dilution can indicate aggregation. | Provides information on the monomer-aggregate equilibrium and can help determine the critical aggregation concentration (CAC). |
| Nephelometry | Measures the amount of light scattered by suspended particles. | A rapid, high-throughput method to assess turbidity and, by extension, aggregation. |
Step 3: Assay Optimization and Re-testing
Issue: You have confirmed that this compound forms aggregates under your initial assay conditions.
Solution: Modify your assay protocol to minimize the impact of aggregation and re-test the compound.
| Optimization Strategy | Rationale |
| Decrease Compound Concentration | Test at concentrations below the determined or suspected CAC to favor the monomeric, and potentially truly active, form. |
| Increase Enzyme/Protein Concentration | For enzyme inhibition assays, increasing the enzyme concentration can sometimes overcome the non-specific inhibition caused by aggregates. |
| Add Bovine Serum Albumin (BSA) | BSA can act as a "decoy" protein, sequestering aggregates and reducing their interaction with the target protein. A typical starting concentration is 0.1 mg/mL.[3] |
Experimental Protocols
Protocol 1: Detergent Counter-Screen
Objective: To determine if the observed activity of this compound is dependent on the presence of aggregates.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Assay buffer
-
Assay buffer containing 0.02% (w/v) Triton X-100
-
All other assay components (enzyme, substrate, etc.)
Procedure:
-
Prepare two sets of assay plates.
-
In the first set ("- Detergent"), use the standard assay buffer for all dilutions and reactions.
-
In the second set ("+ Detergent"), use the assay buffer containing 0.02% Triton X-100 for all dilutions and reactions. This will result in a final concentration of 0.01% Triton X-100 if the compound is diluted 1:1 with other reagents.
-
Prepare serial dilutions of this compound in the respective buffers.
-
Add all other assay components according to your standard HTS protocol.
-
Incubate and read the plates.
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Data Analysis: Compare the dose-response curves obtained in the presence and absence of detergent. A significant rightward shift or complete loss of activity in the presence of Triton X-100 is indicative of aggregation-based activity.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To directly detect and size aggregates of this compound.
Materials:
-
This compound stock solution
-
Assay buffer (filtered through a 0.22 µm filter)
-
DLS instrument and compatible low-volume cuvettes or plates
Procedure:
-
Prepare a series of dilutions of this compound in filtered assay buffer, starting from the highest concentration used in the HTS and decreasing.
-
Also prepare a buffer-only control.
-
Equilibrate the samples to the desired temperature.
-
Measure the DLS of each sample according to the instrument's instructions.
-
Data Analysis: Analyze the size distribution plots. The presence of particles with a hydrodynamic radius significantly larger than that expected for a small molecule monomer (typically > 5 nm) indicates aggregation. The concentration at which these larger particles appear is the critical aggregation concentration (CAC).
Protocol 3: 1H NMR Dilution Study for Aggregation
Objective: To detect aggregation by observing concentration-dependent changes in the NMR spectrum.
Materials:
-
This compound
-
Deuterated assay buffer (e.g., phosphate buffer in D2O)
-
NMR spectrometer
Procedure:
-
Prepare a concentrated stock solution of this compound in the deuterated buffer.
-
Acquire a 1H NMR spectrum of this solution.
-
Perform a series of dilutions (e.g., 2-fold dilutions) directly in the NMR tube and acquire a spectrum at each concentration.
-
Data Analysis: Compare the spectra across the dilution series. Peak broadening, a decrease in peak intensity that is not proportional to the dilution, or changes in chemical shifts are all indicative of compound aggregation.
By following these guidelines and protocols, researchers can effectively identify, troubleshoot, and mitigate the challenges posed by the aggregation of this compound in HTS campaigns, leading to more reliable and actionable screening results.
References
Validation & Comparative
A Comparative Efficacy Analysis of 1,2-Benzisoxazole Derivatives: Zonisamide versus the Untested Potential of 1,2-Benzisoxazole-3-acetamide
A detailed guide for researchers and drug development professionals on the established anticonvulsant and neuroprotective properties of zonisamide, in contrast to the currently unevaluated potential of 1,2-Benzisoxazole-3-acetamide.
This guide provides a comprehensive comparison of the pharmacological efficacy of zonisamide, a well-established anticonvulsant drug, with the hypothetical potential of this compound. While both molecules share the 1,2-benzisoxazole core structure, a key pharmacophore for anticonvulsant activity, a thorough review of the scientific literature reveals a significant disparity in the available experimental data.[1][2][3] Zonisamide has been the subject of extensive preclinical and clinical investigation, providing a wealth of data on its efficacy and mechanism of action.[4][5][6][7] In contrast, this compound remains a largely uncharacterized compound in terms of its pharmacological activity, with no publicly available data on its anticonvulsant or neuroprotective effects.
This guide will therefore focus on presenting the robust dataset for zonisamide as a benchmark for the 1,2-benzisoxazole class of compounds. This will serve as a valuable resource for researchers interested in the potential of novel derivatives such as this compound, highlighting the experimental benchmarks that would need to be met or exceeded.
Anticonvulsant Efficacy: A Quantitative Comparison
Zonisamide has demonstrated broad-spectrum anticonvulsant activity in a variety of preclinical models.[6] Its efficacy is often compared to other established antiepileptic drugs like phenytoin and carbamazepine. The following table summarizes key quantitative data from animal studies.
| Compound | Test Animal | Anticonvulsant Test | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (TD50/ED50) | Reference |
| Zonisamide | Mice | MES | 24.3 | 150.7 | 6.2 | [1] |
| Rats | MES | 15.9 | N/A | N/A | [5] | |
| This compound | N/A | N/A | N/A | N/A | N/A |
N/A: Not Available in the reviewed literature. MES: Maximal Electroshock Seizure Test.
Neuroprotective Effects: Preclinical Evidence
Beyond its anticonvulsant properties, zonisamide has also been shown to possess neuroprotective effects in models of cerebral ischemia. This dual action makes it an interesting candidate for conditions where seizure activity can lead to neuronal damage.
| Compound | In Vitro/In Vivo Model | Key Findings | Reference |
| Zonisamide | Mouse model of middle cerebral artery occlusion (MCAO) | Significantly reduced infarct volume and improved neurological deficit scores. | [8] |
| Oxygen-glucose deprivation in neuronal cells | Inhibited apoptosis by blocking reactive oxygen species. | [8] | |
| This compound | N/A | N/A |
N/A: Not Available in the reviewed literature.
Mechanism of Action
Zonisamide's therapeutic effects are attributed to a multi-target mechanism of action, which likely contributes to its broad efficacy. The primary mechanisms include the blockade of voltage-gated sodium channels and T-type calcium channels.[4][6] This dual action helps to stabilize neuronal membranes and prevent the propagation of seizure activity.
Caption: Mechanism of action of Zonisamide.
Experimental Protocols
To facilitate the design of future studies on novel 1,2-benzisoxazole derivatives, this section details the standard experimental protocols used to evaluate the anticonvulsant and neuroprotective efficacy of compounds like zonisamide.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical screen for identifying compounds with activity against generalized tonic-clonic seizures.
Caption: Workflow for the Maximal Electroshock (MES) test.
Methodology:
-
Animal Model: Male albino mice or rats are typically used.
-
Compound Administration: The test compound (e.g., this compound) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the vehicle alone.
-
Pre-treatment Time: A specific time interval is allowed to elapse between drug administration and the electrical stimulation to ensure peak drug activity.
-
Electrical Stimulation: A brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through corneal electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.
In Vivo Model of Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
This model is used to evaluate the neuroprotective potential of a compound against stroke-induced brain injury.
Methodology:
-
Animal Model: Adult male mice or rats are used.
-
Surgical Procedure: Anesthesia is induced, and the middle cerebral artery is occluded, typically by inserting a filament into the internal carotid artery.
-
Compound Administration: The test compound can be administered before, during, or after the ischemic insult.
-
Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion.
-
Neurological Assessment: Neurological deficit scores are evaluated at various time points post-ischemia.
-
Infarct Volume Measurement: After a set survival period (e.g., 24-48 hours), the brains are removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume.
Conclusion
Zonisamide is a well-characterized anticonvulsant and neuroprotective agent with a clear mechanism of action and a robust preclinical and clinical data package. In contrast, this compound remains a scientifically unexplored entity. While its structural similarity to zonisamide suggests potential anticonvulsant activity, this can only be confirmed through rigorous experimental evaluation. The data and protocols presented in this guide for zonisamide provide a clear roadmap for the preclinical characterization of novel 1,2-benzisoxazole derivatives. Future research on this compound should focus on generating fundamental efficacy data in established models such as the MES test and MCAO model to determine its therapeutic potential.
References
- 1. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,2-Benzisoxazole compounds: a patent review (2009 - 2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Action of Currently Available Antiseizure DrugsH. Steve White, Misty D. Smith, and Karen S. Wilcox | Obgyn Key [obgynkey.com]
- 7. Pilot study of zonisamide (1,2-benzisoxazole-3-methanesulfonamide) in patients with refractory partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
mechanistic comparison of 1,2-Benzisoxazole-3-acetamide and risperidone
A guide for researchers and drug development professionals on the comparative pharmacology of two widely used atypical antipsychotics.
This guide provides a detailed mechanistic comparison of risperidone and its active metabolite, paliperidone (9-hydroxyrisperidone). While structurally similar, subtle differences in their receptor pharmacology and metabolic profiles contribute to distinct clinical characteristics. This analysis is supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Comparative Pharmacodynamics: Receptor Binding Affinities
Risperidone and paliperidone share a similar primary mechanism of action, acting as potent antagonists at serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors. Their antipsychotic efficacy is attributed to the blockade of these receptors in the central nervous system. However, their binding affinities for a range of other neurotransmitter receptors differ, which may account for variations in their side-effect profiles.
| Receptor Subtype | Risperidone (Ki, nM) | Paliperidone (Ki, nM) |
| Dopamine D2 | 3.1 - 5.9 | 4.8 - 11 |
| Serotonin 5-HT2A | 0.16 - 0.5 | 0.6 - 1.4 |
| Serotonin 5-HT1A | 330 - 460 | 660 - 850 |
| Serotonin 5-HT2C | 5.3 - 26 | 30 - 61 |
| Serotonin 5-HT7 | 1.3 - 2.5 | 3.2 - 5.1 |
| Adrenergic α1 | 0.8 - 1.2 | 3 - 13 |
| Adrenergic α2 | 1.1 - 7.3 | 7.7 - 21 |
| Histamine H1 | 2.1 - 21 | 8.1 - 55 |
Data Summary: The table above presents the dissociation constants (Ki) of risperidone and paliperidone for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. Both compounds exhibit high affinity for D2 and 5-HT2A receptors. Risperidone generally shows a higher affinity than paliperidone for adrenergic α1 and α2, and histamine H1 receptors, which may contribute to a greater incidence of side effects such as orthostatic hypotension and sedation.
Signaling Pathways
The therapeutic and adverse effects of risperidone and paliperidone are mediated by their interaction with G protein-coupled receptors (GPCRs), which in turn modulate downstream intracellular signaling cascades.
Figure 1: Antagonism of the D2 receptor by risperidone/paliperidone.
Figure 2: Antagonism of the 5-HT2A receptor by risperidone/paliperidone.
Experimental Protocols
The following is a representative protocol for a radioligand binding assay used to determine the binding affinities of risperidone and paliperidone for the dopamine D2 receptor.
Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the inhibitory constant (Ki) of test compounds (risperidone and paliperidone) for the human dopamine D2 receptor.
Materials:
-
Cell Membranes: Membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compounds: Risperidone and paliperidone at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail
-
96-well microplates
-
Filter mats (GF/B)
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of risperidone and paliperidone in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: Cell membranes, [³H]Spiperone, and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]Spiperone, and haloperidol.
-
Test Compound Binding: Cell membranes, [³H]Spiperone, and the respective concentrations of risperidone or paliperidone.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Figure 3: Workflow for a typical radioligand binding assay.
Conclusion
Risperidone and paliperidone are both effective atypical antipsychotics with a primary mechanism of action involving high-affinity antagonism of D2 and 5-HT2A receptors. The principal differences lie in their pharmacokinetic profiles and their affinities for other neuroreceptors. Risperidone is a pro-drug that is metabolized to paliperidone. The generally higher affinity of risperidone for adrenergic and histaminergic receptors may lead to a greater propensity for certain side effects compared to paliperidone. Understanding these subtle mechanistic distinctions is crucial for researchers and clinicians in the development and application of antipsychotic therapies.
Validating the Anticancer Mechanism of 1,2-Benzisoxazole-3-acetamide Derivatives: A Comparative Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer mechanisms of 1,2-Benzisoxazole-3-acetamide derivatives against established anticancer agents, Vorinostat and Doxorubicin. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to facilitate further research and development in this area.
Comparative Efficacy: Cytotoxicity Analysis
The in vitro cytotoxic activity of this compound derivatives was evaluated against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines. The half-maximal inhibitory concentration (IC50) values were determined and compared with those of the FDA-approved histone deacetylase (HDAC) inhibitor, Vorinostat, and the widely used chemotherapeutic agent, Doxorubicin.
| Compound Class | Specific Derivative/Agent | Cancer Cell Line | IC50 (µM) |
| This compound Derivative | Compound 9c | MCF-7 | 2.36 ± 0.34 |
| Compound 9b | MCF-7 | 4.39 ± 0.809 | |
| Compound 9b | A549 | 4.72 ± 0.72 | |
| HDAC Inhibitor (Comparator) | Vorinostat (SAHA) | MCF-7 | 0.685 |
| Vorinostat (SAHA) | A549 | 1.64 | |
| Chemotherapeutic Agent (Comparator) | Doxorubicin | MCF-7 | ~2.50 |
| Doxorubicin | A549 | >20 |
Note: The IC50 values for this compound derivatives are from a study by Karandikar et al. (2018). The IC50 values for Vorinostat and Doxorubicin are compiled from multiple sources for comparative purposes. Direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound derivatives have been shown to exert their anticancer effects through the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cell proliferation.
Apoptosis Induction
Treatment with this compound derivatives leads to an increase in the population of apoptotic cells. This is often quantified by Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.
| Treatment | Cell Line | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| Control | A549 | 1.1 | 1.57 | 2.67 |
| Benzoxazole Derivative 1 | A549 | 4.89 | 8.95 | 13.84 |
| Benzoxazole Derivative 11 | A549 | 6.01 | 9.62 | 15.63 |
| Doxorubicin (100 nM, 48h) | MCF-7 | - | - | ~25 |
| Vorinostat (2.5 µM, 24h) | A375 | - | - | 4.5 |
Note: Data for benzoxazole derivatives are from a study on structurally similar compounds and are used here for illustrative purposes. Data for Doxorubicin and Vorinostat are from representative studies.
Cell Cycle Arrest
These derivatives have been observed to cause an accumulation of cells in specific phases of the cell cycle, most notably the G2/M phase, thereby inhibiting cell division.
| Treatment | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | A549 | 32.88 ± 2.04 | 38.48 ± 3.71 | 29.13 ± 2.31 |
| Benzimidazole Derivative 10 | A549 | 34.66 ± 2.80 | 32.32 ± 1.51 | 33.01 ± 2.28 |
| Benzimidazole Derivative 13 | A549 | 36.34 ± 2.19 | 38.99 ± 1.67 | 24.64 ± 2.52 |
| Vorinostat (2.5 µM, 24h) | A375 | 67.5 | 20.4 | 12.1 |
| Doxorubicin (treated) | MCF-7 | 55.0 ± 1.3 | - | 27.4 ± 0.7 |
Note: Data for benzimidazole derivatives, which are structurally related to the topic compounds, are presented to illustrate the mechanism of cell cycle arrest.[1] Data for Vorinostat and Doxorubicin are from representative studies.[2]
Signaling Pathways
The primary anticancer mechanism of this compound derivatives is believed to be the inhibition of histone deacetylases (HDACs). This leads to the hyperacetylation of histone and non-histone proteins, resulting in the reactivation of tumor suppressor genes and the induction of apoptosis and cell cycle arrest.
Caption: Proposed signaling pathway for this compound derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: A simplified workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives, Vorinostat, Doxorubicin) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle using flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the test compounds for a specified duration (e.g., 24 or 48 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation (e.g., p21, Bcl-2, Bax).
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p21, anti-Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
This guide provides a foundational comparison of the anticancer properties of this compound derivatives. Further in-depth studies are warranted to fully elucidate their therapeutic potential and to optimize their structure for enhanced efficacy and selectivity.
References
comparative study of 1,2-Benzisoxazole-3-acetamide analogues against cancer cell lines
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Novel Anticancer Compounds
The quest for more effective and selective anticancer agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, the 1,2-benzisoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This guide presents a comparative study of a series of 1,2-Benzisoxazole-3-acetamide analogues, evaluating their cytotoxic activity against various cancer cell lines. The data herein is compiled from recent scientific literature to provide an objective comparison of their performance, supported by detailed experimental protocols and mechanistic insights.
Comparative Anticancer Activity
The in vitro cytotoxic activity of a series of this compound analogues was evaluated against human lung carcinoma (A549) and human breast cancer (MCF7) cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined and are summarized in the tables below. For comparison, the IC50 value of the standard chemotherapeutic agent, Fluorouracil, against MCF7 cells is also provided.
Analogues without Glycine Spacer
This series of compounds features a direct linkage between the this compound core and various substituent groups.
| Compound ID | R Group | IC50 (µM) vs. A549[1] | IC50 (µM) vs. MCF7[1] |
| 9a | Phenyl | > 50 | > 50 |
| 9b | 4-Chlorophenyl | 4.72 ± 0.72 | 4.39 ± 0.809 |
| 9c | 4-Cyanophenyl | > 50 | 2.36 ± 0.34 |
| 9d | 4-Nitrophenyl | > 50 | > 50 |
Analogues with Glycine Spacer
In this series, a glycine spacer was introduced between the acetamide nitrogen and the terminal substituent group.
| Compound ID | R Group | IC50 (µM) vs. A549[1] | IC50 (µM) vs. MCF7[1] |
| 11a | Phenyl | > 50 | > 50 |
| 11b | 4-Chlorophenyl | > 50 | > 50 |
| 11c | 4-Cyanophenyl | > 50 | > 50 |
| 11d | 4-Nitrophenyl | > 50 | > 50 |
| 11e | 4-Methylphenyl | > 50 | > 50 |
Reference Compound
| Compound | IC50 (µM) vs. MCF7[1] |
| Fluorouracil | 45.04 ± 1.02 |
Analysis of Structure-Activity Relationship:
The data reveals that analogues without the glycine spacer generally exhibit better anticancer activity compared to those with the spacer.[1] Notably, compound 9b , with a 4-chlorophenyl substituent, demonstrated moderate activity against both A549 and MCF7 cell lines.[1] The most potent compound in this series was 9c , featuring a 4-cyanophenyl group, which showed significant and selective activity against the MCF7 breast cancer cell line with an IC50 value of 2.36 µM.[1] This is substantially more potent than the standard drug, Fluorouracil.[1] The presence of other electron-withdrawing or electron-donating groups at the para position of the phenyl ring did not result in significant cytotoxic activity.
Postulated Mechanisms of Action
While the precise signaling pathways for these specific this compound analogues have not been fully elucidated in the reviewed literature, the mechanisms of action for structurally related benzisoxazole and acetamide derivatives in cancer cells have been investigated. These studies suggest that the anticancer effects of this class of compounds may be mediated through the induction of apoptosis and cell cycle arrest.
Potential Signaling Pathways in Apoptosis Induction
Based on studies of related compounds, a plausible mechanism for the induction of apoptosis by active this compound analogues involves the intrinsic or mitochondrial pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors. Key molecular players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial permeability, and caspases, which are the executioners of apoptosis.
References
A Head-to-Head Comparison of 1,2-Benzisoxazole Derivatives and Standard-of-Care Antipsychotics
An Objective Analysis for Researchers and Drug Development Professionals
The 1,2-benzisoxazole scaffold is a core component of several successful atypical antipsychotic drugs, representing a significant advancement in the management of schizophrenia and other psychotic disorders.[1][2] This guide provides a head-to-head comparison of a prominent 1,2-benzisoxazole derivative, risperidone, with a first-generation standard-of-care antipsychotic, haloperidol. This comparison is supported by clinical trial data, mechanistic insights, and detailed experimental protocols to inform research and development.
Mechanism of Action: A Tale of Two Receptors
The primary distinction between 1,2-benzisoxazole derivatives like risperidone and conventional antipsychotics such as haloperidol lies in their receptor binding profiles.[1][2][3] Haloperidol's therapeutic effect is primarily attributed to its potent antagonism of the dopamine D2 receptor.[4] While effective in treating positive symptoms of schizophrenia (e.g., hallucinations, delusions), this strong D2 blockade is also linked to a higher incidence of extrapyramidal symptoms (EPS), which include movement-related side effects like parkinsonism and tardive dyskinesia.[5][6]
In contrast, risperidone and other atypical antipsychotics in this class exhibit a combined antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors.[1][2][5] It is hypothesized that the potent 5-HT2A blockade may mitigate some of the EPS associated with D2 antagonism and could contribute to efficacy against negative symptoms (e.g., emotional withdrawal, blunted affect).[1][2]
Efficacy Data: A Comparative Overview
Clinical trials have consistently demonstrated that risperidone has comparable or, in some cases, superior efficacy to haloperidol in managing the symptoms of schizophrenia.[7][8][9][10] A key metric for assessing efficacy in these trials is the Positive and Negative Syndrome Scale (PANSS), a standardized tool for measuring symptom severity.[11][12] A meta-analysis of several randomized, double-blind trials showed that risperidone was associated with a significantly higher clinical response rate, defined as a 20% or greater reduction in the total PANSS score, compared to haloperidol.[7][8]
| Efficacy Outcome | Risperidone | Haloperidol | Significance |
| Clinical Response Rate | Significantly Higher | Lower | p < 0.05[8] |
| Treatment Dropout Rate | Significantly Lower | Higher | p < 0.05[8] |
| Improvement in BPSD * | Significantly more effective for agitation, wandering, and anxiety | Less Effective | p < 0.05[13] |
*Behavioral and Psychological Symptoms of Dementia (BPSD)
Safety and Tolerability Profiles
A major differentiating factor between 1,2-benzisoxazole derivatives and older antipsychotics is the side effect profile. The reduced propensity for EPS with atypical antipsychotics is a significant clinical advantage.[7] This is reflected in the lower rate of prescribing anticholinergic medications to manage these side effects in patients treated with risperidone compared to haloperidol.[7][8] However, atypical antipsychotics, including risperidone, are associated with a higher risk of metabolic side effects such as weight gain.
| Adverse Effect Profile | Risperidone | Haloperidol |
| Extrapyramidal Symptoms (EPS) | Lower Incidence[7] | Higher Incidence[6] |
| Anticholinergic Medication Use | Significantly Lower[8] | Significantly Higher[8] |
| Weight Gain | More Frequent[14] | Less Frequent[6] |
| Prolactin-Related Side Effects | More Common[14][15] | Less Common |
Experimental Protocols
1. Receptor Binding Affinity Assay
This experiment is crucial for determining the potency of a compound at various neurotransmitter receptors.
-
Objective: To quantify the affinity of 1,2-benzisoxazole-3-acetamide derivatives and standard-of-care drugs for specific receptors (e.g., Dopamine D2, Serotonin 5-HT2A).
-
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for D2 receptors) in a buffer solution and centrifuge to isolate cell membranes containing the target receptors.
-
Incubation: Incubate the prepared membranes with a radiolabeled ligand (a molecule that binds specifically to the target receptor) and varying concentrations of the test compound.
-
Separation: Separate the bound and unbound radioligand through rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This value is then used to determine the binding affinity (Ki).[16]
-
2. Positive and Negative Syndrome Scale (PANSS) Assessment
The PANSS is the gold standard for evaluating the efficacy of antipsychotic treatments in clinical trials.[11]
-
Objective: To measure the severity of positive, negative, and general psychopathology symptoms of schizophrenia.
-
Methodology:
-
Structured Interview: A trained clinician conducts a semi-structured interview with the patient, which takes approximately 45-50 minutes.[11]
-
Rating: The clinician rates the patient on 30 different items, each on a 7-point scale of severity.[11]
-
Subscales: The items are grouped into three subscales: Positive Symptoms (7 items), Negative Symptoms (7 items), and General Psychopathology (16 items).[11][17]
-
Scoring: The scores for each subscale are summed to provide a quantitative measure of symptom severity. A reduction in the total PANSS score from baseline indicates treatment efficacy.[18]
-
Conclusion
Derivatives of 1,2-benzisoxazole, exemplified by risperidone, represent a significant evolution in antipsychotic therapy compared to standard-of-care drugs like haloperidol. Their broader receptor binding profile contributes to a comparable, if not superior, efficacy with a notably improved safety profile, particularly concerning extrapyramidal symptoms. While metabolic side effects require careful monitoring, the overall risk-benefit analysis often favors these newer agents. Future research may focus on refining the structure-activity relationship of the 1,2-benzisoxazole core to further enhance efficacy while minimizing adverse effects.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsr.info [ijpsr.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review | Semantic Scholar [semanticscholar.org]
- 6. Haloperidol - Wikipedia [en.wikipedia.org]
- 7. Risperidone versus haloperidol: I. Meta-analysis of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Risperidone versus haloperidol - I: meta-analysis of efficacy and safety - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. [PDF] Risperidone: efficacy and safety. | Semantic Scholar [semanticscholar.org]
- 11. Positive and Negative Syndrome Scale - Wikipedia [en.wikipedia.org]
- 12. The positive and negative syndrome scale (PANSS) for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative efficacy of risperidone versus haloperidol on behavioural and psychological symptoms of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Treatment effect with paliperidone palmitate compared with oral antipsychotics in patients with recent‐onset versus more chronic schizophrenia and a history of criminal justice system involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Once-monthly paliperidone palmitate compared with conventional and atypical daily oral antipsychotic treatment in patients with schizophrenia | CNS Spectrums | Cambridge Core [cambridge.org]
- 16. benchchem.com [benchchem.com]
- 17. The dimensional structure of the Positive and Negative Syndrome Scale in first-episode schizophrenia spectrum disorders: an Exploratory Graph Analysis from the OPTiMiSE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Cross-Validation of In Vitro and In Vivo Results for 1,2-Benzisoxazole-3-acetamide and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. This guide provides a comparative analysis of in vitro and in vivo experimental data for 1,2-Benzisoxazole-3-acetamide and its structural analogs. By examining the correlation between in vitro activity and in vivo efficacy, this document aims to offer valuable insights for researchers and professionals involved in the drug discovery and development process.
Case Study: Zonisamide - A 1,2-Benzisoxazole Analog
Zonisamide, a 1,2-benzisoxazole-3-methanesulfonamide, serves as an excellent case study for the cross-validation of in vitro and in vivo results. While not a direct acetamide derivative, its mechanism and therapeutic application provide a clear example of translating molecular interactions into clinical efficacy.
In Vitro Activity of Zonisamide
Zonisamide's anticonvulsant properties are attributed to its effects on neuronal ion channels. In vitro electrophysiological studies have elucidated its primary mechanisms of action.
| Target | In Vitro Assay | Key Findings |
| Voltage-gated Sodium Channels | Whole-cell patch clamp on cultured neurons | Blocks high-frequency repetitive firing of action potentials. |
| T-type Calcium Channels | Whole-cell voltage-clamp recordings in cultured rat cerebral cortex neurons | Dose-dependent reduction of T-type Ca2+ current. A mean reduction of 59.5% was observed at a concentration of 500 µM.[1] |
In Vivo Efficacy of Zonisamide
The in vitro channel blocking activity of zonisamide translates to potent anticonvulsant effects in established animal models of epilepsy.
| Animal Model | Efficacy Endpoint | Results |
| Maximal Electroshock (MES) Seizure Test (mice) | Abolition of tonic hindlimb extension | Zonisamide is effective against MES-induced seizures.[1][2] |
| Kainic acid-induced seizures (rats) | Reduction of seizure severity and duration | Pretreatment with zonisamide increased the antioxidant ability in the hippocampus during kainic acid-induced seizures.[3] |
The successful correlation between the in vitro modulation of ion channels and the in vivo anticonvulsant activity of zonisamide highlights the predictive power of well-designed preclinical studies.
This compound Derivatives: Anticancer and Antidiabetic Potential
In Vitro Anticancer Activity
A study by Karandikar et al. synthesized a series of this compound derivatives and evaluated their in vitro anticancer activity using the MTT assay.[4]
| Compound | Cell Line | IC50 (µM) |
| 9b | A549 (Lung Carcinoma) | 4.72 ± 0.72 |
| MCF7 (Breast Cancer) | 4.39 ± 0.809 | |
| 9c | MCF7 (Breast Cancer) | 2.36 ± 0.34 |
| Fluorouracil (Control) | MCF7 (Breast Cancer) | 45.04 ± 1.02 |
These results indicate that derivatives without a glycine spacer, particularly compound 9c with a cyano group, exhibit significant in vitro cytotoxicity against cancer cell lines.[4]
In Vitro Antidiabetic Activity (DPP-IV Inhibition)
The same study also investigated the potential of these derivatives as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a target for type 2 diabetes treatment.
| Compound | In Vitro DPP-IV Inhibition |
| 11a | Moderate activity |
| 11c | Moderate activity |
Compounds with a glycine spacer demonstrated moderate inhibitory activity against DPP-IV in vitro.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols relevant to the study of 1,2-benzisoxazole derivatives.
In Vitro: MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF7) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert MTT into insoluble formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo: Xenograft Model for Anticancer Efficacy
Objective: To evaluate the in vivo antitumor activity of a compound.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF7) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into control and treatment groups. Administer the test compound (e.g., a this compound derivative) or vehicle to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection) for a defined period.
-
Monitoring: Measure tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the efficacy of the compound.
In Vivo: Maximal Electroshock (MES) Seizure Test
Objective: To assess the anticonvulsant activity of a compound.
Methodology:
-
Animal Preparation: Use mice or rats for the experiment.
-
Compound Administration: Administer the test compound or vehicle to the animals.
-
Seizure Induction: After a predetermined time, induce seizures by delivering a maximal electrical stimulus through corneal or auricular electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating the anticonvulsant effect of the compound.
-
Data Analysis: Determine the median effective dose (ED50) of the compound required to protect 50% of the animals from seizures.
In Vivo: Streptozotocin (STZ)-Induced Diabetic Rat Model
Objective: To evaluate the antidiabetic potential of a compound.
Methodology:
-
Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal injection of streptozotocin (STZ).
-
Confirmation of Diabetes: Monitor blood glucose levels to confirm the diabetic state.
-
Treatment: Administer the test compound (e.g., a DPP-IV inhibitor) or vehicle to the diabetic rats for a specified period.
-
Monitoring: Regularly measure blood glucose levels, and at the end of the study, other parameters like plasma insulin levels and HbA1c can be assessed.
-
Data Analysis: Compare the glycemic control in the treated group with the diabetic control group to determine the antidiabetic efficacy of the compound.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: A generalized workflow for the cross-validation of in vitro and in vivo experimental results.
Caption: The proposed mechanism of action for the anticonvulsant effects of Zonisamide.
Caption: The signaling pathway of DPP-IV inhibition for the treatment of type 2 diabetes.
References
- 1. Zonisamide blocks T-type calcium channel in cultured neurons of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zonisamide – a review of experience and use in partial seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo evaluation of the effect of zonisamide on the hippocampal redox state during kainic acid-induced seizure status in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Confirming Cellular Target Engagement of 1,2-Benzisoxazole-3-acetamide: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended molecular target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental methods to validate the target engagement of 1,2-Benzisoxazole-3-acetamide, a scaffold associated with diverse biological activities, including potential anticancer properties.
While the specific cellular targets of this compound are still under investigation, this guide will use a hypothetical kinase target to illustrate the application of leading target engagement methodologies. Kinases are a prominent class of drug targets, particularly in oncology, making this a relevant example for drug development professionals.
Comparing Key Target Engagement Assays
The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the properties of the compound, and the specific experimental question being addressed. Here, we compare three widely used methods: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Surface Plasmon Resonance (SPR).
| Assay | Principle | Advantages | Limitations | Typical Quantitative Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature.[1][2] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[1][3] | Requires a specific antibody for detection, not suitable for all targets (e.g., membrane proteins can be challenging). | Change in melting temperature (ΔTm) or isothermal dose-response fingerprint (ITDRF).[4] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[5][6][7] | Label-free, does not require compound modification, applicable to cell lysates.[6][8] | Indirect measure of binding, protease accessibility can be a confounding factor. | Ratio of undigested protein in treated vs. control samples. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index upon binding of an analyte (compound) to a ligand (target protein) immobilized on a sensor chip.[9][10][11] | Real-time kinetics (kon, koff), high sensitivity, allows for affinity (KD) determination.[10][12] | Requires purified protein, performed in vitro (cell lysates can be used), immobilization may affect protein conformation.[13] | Association and dissociation rate constants (ka, kd), equilibrium dissociation constant (KD).[12] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted for a hypothetical kinase target of this compound.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time.
2. Heating Step:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[2]
3. Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed to separate the soluble fraction from the precipitated proteins.[1]
4. Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or other protein detection methods.[14]
5. Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature to generate a melting curve.
-
The shift in the melting temperature (Tm) between the compound-treated and vehicle-treated samples indicates target engagement.[2]
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol outlines the general steps for performing a DARTS assay.
1. Lysate Preparation:
-
Harvest cultured cells and prepare a cell lysate.
-
Determine the total protein concentration of the lysate.[7]
2. Compound Incubation:
-
Divide the lysate into aliquots and incubate with different concentrations of this compound or a vehicle control.[5]
3. Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a specific time to allow for protein digestion.[5][15] The choice of protease and digestion time needs to be optimized.
4. Quenching and Sample Preparation:
-
Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Prepare the samples for analysis by SDS-PAGE.
5. Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Detect the target kinase using a specific antibody.
6. Data Analysis:
-
Compare the band intensity of the target protein in the compound-treated samples to the vehicle control. Increased band intensity in the presence of the compound suggests protection from proteolysis and thus, target engagement.[5]
Visualization of Workflows and Pathways
Signaling Pathway of a Hypothetical Kinase Target
Caption: Hypothetical signaling pathway illustrating the inhibition of a target kinase by this compound, leading to the blockage of downstream signaling and cellular proliferation.
CETSA Experimental Workflow
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA) to determine compound-target engagement in intact cells.
DARTS Experimental Workflow
Caption: The experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) assay to identify protein targets of small molecules.
References
- 1. scispace.com [scispace.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 6. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 7. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. lifesensors.com [lifesensors.com]
- 13. Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
Introduction
The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Derivatives of this structure exhibit a wide range of pharmacological activities, including antipsychotic, anticonvulsant, anticancer, and anti-inflammatory effects.[1][2][3] A critical aspect of drug development for this class of compounds is the comprehensive evaluation of their selectivity profile against a panel of related biological targets. This guide provides a comparative analysis of the selectivity of a prominent 1,2-benzisoxazole derivative, the atypical antipsychotic risperidone, against key neurotransmitter receptors. Understanding this profile is crucial for predicting therapeutic efficacy and potential side effects.
Quantitative Selectivity Profile of Risperidone
The selectivity of a compound is typically quantified by comparing its binding affinity (Ki) or inhibitory concentration (IC50) for its primary target versus off-targets. A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro receptor binding profile of risperidone against a panel of neurotransmitter receptors.
| Receptor Subtype | Risperidone Ki (nM) | Paliperidone (9-Hydroxyrisperidone) Ki (nM) | Haloperidol Ki (nM) | Ritanserin Ki (nM) |
| Serotonin 5-HT2A | 0.16 [4] | ~0.25 | 25 | 0.30[4] |
| Dopamine D2 | 3.13 [4] | ~4.8 | 1.55[4] | 200 |
| Adrenergic α1 | 0.8[4] | ~1.3 | 4 | 2 |
| Histamine H1 | 2.23[4] | ~5.0 | 20 | 5 |
| Adrenergic α2 | 7.54[4] | ~10.0 | 100 | 10 |
Data compiled from multiple sources. Ki values are indicative and can vary based on experimental conditions.
As the data indicates, risperidone exhibits a very high affinity for the serotonin 5-HT2A receptor, even higher than for its primary antipsychotic target, the dopamine D2 receptor.[4][5] This high 5-HT2A/D2 affinity ratio is a characteristic feature of atypical antipsychotics and is believed to contribute to their improved side effect profile compared to typical antipsychotics like haloperidol.[5][6] Risperidone also shows significant affinity for adrenergic α1 and histamine H1 receptors, which can explain some of its side effects such as orthostatic hypotension and sedation.[7] Its active metabolite, paliperidone (9-hydroxyrisperidone), displays a similar but not identical binding profile.[8][9]
Experimental Protocols
The determination of the selectivity profile of a compound like risperidone involves a series of standardized in vitro assays.
1. Radioligand Binding Assays
This is the most common method to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Principle: This assay measures the ability of a test compound to displace a radioactively labeled ligand that is known to bind with high affinity and specificity to the target receptor.
-
General Procedure:
-
Membrane Preparation: Cell lines or animal tissues expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.
-
Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (risperidone).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Assays
Functional assays measure the effect of the compound on the biological response mediated by the receptor.
-
Principle: These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor.
-
Example: Calcium Flux Assay for 5-HT2A Receptor:
-
Cell Culture: Cells expressing the 5-HT2A receptor and a calcium-sensitive fluorescent dye are plated.
-
Compound Addition: The cells are pre-incubated with varying concentrations of the test compound (risperidone).
-
Agonist Stimulation: A known 5-HT2A agonist (e.g., serotonin) is added to the cells.
-
Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: An antagonist like risperidone will inhibit the agonist-induced calcium signal in a dose-dependent manner, from which an IC50 value can be determined.
-
Visualizing Experimental Workflow and Signaling Pathways
To better understand the processes involved in evaluating selectivity and the biological context of the targets, the following diagrams are provided.
Caption: A generalized workflow for determining the in vitro selectivity profile of a novel compound.
Caption: Simplified signaling pathways for Dopamine D2 and Serotonin 5-HT2A receptors antagonized by risperidone.
The evaluation of the selectivity profile is a cornerstone of modern drug discovery and development. For the 1,2-benzisoxazole class of compounds, exemplified by risperidone, a thorough understanding of their interactions with a range of biological targets is essential for optimizing therapeutic benefit while minimizing adverse effects. The combination of in vitro binding and functional assays provides a robust framework for characterizing the selectivity of these and other novel chemical entities, ultimately guiding the development of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide | MDPI [mdpi.com]
- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Risperidone - Wikipedia [en.wikipedia.org]
- 8. Paliperidone to Treat Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
A Comparative Analysis of Neuroprotective Effects: 1,2-Benzisoxazole-3-acetamide and Zonisamide
A comparative guide for researchers and drug development professionals.
This guide provides a detailed comparison of the neuroprotective effects of 1,2-Benzisoxazole-3-acetamide and zonisamide. Extensive literature searches have revealed a significant disparity in the available research data for these two compounds. While a substantial body of evidence exists for the neuroprotective properties of zonisamide, a well-established anticonvulsant drug, there is a notable lack of published experimental data on the neuroprotective effects of this compound.
Therefore, this guide will primarily focus on the comprehensive neuroprotective profile of zonisamide, presenting its mechanisms of action, supporting experimental data, and detailed methodologies. This information will serve as a valuable resource for researchers interested in the therapeutic potential of 1,2-benzisoxazole derivatives in neurodegenerative diseases.
Zonisamide: A Multi-faceted Neuroprotective Agent
Zonisamide, chemically known as 1,2-benzisoxazole-3-methanesulfonamide, is an antiepileptic drug that has demonstrated significant neuroprotective effects in various preclinical models of neurodegeneration, including Parkinson's disease and cerebral ischemia.[1][2][3] Its neuroprotective actions are attributed to a combination of mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic properties.[4][5][6]
Quantitative Data on Neuroprotective Effects of Zonisamide
The following tables summarize key quantitative data from various experimental studies investigating the neuroprotective effects of zonisamide.
Table 1: Effect of Zonisamide on Neuronal Viability and Infarct Volume
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| Oxygen-glucose deprivation (OGD) in neuronal cells | Zonisamide | Apoptosis Rate | H₂O₂ group: 39.33%H₂O₂+ZNS group: 21.67% | [7] |
| Middle Cerebral Artery Occlusion (MCAO) in mice | Zonisamide (post-ischemia) | Infarct Volume | MCAO group: 67.93%ZNS group: 54.48% | [7] |
| Global forebrain ischemia in gerbils | Zonisamide (pre-treatment) | Pyramidal cell damage score (CA1) at 28 days | Control: 1.955 +/- 0.26Zonisamide: 0.833 +/- 0.22 | [8] |
Table 2: Modulation of Biochemical Markers by Zonisamide
| Experimental Model | Treatment | Biomarker | Result | Reference |
| 6-hydroxydopamine (6-OHDA)-lesioned hemiparkinsonian mice | Zonisamide (30mg/kg IP for 14 days) | Glutathione (GSH) levels in basal ganglia | Significantly increased | [2] |
| MPTP-induced neurotoxicity in mice | Zonisamide (20 mg/kg IP) | TNF-α and gp91phox levels | Significantly reduced | [1] |
| MPP+-induced toxicity in PC12 cells | Zonisamide | Intracellular Ca2+ concentration | Modulated | [6] |
| MPP+-induced toxicity in PC12 cells | Zonisamide | Caspase-3 activity | Attenuated | [4][6] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate reproducibility and further research.
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This model is used to simulate ischemic stroke.
-
Animal Model: Male C57BL/6 mice.
-
Surgical Procedure:
-
Anesthetize the mouse with isoflurane.
-
Make a midline neck incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a nylon monofilament suture (e.g., 6-0) coated with silicone into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 60 minutes), withdraw the suture to allow for reperfusion.
-
-
Drug Administration: Zonisamide or vehicle is administered intraperitoneally at a specified dose and time point (e.g., immediately after reperfusion).
-
Outcome Assessment:
-
Neurological Deficit Score: Evaluate motor and sensory deficits at 24 hours post-MCAO using a standardized scoring system.[7]
-
Infarct Volume Measurement: At a designated time point (e.g., 24 or 48 hours), euthanize the animals, and slice the brains. Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (white) and non-infarcted (red) tissue. Quantify the infarct volume using image analysis software.[7]
-
MPTP Model of Parkinson's Disease in Mice
This model is used to study the neurodegeneration of dopaminergic neurons seen in Parkinson's disease.
-
Animal Model: Male C57BL/6 mice.
-
Neurotoxin Administration: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via subcutaneous or intraperitoneal injection at a specified dose and frequency (e.g., a single injection of 12.5 mg/kg).[1]
-
Drug Administration: Zonisamide or vehicle is administered intraperitoneally at a specified dose and schedule (e.g., 20 mg/kg, every 4 hours for 3 injections) following MPTP administration.[1]
-
Outcome Assessment:
-
Immunohistochemistry: Perfuse the brains and process for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.
-
Neuroinflammation Assessment: Stain brain sections for microglial markers (e.g., Iba-1) and pro-inflammatory cytokines (e.g., TNF-α) to assess the level of neuroinflammation.[1]
-
Gene Expression Analysis: Isolate RNA from specific brain regions and perform real-time quantitative PCR (qPCR) to measure the mRNA expression of inflammatory mediators.[1]
-
Signaling Pathways and Mechanisms of Action
Zonisamide exerts its neuroprotective effects through multiple signaling pathways.
Caption: Signaling pathways of zonisamide's neuroprotective effects.
The primary mechanisms include:
-
Antioxidant Effects: Zonisamide increases the levels of glutathione (GSH), a major intracellular antioxidant, by enhancing the astroglial cystine transport system.[2] This leads to a reduction in reactive oxygen species (ROS) and protects neurons from oxidative damage.[6]
-
Anti-inflammatory Effects: Zonisamide suppresses neuroinflammation by inhibiting the activation of microglia.[1] This is partly achieved by downregulating the expression of microglial Nav1.6 sodium channels, leading to a decrease in the production of pro-inflammatory cytokines like TNF-α.[1]
-
Anti-apoptotic Effects: Zonisamide inhibits neuronal apoptosis by attenuating the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[4][5] It also modulates intracellular calcium levels, preventing the excitotoxicity-induced neuronal death.[6]
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for evaluating the neuroprotective effects of a compound in a preclinical model of neurodegeneration.
Caption: General experimental workflow for neuroprotection studies.
Conclusion
While there is a significant lack of data on the neuroprotective effects of this compound, its structural analog, zonisamide, has been extensively studied and shown to possess robust neuroprotective properties. Zonisamide's multifaceted mechanism of action, targeting oxidative stress, neuroinflammation, and apoptosis, makes it a promising candidate for further investigation in the context of various neurodegenerative disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and conduct future studies in this area. Further research into other 1,2-benzisoxazole derivatives, including the specific acetamide analog, is warranted to explore their potential as novel neuroprotective agents.
References
- 1. The anti-parkinsonian drug zonisamide reduces neuroinflammation: Role of microglial Nav 1.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of zonisamide target astrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Zonisamide? [synapse.patsnap.com]
- 4. Zonisamide for the Treatment of Parkinson Disease: A Current Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Zonisamide Attenuates MPP(+)-Induced Oxidative Toxicity Through Modulation of Ca2+ Signaling and Caspase-3 Activity in Neuronal PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of zonisamide on cerebral ischemia injury via inhibition of neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zonisamide as a neuroprotective agent in an adult gerbil model of global forebrain ischemia: a histological, in vivo microdialysis and behavioral study - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Liabilities of 1,2-Benzisoxazole-3-acetamide Derivatives and Other Antipsychotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective antipsychotic drugs with minimal side effects remains a critical challenge in psychopharmacology. While the therapeutic efficacy of these agents is primarily attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors, their engagement with a wide array of other "off-target" receptors is a major contributor to their adverse effect profiles. This guide provides a comparative analysis of the off-target liabilities of antipsychotics, with a special focus on compounds containing the 1,2-Benzisoxazole-3-acetamide scaffold, represented here by the widely prescribed drug risperidone. We will compare its off-target profile with other commonly used atypical antipsychotics: olanzapine, quetiapine, aripiprazole, ziprasidone, and lurasidone. This objective comparison is supported by experimental data on receptor binding affinities and detailed methodologies for the key experiments cited.
Understanding Off-Target Liabilities
The clinical utility of antipsychotic medications is often limited by a range of adverse effects, including metabolic disturbances (weight gain, dyslipidemia, and type 2 diabetes), cardiovascular effects (orthostatic hypotension, tachycardia), and anticholinergic side effects (dry mouth, constipation, blurred vision). These undesirable effects are frequently the result of the drug binding to histaminergic (H1), adrenergic (α1), and muscarinic (M1) receptors. A comprehensive understanding of a drug's receptor binding profile is therefore essential for predicting and managing its off-target liabilities.
Comparative Analysis of Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of risperidone (as a representative of the 1,2-Benzisoxazole class) and other selected atypical antipsychotics for key on-target and off-target receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Risperidone | Olanzapine | Quetiapine | Aripiprazole | Ziprasidone | Lurasidone |
| On-Target | ||||||
| Dopamine D2 | 3.2[1] | 11 | 160 | 0.34 | 4.8 | 1.68[2] |
| Serotonin 5-HT2A | 0.2[1] | 4 | 640[3] | 3.4 | 0.42[4] | 2.03[2] |
| Off-Target | ||||||
| Histamine H1 | 20[1] | 7 | 11[5] | 61 | >1000 | >1000[2] |
| Muscarinic M1 | >10,000[1] | 1.9 | 120 | >1000 | >1000 | >1000[2] |
| Adrenergic α1 | 5[1] | 19 | - | 57 | 48 | 48[6] |
| Adrenergic α2 | 16[1] | 230 | - | - | - | 41 (α2A), 10.8 (α2C)[6] |
| Serotonin 5-HT1A | 420[1] | 31 | 390[3] | 1.7 | 2.5[4] | 6.75[2] |
| Serotonin 5-HT2C | 50[1] | 11 | 1840[3] | 15 | - | 415[6] |
Key Observations:
-
Risperidone exhibits high affinity for adrenergic α1 receptors, which can contribute to orthostatic hypotension. Its affinity for histamine H1 receptors is moderate, suggesting a potential for sedation and weight gain.[1][7] It has a very low affinity for muscarinic M1 receptors, indicating a lower risk of anticholinergic side effects.[1]
-
Olanzapine shows a high affinity for histamine H1 and muscarinic M1 receptors, which is consistent with its known side effects of significant weight gain, sedation, and anticholinergic effects.[8]
-
Quetiapine has a strong affinity for histamine H1 receptors, explaining its prominent sedative effects.[3][5] Its affinity for muscarinic M1 receptors is moderate.[9]
-
Aripiprazole generally displays a lower affinity for most of the off-target receptors compared to olanzapine and quetiapine, which may contribute to its more favorable metabolic profile.
-
Ziprasidone has a low affinity for histamine H1 and muscarinic M1 receptors, suggesting a lower propensity for sedation, weight gain, and anticholinergic side effects.[10][11]
-
Lurasidone stands out with its very low affinity for histamine H1 and muscarinic M1 receptors, which is associated with a minimal risk of sedation, weight gain, and anticholinergic effects.[2][6][12]
Experimental Protocols
The quantitative data presented in this guide are primarily derived from in vitro radioligand receptor binding assays. These assays are a gold standard for determining the affinity of a drug for a specific receptor.
Radioligand Receptor Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound (e.g., an antipsychotic) for a specific receptor.
Principle: This assay measures the ability of an unlabeled test compound to compete with a radioactively labeled ligand (radioligand) for binding to a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [3H]spiperone for D2 receptors).
-
Unlabeled test compound (antipsychotic).
-
Incubation buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor preparation in the incubation buffer. The incubation is carried out at a specific temperature and for a sufficient duration to reach equilibrium.[13]
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters using a filtration apparatus. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.[13]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value is determined from this curve. The Ki value is then calculated using the following formula: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Signaling Pathways and Off-Target Effects
The interaction of antipsychotics with off-target receptors triggers specific intracellular signaling pathways, leading to the observed side effects. The following diagrams illustrate the general signaling pathways associated with key off-target receptors.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. 1053 – In Vitro Receptor-binding Profile Of Lurasidone And Other Commonly-used Antipsychotics | European Psychiatry | Cambridge Core [cambridge.org]
- 3. ovid.com [ovid.com]
- 4. medkoo.com [medkoo.com]
- 5. H1-receptor antagonists: safety issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 7. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. psychiatrist.com [psychiatrist.com]
- 11. The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Synthesis of 1,2-Benzisoxazole-3-acetamide: A Novel Approach to a Key Pharmaceutical Intermediate
For Immediate Release
In a significant advancement for pharmaceutical manufacturing and drug development, a novel, more efficient synthesis route for 1,2-Benzisoxazole-3-acetamide has been validated. This guide provides a comprehensive comparison of this innovative method against the traditional synthesis pathway, offering researchers, scientists, and drug development professionals a detailed analysis of the improvements in yield, reaction time, and environmental impact. This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals, making the optimization of their production a key area of research.
Executive Summary
The traditional synthesis of this compound is a two-step process beginning with the formation of 1,2-benzisoxazole-3-acetic acid from 4-hydroxycoumarin, followed by amidation. While effective, this method often involves lengthy reaction times and the use of hazardous reagents. The novel approach presented here also comprises two main stages but introduces a significantly more efficient and environmentally friendly microwave-assisted amidation step. This key innovation dramatically reduces reaction times and improves overall efficiency. This guide will provide a detailed, side-by-side comparison of the two methodologies, supported by experimental data and protocols.
Comparison of Synthesis Routes
The following table summarizes the key performance indicators for both the traditional and novel synthesis routes for this compound.
| Parameter | Traditional Synthesis Route | Novel Synthesis Route |
| Step 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid | ||
| Starting Material | 4-Hydroxycoumarin | 4-Hydroxycoumarin |
| Reagents | Hydroxylamine Hydrochloride, Sodium Carbonate | Hydroxylamine Hydrochloride, Sodium Carbonate |
| Solvent | n-Butanol | Water |
| Reaction Time | 13 hours | 12 hours |
| Temperature | Reflux | 40-45°C |
| Yield | ~80% | ~95-97% |
| Step 2: Synthesis of this compound | ||
| Starting Material | 1,2-Benzisoxazole-3-acetic acid | 1,2-Benzisoxazole-3-acetic acid |
| Reagents | Thionyl chloride, Ammonia | Ammonia, Ceric Ammonium Nitrate (CAN) (catalyst) |
| Solvent | Dichloromethane | Solvent-free |
| Reaction Time | Several hours | 8-12 minutes |
| Temperature | Room temperature to reflux | Microwave irradiation (150W) |
| Yield | Good (specific data not available) | High (typically >90%) |
| Overall Assessment | ||
| Total Estimated Time | > 15 hours | ~12.2 hours |
| Environmental Impact | Use of organic solvents and hazardous reagents | Water as solvent in Step 1, solvent-free in Step 2 |
| Key Advantage | Well-established methodology | Significantly faster, higher yielding, and greener |
Experimental Protocols
Traditional Synthesis Route
Step 1: Synthesis of 1,2-Benzisoxazole-3-acetic acid [1]
A mixture of 4-hydroxycoumarin (10g), hydroxylamine hydrochloride (15g), and sodium carbonate (23g) in 100 mL of n-butanol is heated to reflux. The reaction is maintained at reflux for approximately 13 hours. After completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is washed with water and dried to yield 1,2-benzisoxazole-3-acetic acid.
Step 2: Synthesis of this compound
1,2-benzisoxazole-3-acetic acid is dissolved in a suitable solvent such as dichloromethane. Thionyl chloride is added to convert the carboxylic acid to its acid chloride. The excess thionyl chloride is removed, and the crude acid chloride is then reacted with ammonia to form this compound. The product is then purified by recrystallization.
Novel Synthesis Route
Step 1: Improved Synthesis of 1,2-Benzisoxazole-3-acetic acid
To an aqueous solution of hydroxylamine hydrochloride, a 10% sodium hydroxide solution is added to adjust the pH to around 5.0. 4-hydroxycoumarin is then added at room temperature. The reaction mixture is warmed to 40-45°C and maintained for 12 hours. After completion, the mixture is cooled, and the pH is adjusted to 1-1.5 with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed, and dried to yield 1,2-benzisoxazole-3-acetic acid with a purity of over 99%.
Step 2: Microwave-Assisted Synthesis of this compound [2][3]
1,2-benzisoxazole-3-acetic acid and a source of ammonia (e.g., ammonium hydroxide) are mixed with a catalytic amount of ceric ammonium nitrate (CAN) under solvent-free conditions. The mixture is then subjected to microwave irradiation (e.g., 150W) for a short period, typically 8-12 minutes. The reaction is monitored for completion, and the resulting this compound is then purified, often without the need for column chromatography due to the high yield and purity.[2][3]
Visualizing the Synthesis Pathways
To better illustrate the workflows of the traditional and novel synthesis routes, the following diagrams have been generated.
Conclusion
The validation of this novel synthesis route for this compound represents a substantial improvement over traditional methods. The use of water as a solvent in the first step and the application of microwave-assisted, solvent-free conditions in the amidation step align with the principles of green chemistry, reducing both environmental impact and production time. The significant increase in yield for the synthesis of the intermediate acid further enhances the overall efficiency of the process. This comparative guide provides the necessary data and protocols for researchers and drug development professionals to adopt this advanced and more sustainable synthesis strategy.
References
Benchmarking the Antimicrobial Efficacy of 1,2-Benzisoxazole-3-acetamide Against Established Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of the novel compound 1,2-Benzisoxazole-3-acetamide against a panel of well-established antibiotics: Ciprofloxacin, Gentamicin, and Ampicillin. The data presented herein is intended to offer a preliminary benchmark for its potential as an antimicrobial agent. The evaluation is based on in vitro minimum inhibitory concentration (MIC) data against two common pathogenic bacterial strains: Escherichia coli ATCC 25922 (Gram-negative) and Staphylococcus aureus ATCC 29213 (Gram-positive).
Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound and the selected antibiotics was determined by assessing their Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The results are summarized in the table below.
It is important to note that while extensive data exists for the reference antibiotics, the antimicrobial profile of this compound is still under investigation. The MIC values presented for this compound are hypothetical and based on the general antimicrobial properties observed in related 1,2-benzisoxazole derivatives. Further empirical testing is required to validate these preliminary figures.
| Compound | Target Organism | MIC Range (µg/mL) |
| This compound | Escherichia coli ATCC 25922 | 8 - 32 (Hypothetical) |
| Staphylococcus aureus ATCC 29213 | 4 - 16 (Hypothetical) | |
| Ciprofloxacin | Escherichia coli ATCC 25922 | 0.008 - 0.06[1] |
| Staphylococcus aureus ATCC 29213 | 0.12 - 1.0[2] | |
| Gentamicin | Escherichia coli ATCC 25922 | 0.25 - 1.0[3] |
| Staphylococcus aureus ATCC 29213 | 0.12 - 1.0 | |
| Ampicillin | Escherichia coli ATCC 25922 | 2.0 - 8.0[4] |
| Staphylococcus aureus ATCC 29213 | 0.25 - 2.0 |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the in vitro activity of a new antimicrobial agent. The following is a standardized protocol for the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution MIC Assay
1. Preparation of Materials:
- Test Compound: this compound and reference antibiotics (Ciprofloxacin, Gentamicin, Ampicillin). Stock solutions are prepared in a suitable solvent (e.g., DMSO) and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).
- Bacterial Strains: Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213.
- Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Inoculum Preparation:
- Bacterial colonies are picked from an overnight agar plate and suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- A two-fold serial dilution of each antimicrobial agent is prepared in the 96-well plates with CAMHB.
- The standardized bacterial inoculum is added to each well.
- Positive (no antibiotic) and negative (no bacteria) control wells are included on each plate.
- The plates are incubated at 35°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.
Experimental workflow for MIC determination.
Putative Mechanism of Action: A Generalized Signaling Pathway
While the precise mechanism of action for this compound is yet to be elucidated, many antimicrobial agents function by disrupting essential cellular processes in bacteria. Research on other 1,2-benzisoxazole derivatives suggests potential interference with metabolic pathways. For instance, a naturally occurring 1,2-benzisoxazole has been suggested to target enzymes like chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase in Acinetobacter baumannii.[5] The following diagram illustrates a generalized signaling pathway that a novel antimicrobial might disrupt.
Generalized antimicrobial mechanism of action.
Disclaimer: The antimicrobial activity data for this compound presented in this guide is hypothetical and for illustrative purposes only. Rigorous experimental validation is necessary to determine its true antimicrobial spectrum and potency. The signaling pathway depicted is a generalized representation and may not reflect the actual mechanism of this specific compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Ciprofloxacin Exposure on Staphylococcus aureus Genomic Alterations Linked with Emergence of Rifampin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety [sciety.org]
- 4. benchchem.com [benchchem.com]
- 5. Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 1,2-Benzisoxazole-3-acetamide: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 1,2-Benzisoxazole-3-acetamide was located. The following disposal procedures are synthesized from safety data for structurally related compounds, including 1,2-Benzisoxazole and Acetamide, to ensure a high degree of safety and compliance. Researchers should always consult with their institution's environmental health and safety (EHS) department for specific guidance.
The proper management and disposal of chemical waste are critical for maintaining a safe and compliant laboratory environment. For researchers, scientists, and professionals in drug development, handling compounds like this compound requires adherence to stringent disposal protocols. This guide provides essential, step-by-step information for its proper disposal, prioritizing the safety of laboratory personnel and environmental protection.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to operate in a well-ventilated area, preferably within a chemical fume hood.[1] All personnel handling this chemical must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound waste must follow a structured procedure to ensure safety and regulatory compliance.
-
Waste Identification and Segregation: All materials contaminated with this compound, such as reaction mixtures, used labware (e.g., pipettes, vials), and contaminated PPE, must be treated as hazardous waste.[1][3] It is crucial to segregate this waste from other laboratory waste streams. Solid and liquid wastes should be collected in separate, clearly labeled containers.[1]
-
Waste Collection and Storage:
-
Liquid Waste: Collect in a dedicated, leak-proof, and chemically resistant container equipped with a secure screw-top cap.[1]
-
Solid Waste: Contaminated items like gloves and absorbent materials should be placed in a separate, clearly labeled, and sealed container.[1] The original product container may be suitable for this purpose.[1]
-
Storage: Waste containers must be stored in a designated, cool, and well-ventilated satellite accumulation area.[1] This area should be away from sources of ignition, heat, and incompatible materials.[1]
-
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Combustible," "Irritant").[1]
-
Disposal Method: The primary and recommended method of disposal for this compound is through an approved hazardous waste disposal plant.[2][3] This typically involves incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] Alternatively, surplus and non-recyclable solutions can be offered to a licensed disposal company.[4] Under no circumstances should this chemical be poured down the drain or mixed with non-hazardous waste.[1]
Spill Management
In the event of a spill, the immediate area should be evacuated, and adequate ventilation must be ensured.[1] All sources of ignition should be removed.[1] While wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[1] The absorbed material, along with any contaminated soil or surfaces, should be collected into a sealed container and disposed of as hazardous waste.[1]
Quantitative Data Summary
| Parameter | Information | Citation |
| Hazard Classification | Based on related compounds: Combustible Liquid, Skin Irritant, Serious Eye Irritant, May Cause Respiratory Irritation. | [1][4] |
| Primary Disposal Route | Incineration at a licensed hazardous waste disposal facility. | [1][4] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, laboratory coat, and respiratory protection when dusts are generated. | [1][2][3] |
| Incompatible Wastes | Strong oxidizing agents, strong acids, and halogenated compounds. Do not mix with other waste streams unless compatibility is confirmed. | [1][2] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 1,2-Benzisoxazole-3-acetamide
Essential Safety and Handling Guide for 1,2-Benzisoxazole-3-acetamide
This guide provides crucial safety and logistical information for the handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is conservatively based on the known hazards of its parent compounds, 1,2-Benzisoxazole and Acetamide. Acetamide is suspected of causing cancer, necessitating a cautious approach.[1][2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create an effective barrier against potential exposure. The following table summarizes the required personal protective equipment.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles should conform to EN 166 (EU) or NIOSH (US) standards.[4] A face shield is necessary when there is a splash risk.[5] |
| Skin | Chemical-resistant gloves and a lab gown | Gloves must be inspected before use and should comply with EN 374.[6] A long-sleeved, disposable gown with tight-fitting cuffs is required.[7] |
| Respiratory | N95 or higher-rated respirator | To be used when handling the powder outside of a fume hood or if dust generation is likely.[8] |
| Body | Full-body coveralls ("bunny suits") | Recommended for extensive handling to provide head-to-toe protection.[7] |
| Feet | Disposable, skid-resistant shoe covers | To be worn over footwear to prevent the spread of contamination.[7] |
Operational Plan for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing risk during the handling of this compound.
Preparation and Engineering Controls
-
Ventilation : All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Emergency Equipment : An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[2]
-
Pre-Handling Check : Before starting, ensure all necessary PPE is available and in good condition. Read and understand all safety precautions.[1]
Handling Procedures
-
Avoid Contact : Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2]
-
Minimize Dust : Handle the solid material carefully to minimize the generation of dust and aerosols.[1][2]
-
Container Management : Keep the container tightly closed when not in use.[1][2]
-
Glove Changes : Change gloves regularly, with recommendations varying from every 30 to 60 minutes, or immediately if they become contaminated or damaged.[5]
Post-Handling and Decontamination
-
Surface Cleaning : Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by washing with soap and water.[2]
-
PPE Removal : Properly remove and dispose of all contaminated PPE as hazardous waste.[2]
-
Personal Hygiene : Wash hands and face thoroughly after handling the substance.[1]
Spill Management
-
Evacuate : In the event of a spill, evacuate all non-essential personnel from the immediate area.[9]
-
Ventilate : Ensure the area is well-ventilated.[9]
-
Containment : Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[9]
-
Collection : Collect the absorbed material and any contaminated surfaces into a sealed, labeled container for disposal as hazardous waste.[9]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Disposal Plan
The disposal of this compound and any contaminated materials must be treated with the same level of caution as its handling.
-
Waste Identification : All materials that have come into contact with this compound, including reaction byproducts, contaminated labware, and used PPE, must be treated as hazardous waste.[9]
-
Segregation : This waste stream should be segregated from other laboratory waste. Solid and liquid waste should be collected in separate, clearly labeled containers.[9]
-
Containerization : Use sturdy, leak-proof containers for waste collection.[10] The original product container can be suitable for this purpose.[9]
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards.[9]
-
Storage : Store waste containers in a designated, well-ventilated, and cool satellite accumulation area, away from sources of ignition and incompatible materials.[9]
-
Final Disposal : The final disposal must be conducted through a licensed hazardous waste disposal company, often via incineration at an approved facility.[9][11] Do not dispose of this chemical down the drain or in regular trash.[12] Empty containers should also be disposed of as hazardous waste.[10][11]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. nj.gov [nj.gov]
- 4. echemi.com [echemi.com]
- 5. pppmag.com [pppmag.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
